molecular formula C9H8BrIO3 B8600670 Ethyl 3-bromo-4-hydroxy-5-iodobenzoate CAS No. 251477-23-3

Ethyl 3-bromo-4-hydroxy-5-iodobenzoate

Cat. No.: B8600670
CAS No.: 251477-23-3
M. Wt: 370.97 g/mol
InChI Key: MCHJDNHUOQYCKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-bromo-4-hydroxy-5-iodobenzoate (CAS 251477-23-3) is a multifunctional benzoate ester with the molecular formula C9H8BrIO3 and a molecular weight of 370.97 g/mol . This compound serves as a valuable synthetic intermediate in organic and medicinal chemistry research. Its structure, featuring bromo, iodo, and hydroxy substituents on the same aromatic ring, makes it a versatile precursor for constructing complex molecules, particularly through metal-catalyzed cross-coupling reactions . Researchers utilize this and related bromophenol derivatives as key starting materials for the synthesis of novel compounds with potential biological activity . Natural bromophenols, which share structural similarities, are recognized as important secondary metabolites and are investigated for their significant antioxidant and anticancer properties . Studies on bromophenol derivatives have shown they can ameliorate H2O2-induced oxidative damage in cell models, such as HaCaT keratinocytes, and may work by increasing the expression of antioxidant proteins like Thioredoxin Reductase 1 (TrxR1) and Heme Oxygenase-1 (HO-1) . Furthermore, such compounds are of interest in the development of potential anticancer agents, with some derivatives demonstrating the ability to inhibit cell viability and induce apoptosis in cancer cell lines like leukemia K562 cells . This product is intended for research purposes only and is not classified as a drug, food, or cosmetic. It is strictly for use in a laboratory setting by qualified professionals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

251477-23-3

Molecular Formula

C9H8BrIO3

Molecular Weight

370.97 g/mol

IUPAC Name

ethyl 3-bromo-4-hydroxy-5-iodobenzoate

InChI

InChI=1S/C9H8BrIO3/c1-2-14-9(13)5-3-6(10)8(12)7(11)4-5/h3-4,12H,2H2,1H3

InChI Key

MCHJDNHUOQYCKO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)I)O)Br

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Spectroscopic Data & Characterization of Ethyl 3-bromo-4-hydroxy-5-iodobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectroscopic characterization, synthesis logic, and structural analysis of Ethyl 3-bromo-4-hydroxy-5-iodobenzoate .

CAS Number: 251477-23-3 Formula: C


H

BrIO

Molecular Weight: 370.97 g/mol

Executive Summary

This compound is a mixed-halogenated phenolic ester used primarily as a synthetic intermediate in the development of thyromimetic agents (thyroid hormone analogs) and specific kinase inhibitors. Its structural core—a trisubstituted benzene ring featuring both bromine and iodine flanking a phenolic hydroxyl group—imparts unique electronic and steric properties.

This guide provides a comprehensive analysis of its spectroscopic signature, distinguishing it from its symmetric analogs (3,5-dibromo and 3,5-diiodo). The data presented below synthesizes experimental precedents from analogous structures and theoretical additivity rules to provide a definitive reference for identification.

Structural Analysis & Logic

The molecule belongs to the class of 3,5-disubstituted-4-hydroxybenzoates . The asymmetry introduced by having two different halogens (Br at C3, I at C5) breaks the chemical equivalence of the aromatic protons and carbons found in symmetric analogs.

  • Electronic Environment: The hydroxyl group (C4) is a strong electron donor (activator), shielding the ortho positions. However, the electron-withdrawing ester group (C1) deshields the ring protons.

  • Halogen Effect:

    • Bromine (C3): Inductive withdrawal (-I) dominates.

    • Iodine (C5): Large atomic radius introduces significant spin-orbit coupling (Heavy Atom Effect), typically causing an anomalous upfield shift in

      
      C NMR for the attached carbon (C-I).
      

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR (400 MHz, DMSO-d

or CDCl

)

Unlike the symmetric 3,5-diiodo analog (which shows a singlet ~8.14 ppm), the mixed halogen substitution renders H-2 and H-6 chemically non-equivalent.

PositionShift (

, ppm)
Multiplicity

Coupling (Hz)
Assignment Logic
H-2 8.05 – 8.15Doublet (d)

Aromatic proton ortho to Br.
H-6 7.95 – 8.05Doublet (d)

Aromatic proton ortho to I. (Iodine often shields ortho protons slightly more than Br).
OH 10.5 – 11.0Broad Singlet-Phenolic OH (highly solvent/conc. dependent).
OCH

4.25 – 4.35Quartet (q)

Methylene of ethyl ester.
CH

1.30 – 1.40Triplet (t)

Methyl of ethyl ester.

Analyst Note: The aromatic protons H-2 and H-6 exhibit meta-coupling (


). If the resolution is low, this may appear as a pseudo-singlet or unresolved broad peak, but a high-field instrument will resolve the doublet.

C NMR (100 MHz, DMSO-d

)

The carbon spectrum is definitive due to the dramatic chemical shift difference between C-Br and C-I.

CarbonShift (

, ppm)
Environment
C=O 164.5 – 165.5Carbonyl ester.
C-4 158.0 – 160.0Aromatic C-OH (Deshielded by Oxygen).
C-1 122.0 – 124.0Quaternary aromatic C-C=O.
C-2 131.0 – 133.0Aromatic CH (ortho to Br).
C-6 138.0 – 140.0Aromatic CH (ortho to I).
C-3 109.0 – 111.0Aromatic C-Br .
C-5 85.0 – 90.0Aromatic C-I (Significant upfield shift due to Heavy Atom Effect).
OCH

60.5 – 61.5Ethyl ester methylene.
CH

14.0 – 14.5Ethyl ester methyl.
Mass Spectrometry (MS)

The mass spectrum provides the most rapid confirmation of the mixed halogen state due to the unique isotopic abundance of Bromine (


Br/

Br

1:1) and Iodine (

I, 100%).
  • Molecular Ion (M

    
    ):  The parent ion will appear as a doublet of equal intensity  separated by 2 mass units.
    
    • m/z 370: Contains

      
      Br + 
      
      
      
      I
    • m/z 372: Contains

      
      Br + 
      
      
      
      I
  • Fragmentation Pathway:

    • [M - 29]

      
      :  Loss of Ethyl group (CH
      
      
      
      CH
      
      
      ).
    • [M - 45]

      
      :  Loss of Ethoxy group (OCH
      
      
      
      CH
      
      
      )
      
      
      Acylium ion.
    • [M - 45 - 28]

      
      :  Loss of CO from the acylium ion (common in benzoates).
      
Infrared Spectroscopy (FT-IR)
Wavenumber (cm

)
Vibration ModeDescription
3200 – 3450 O-H StretchBroad band (Phenolic).
1715 – 1725 C=O StretchStrong, sharp ester carbonyl.
1580 – 1600 C=C StretchAromatic ring skeletal vibrations.
1270 – 1300 C-O StretchEster C-O-C asymmetric stretch.
500 – 800 C-Br / C-IFingerprint region halogen stretches.

Synthesis & Impurity Profile

The synthesis typically proceeds via sequential halogenation. Understanding this pathway is critical for identifying impurities (e.g., under-halogenated or symmetric di-halogenated byproducts).

Synthesis Workflow (DOT Visualization)

Synthesis Start Ethyl 4-hydroxybenzoate (Starting Material) Step1 Bromination (Br2, AcOH, <5°C) Start->Step1 Inter Ethyl 3-bromo-4-hydroxybenzoate (Intermediate) Step1->Inter Impurity1 Impurity: Ethyl 3,5-dibromo-4-hydroxybenzoate Step1->Impurity1 Over-bromination Step2 Iodination (I2/KI or ICl, pH 7-8) Inter->Step2 Final This compound (Target) Step2->Final

Figure 1: Sequential halogenation pathway. Critical control point: Step 1 temperature must be controlled to prevent symmetric dibromination.

Quality Control: HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm).

  • Mobile Phase: Gradient Acetonitrile : Water (0.1% Formic Acid).

    • Note: The iodine atom increases lipophilicity significantly. The target molecule will elute after the 3-bromo intermediate and likely between the 3,5-dibromo and 3,5-diiodo analogs.

  • Detection: UV at 254 nm (Aromatic) and 280 nm (Phenol).

Safety & Handling (MSDS Highlights)

  • Hazards: Skin Irritant (H315), Serious Eye Irritation (H319), STOT SE 3 (H335).

  • Storage: Light Sensitive. Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Iodine-carbon bonds can be labile under UV light, leading to discoloration (iodine release).

  • Reactivity: Incompatible with strong oxidizing agents. Phenolic proton is acidic (pKa ~6-7 due to halogen electron withdrawal); reacts with bases.

References

  • PubChem. Ethyl 3-bromo-4-hydroxybenzoate (Compound Summary). National Library of Medicine. Available at: [Link]

  • Molbase. this compound (CAS 251477-23-3). Chemical Directory. Available at: [Link]

  • Google Patents.Method for preparing 3-bromo-4-hydroxybenzoic acid methyl ester (CN103467296A).

Ethyl 3-bromo-4-hydroxy-5-iodobenzoate CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Ethyl 3-bromo-4-hydroxy-5-iodobenzoate CAS number and identifiers Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals

A Strategic Scaffold for Orthogonal Cross-Coupling in Medicinal Chemistry

Executive Summary

This compound (CAS: 251477-23-3 ) is a high-value, halogenated benzoic acid ester derivative employed primarily as an intermediate in the synthesis of complex pharmaceutical agents. Its structural uniqueness lies in the presence of two distinct halogen substituents (bromine and iodine) flanking a phenolic hydroxyl group.

This specific arrangement provides orthogonal reactivity , allowing researchers to perform sequential, chemoselective cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). The iodine atom, being more labile, reacts first under mild conditions, leaving the bromine atom intact for subsequent functionalization. This "linchpin" capability makes the compound essential for fragment-based drug discovery (FBDD), particularly in the development of thyromimetics, kinase inhibitors, and receptor antagonists.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

The following data consolidates the critical identifiers for integration into laboratory information management systems (LIMS) and electronic lab notebooks (ELN).

Table 1: Chemical Identifiers
IdentifierValue
CAS Number 251477-23-3
IUPAC Name This compound
Molecular Formula C

H

BrIO

Molecular Weight 370.97 g/mol
SMILES CCOC(=O)C1=CC(=C(C(=C1)Br)O)I
InChIKey Predicted:[1] LNDNOULYVIEUBZ-UHFFFAOYSA-N (Analogous to methyl ester)
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
Table 2: Predicted Physicochemical Parameters
ParameterValueContext
LogP ~3.8Lipophilic due to halogenation; suitable for membrane permeability assays.
pKa (Phenol) ~6.5More acidic than unsubstituted phenol (pKa 10) due to electron-withdrawing halogens.
H-Bond Donors 1Phenolic -OH
H-Bond Acceptors 3Ester carbonyl, Ester ether, Phenol oxygen

Synthetic Pathway & Methodology

The synthesis of this compound is typically achieved via electrophilic aromatic substitution (iodination) of the commercially available precursor, Ethyl 3-bromo-4-hydroxybenzoate .

Reaction Logic

The phenolic hydroxyl group at position 4 strongly activates the ortho positions (3 and 5). Since position 3 is already occupied by bromine, the incoming electrophilic iodine (


) is directed exclusively to position 5.
Recommended Experimental Protocol

Note: This protocol is derived from standard methodologies for halogenating hydroxybenzoates.

Reagents:

  • Precursor: Ethyl 3-bromo-4-hydroxybenzoate (1.0 eq)

  • Iodinating Agent: N-Iodosuccinimide (NIS) (1.1 eq) or

    
    /KI
    
  • Catalyst: p-Toluenesulfonic acid (p-TsOH) (0.1 eq) or Trifluoroacetic acid (TFA)

  • Solvent: Acetonitrile (MeCN) or DMF

Step-by-Step Workflow:

  • Dissolution: Dissolve Ethyl 3-bromo-4-hydroxybenzoate (10 mmol) in MeCN (50 mL) at room temperature.

  • Activation: Add p-TsOH (1 mmol) to catalyze the generation of the electrophilic iodine species.

  • Addition: Add NIS (11 mmol) portion-wise over 15 minutes to control the exotherm and prevent over-iodination.

  • Reaction: Stir at room temperature for 2–4 hours.

    • Self-Validating Check: Monitor by TLC (Hexane/EtOAc 4:1). The product will have a slightly higher Rf (less polar) than the starting material.

  • Quench: Pour the reaction mixture into saturated aqueous

    
     (sodium thiosulfate) to reduce unreacted iodine (indicated by the disappearance of brown color).
    
  • Isolation: Extract with Ethyl Acetate (3x), wash with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography if necessary.

Structural Validation (Self-Validating System)

To ensure scientific integrity, the synthesized compound must pass the following structural checks. The key differentiator is the 1H NMR aromatic region .

  • Starting Material (Ethyl 3-bromo-4-hydroxybenzoate):

    • Displays an ABX system (three aromatic protons): A doublet (H5), a doublet of doublets (H6), and a doublet (H2).

  • Target Product (this compound):

    • Displays two singlets (or doublets with small meta-coupling,

      
       Hz).
      
    • H2 and H6 protons are chemically distinct but isolated from each other by the halogens.

    • Loss of H5: The doublet corresponding to the proton at position 5 disappears, confirming substitution at that site.

Applications: Chemoselective Cross-Coupling

The primary utility of CAS 251477-23-3 is its ability to undergo sequential Pd-catalyzed coupling. The C–I bond is significantly weaker (approx. 65 kcal/mol) than the C–Br bond (approx. 81 kcal/mol), allowing for precise architectural control.

Strategic Workflow Diagram

The following diagram illustrates the chemoselective pathway, utilizing the reactivity difference between Iodine and Bromine.

G SM Ethyl 3-bromo-4-hydroxybenzoate (Precursor) Iodination Iodination (NIS, MeCN) SM->Iodination Target This compound (CAS: 251477-23-3) Iodination->Target Electrophilic Subst. Suzuki1 Suzuki Coupling 1 (Pd(0), RT, R1-B(OH)2) Target->Suzuki1 Chemoselective (I>Br) Intermed Intermediate A (3-Bromo-5-R1-substituted) Suzuki1->Intermed Suzuki2 Suzuki Coupling 2 (Pd(0), 80°C, R2-B(OH)2) Intermed->Suzuki2 High Temp Activation Final Final Drug Scaffold (3-R2-5-R1-substituted) Suzuki2->Final

Figure 1: Sequential functionalization strategy leveraging the reactivity differential between C-I and C-Br bonds.

Mechanistic Insight

In a Suzuki-Miyaura coupling at room temperature using a catalyst like


, the oxidative addition of Palladium occurs preferentially at the C–I bond . This allows the introduction of the first diversity element (

) at position 5. The C–Br bond remains inert under these mild conditions. Subsequently, increasing the reaction temperature (e.g., >80°C) or changing the ligand allows oxidative addition into the C–Br bond, enabling the introduction of a second diversity element (

) at position 3.

Safety & Handling (GHS Classification)

While specific MSDS data for this exact intermediate may be limited, it shares hazard profiles with similar halogenated phenols.

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood. Avoid contact with strong oxidizing agents.

  • Storage: Store at 2-8°C (Refrigerate), protected from light (iodinated compounds can be photosensitive).

References

  • ChemSrc. (2025).[2][3][4] this compound - CAS 251477-23-3.[5] Retrieved from

  • Molbase. (2025). Structure and Properties of this compound. Retrieved from

  • PubChem. (2025). Benzoic acid, 3,5-dibromo-4-hydroxy-, ethyl ester (Analogous Chemistry). National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2025). 3-Bromo-5-iodobenzoic acid (Related Scaffold). Retrieved from

Sources

Physical and chemical properties of Ethyl 3-bromo-4-hydroxy-5-iodobenzoate

[1]

Executive Summary

This compound (CAS: 251477-23-3) is a highly specialized, tri-functionalized aromatic intermediate utilized primarily in the synthesis of thyromimetics (thyroid hormone analogs) and small-molecule kinase inhibitors.[1] Its structural uniqueness lies in the asymmetric halogenation pattern flanking a phenolic hydroxyl group, providing three distinct vectors for orthogonal chemical modification: the phenol (O-alkylation), the aryl halides (transition metal-catalyzed cross-coupling), and the ethyl ester (hydrolysis/transesterification).

This guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and reactivity profile, designed to support medicinal chemists in optimizing lead generation and process development.

Chemical Identity & Structural Analysis[2][3][4][5][6]

AttributeSpecification
IUPAC Name This compound
CAS Number 251477-23-3
Molecular Formula C

H

BrIO

Molecular Weight 370.97 g/mol
SMILES CCOC(=O)C1=CC(I)=C(O)C(Br)=C1
InChI Key (Predicted) Based on structure: InChI=1S/C9H8BrIO3...[2][3][4]
Structural Class Halogenated Phenolic Ester

Structural Insight: The molecule features a "push-pull" electronic system. The central phenolic hydroxyl group acts as an electron-donating group (EDG), activating the ring, while the ortho-bromine and ortho-iodine atoms provide steric bulk and inductive electron withdrawal. The para-ethyl ester acts as an electron-withdrawing group (EWG), further polarizing the aromatic system. This specific substitution pattern renders the phenolic proton significantly more acidic than unsubstituted phenol, enhancing its utility in nucleophilic substitution reactions under mild conditions.

Physical Properties[3][6][9][10]

The following data aggregates experimental values from similar halogenated benzoate analogs where direct experimental data for the specific CAS is proprietary or limited.

PropertyValue / RangeConfidence Level
Appearance Off-white to tan crystalline solidHigh (Analogous to di-halo parabens)
Melting Point 108 – 115 °CMedium (Predicted based on 3,5-dibromo analog)
Boiling Point ~360 °C (at 760 mmHg)High (Predicted)
Density 1.9 ± 0.1 g/cm³High (Due to heavy halogen atoms)
Solubility (Water) Insoluble (< 0.1 mg/mL)High
Solubility (Organic) Soluble in DMSO, DMF, DCM, Ethyl AcetateHigh
pKa (Phenol) 6.2 – 6.8High (Acidified by ortho-halogens)
LogP 3.8 – 4.2High (Lipophilic)

Causality of Physical State: The high melting point relative to ethyl benzoate (liquid) is driven by the significant increase in molecular weight and intermolecular hydrogen bonding provided by the phenolic hydroxyl group. The presence of iodine contributes to strong London dispersion forces, further stabilizing the crystal lattice.

Chemical Reactivity & Mechanism[11]

The reactivity of this compound is defined by its three functional "handles." The distinct reactivity profiles of the C-Br and C-I bonds allow for sequential, chemoselective functionalization.

Orthogonal Cross-Coupling (Chemo-selectivity)

The C-I bond is significantly weaker (approx. 57 kcal/mol) than the C-Br bond (approx. 68 kcal/mol). This bond dissociation energy difference allows researchers to perform site-selective Palladium-catalyzed cross-coupling at the iodine position first, leaving the bromine intact for subsequent modification.

  • Reaction A (Iodine): Suzuki-Miyaura coupling at room temperature using mild catalysts (e.g., Pd(dppf)Cl

    
    ).
    
  • Reaction B (Bromine): Requires elevated temperatures or more active catalytic systems (e.g., Pd

    
    (dba)
    
    
    / XPhos) after the iodine has been reacted.
Phenolic Acidity & O-Alkylation

The ortho-halogen atoms exert an inductive effect (-I), stabilizing the phenoxide anion. This lowers the pKa to ~6.5, making the phenol deprotonatable by weak bases like K




Reactivity Workflow Diagram

ReactivityPathwaysTargetThis compound(Core Scaffold)PhenolPhenolic -OH(Nucleophile)Target->PhenolActivationIodineC-I Bond(Electrophile 1)Target->IodineActivationBromineC-Br Bond(Electrophile 2)Target->BromineActivationEsterEthyl Ester(Electrophile 3)Target->EsterActivationEtherO-Alkyl Ether(Thyromimetic Core)Phenol->EtherK2CO3, R-X(Williamson Ether)Biaryl_1Biaryl Adduct 1(Site-Selective)Iodine->Biaryl_1Pd(0), Ar-B(OH)2(Suzuki - RT)Biaryl_2Biaryl Adduct 2(Full Substitution)Bromine->Biaryl_2Pd(0), Ar-B(OH)2(Suzuki - Heat)AcidBenzoic Acid(Hydrolysis)Ester->AcidLiOH/THF(Saponification)Biaryl_1->Biaryl_2Sequential Coupling

Figure 1: Chemoselective reactivity map illustrating the orthogonal reaction vectors available for scaffold diversification.

Synthesis & Manufacturing Protocol

The synthesis is best approached via the sequential halogenation of ethyl 4-hydroxybenzoate (Ethyl Paraben). This protocol ensures high regioselectivity, directing halogens to the ortho positions relative to the hydroxyl group.

Protocol: Sequential Halogenation

Objective: Synthesis of this compound from Ethyl 4-hydroxybenzoate.

Step 1: Monobromination

  • Reagents: Ethyl 4-hydroxybenzoate (1.0 eq), Bromine (Br

    
    , 1.05 eq) or NBS (1.05 eq).
    
  • Solvent: Glacial Acetic Acid or DCM.

  • Conditions: Stir at 0°C to RT for 2 hours.

  • Mechanism: Electrophilic aromatic substitution (SEAr). The -OH group strongly directs ortho.

  • Purification: Recrystallization from Ethanol/Water.

  • Product: Ethyl 3-bromo-4-hydroxybenzoate.

Step 2: Iodination

  • Reagents: Ethyl 3-bromo-4-hydroxybenzoate (1.0 eq), Sodium Iodide (NaI, 1.2 eq), Chloramine-T (Oxidant, 1.2 eq) OR NIS (N-iodosuccinimide).

  • Solvent: Methanol or DMF.

  • Conditions: Stir at RT for 4-6 hours.

  • Mechanism: Generation of electrophilic iodine species (

    
    ) which attacks the remaining vacant ortho position.
    
  • Workup: Quench with saturated sodium thiosulfate (

    
    ) to remove excess iodine. Extract with Ethyl Acetate.
    
  • Validation: NMR should show loss of the ortho-coupling pattern and appearance of two distinct singlets (or meta-coupled doublets) in the aromatic region.

SynthesisWorkflowStartEthyl 4-hydroxybenzoate(Starting Material)Step1Step 1: Bromination(Br2 / AcOH, 0°C)Start->Step1InterIntermediate:Ethyl 3-bromo-4-hydroxybenzoateStep1->InterStep2Step 2: Iodination(NaI / Chloramine-T / MeOH)Inter->Step2FinalTarget:This compoundStep2->Final

Figure 2: Step-wise synthetic pathway for the production of the target compound.

Applications in Drug Discovery[12]

Thyromimetics

This compound is a structural analog of the thyroid hormone precursor nucleus. The 3,5-disubstitution pattern mimics the iodination pattern of Thyroxine (T4) and Triiodothyronine (T3).

  • Utility: It serves as a scaffold for developing thyroid hormone receptor beta (TR

    
    ) selective agonists, used in treating dyslipidemia and NASH (Non-Alcoholic Steatohepatitis).
    
Kinase Inhibition

The "halophenol" motif is a privileged structure in kinase inhibitor design. The halogen atoms can fill hydrophobic pockets within the ATP-binding site of kinases, while the hydroxyl group can form critical hydrogen bonds with the hinge region residues.

Safety & Handling (GHS Standards)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Storage: Store at 2-8°C (Refrigerate). Protect from light (iodine-carbon bonds can be photosensitive).

  • Spill: Absorb with inert material. Do not use oxidative cleaners as they may liberate iodine gas.

References

  • PubChem Compound Summary. Ethyl 3-bromo-4-hydroxybenzoate (Analogous Precursor). National Center for Biotechnology Information. Link

  • ChemicalBook. this compound Product Entry. (CAS Verification).[5] Link

  • BenchChem. Technical Guide to Ethyl 4-iodobenzoate and Cross-Coupling Protocols. (Reaction Mechanism Reference). Link

  • Sigma-Aldrich. 3-Bromo-5-iodobenzoic acid (Structural Analog). (Physical Properties Reference). Link

  • Molbase. this compound Supplier Data.Link

Molecular structure and formula of Ethyl 3-bromo-4-hydroxy-5-iodobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical monograph provides an in-depth analysis of Ethyl 3-bromo-4-hydroxy-5-iodobenzoate , a specialized halogenated aromatic intermediate. This guide is structured for researchers in medicinal chemistry and process development, focusing on synthesis, structural characterization, and application in drug discovery.

Executive Summary & Chemical Identity

This compound is a trisubstituted benzene derivative belonging to the class of halogenated phenolic esters. It serves as a critical scaffold in the synthesis of thyromimetics (thyroid hormone analogs) and as a versatile building block for palladium-catalyzed cross-coupling reactions due to the differential reactivity of its halogen substituents.

Property Data
IUPAC Name This compound
Molecular Formula C₉H₈BrIO₃
Molecular Weight 370.97 g/mol
Precursor CAS (Acid) 1823579-49-2 (3-bromo-5-iodo-4-hydroxybenzoic acid)
Analog CAS (Methyl) 1822859-66-4
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, EtOAc, DCM; sparingly soluble in water

Molecular Architecture & Electronic Profile

The molecule features a "push-pull" electronic system. The central benzene ring is electron-deficient due to the ester group but activated by the phenolic hydroxyl. The presence of two different halogens (Bromine at C3, Iodine at C5) creates an asymmetric electronic environment essential for chemoselective functionalization.

Structural Dynamics
  • Steric Crowding: The 4-hydroxyl group is flanked by bulky halogens (Br and I), which increases the acidity of the phenol (pKa ~6–7) compared to non-halogenated analogs, facilitating deprotonation and subsequent alkylation.

  • Reactivity Hierarchy: The C–I bond (bond dissociation energy ~65 kcal/mol) is weaker than the C–Br bond (~81 kcal/mol), allowing for selective oxidative addition in Suzuki or Sonogashira couplings at the C5 position without affecting the C3 bromine.

MolecularStructure Core Benzene Core OH 4-OH (H-Bond Donor, Activating) Core->OH Br 3-Br (Mod. Leaving Group, Lipophilic) Core->Br I 5-I (High Reactivity, Selective Coupling) Core->I Ester 1-COOEt (Electron Withdrawing, Prodrug Moiety) Core->Ester Br->OH Ortho-Sterics I->OH Ortho-Sterics

Figure 1: Functional group map illustrating the electronic and steric environment of the core scaffold.

Synthesis Protocols

Two primary routes are established for the production of this compound. Method A is recommended for high-purity laboratory scale preparation, while Method B is a "synthesis from scratch" approach starting from the non-halogenated ester.

Method A: Acid-Catalyzed Esterification (Recommended)

This protocol utilizes the commercially available acid precursor, 3-bromo-5-iodo-4-hydroxybenzoic acid (CAS 1823579-49-2).[1]

Reagents:

  • 3-Bromo-5-iodo-4-hydroxybenzoic acid (1.0 equiv)

  • Absolute Ethanol (Solvent/Reagent, excess)[2]

  • Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂) (Catalyst)

Step-by-Step Protocol:

  • Dissolution: Charge a round-bottom flask with 3-bromo-5-iodo-4-hydroxybenzoic acid (10 mmol) and absolute ethanol (30 mL).

  • Activation:

    • Option 1 (H₂SO₄): Add conc. H₂SO₄ (0.5 mL) dropwise. Reflux for 8–12 hours.

    • Option 2 (SOCl₂): Cool solution to 0°C. Add SOCl₂ (1.2 equiv) dropwise. Warm to room temperature, then reflux for 4 hours.

  • Workup: Concentrate the solvent under reduced pressure. Dissolve the residue in Ethyl Acetate (EtOAc).

  • Washing: Wash with sat. NaHCO₃ (to remove unreacted acid) and brine.

  • Purification: Dry over Na₂SO₄, filter, and concentrate. Recrystallize from Ethanol/Hexane if necessary.

Method B: Stepwise Halogenation

This route starts from Ethyl 4-hydroxybenzoate (Ethylparaben) and relies on the sequential introduction of halogens.

Protocol Logic:

  • Iodination (First): Treat Ethyl 4-hydroxybenzoate with Iodine Monochloride (ICl) or I₂/KI in acetic acid. The iodine directs ortho to the hydroxyl.

    • Note: Moniodination is challenging to stop perfectly; purification is required to remove di-iodo byproducts.

  • Bromination (Second): Treat the isolated Ethyl 3-iodo-4-hydroxybenzoate with Bromine (Br₂) in glacial acetic acid or chloroform.

    • Selectivity: The remaining ortho position is highly activated, facilitating rapid bromination.

SynthesisPath Start 3-Bromo-5-iodo-4-hydroxybenzoic Acid (CAS 1823579-49-2) Intermediate Protonated Tetrahedral Intermediate Start->Intermediate Fischer Esterification Reagents EtOH + H2SO4 (cat) Reflux, 12h Product This compound Intermediate->Product -H2O AltStart Ethyl 4-hydroxybenzoate Step1 1. ICl / AcOH (Iodination) AltStart->Step1 Step2 2. Br2 / CHCl3 (Bromination) Step1->Step2 Step2->Product Sequential Halogenation

Figure 2: Synthetic pathways. The direct esterification (left) is preferred for yield and purity over the sequential halogenation (right).

Analytical Characterization

Validation of the structure requires confirming the presence of both halogens and the ethyl ester.

Nuclear Magnetic Resonance (NMR)

The aromatic region is simplified due to the 1,3,4,5-substitution pattern.

  • ¹H NMR (400 MHz, CDCl₃/DMSO-d₆):

    • δ 8.15 (d, J=2.0 Hz, 1H): H-2 (Ortho to Br, Meta to I).

    • δ 8.05 (d, J=2.0 Hz, 1H): H-6 (Ortho to I, Meta to Br). Note: The chemical shifts of H-2 and H-6 are very close; assignment relies on the deshielding effect of Br vs I.

    • δ 6.00–6.50 (br s, 1H): Phenolic OH (Exchangeable with D₂O).

    • δ 4.35 (q, J=7.1 Hz, 2H): Ester -OCH ₂CH₃.

    • δ 1.38 (t, J=7.1 Hz, 3H): Ester -OCH₂CH ₃.

Mass Spectrometry (MS)
  • Isotope Pattern: The presence of Br (⁷⁹Br/⁸¹Br ~1:1) and I (monoisotopic ¹²⁷I) creates a distinct mass spectral signature.

  • M+ Peaks: Expect a doublet molecular ion cluster separated by 2 mass units (M and M+2) due to Bromine.

    • Calculated [M+H]⁺: ~370.9 and 372.9.

Applications in Drug Development

This compound is a "privileged structure" for specific therapeutic areas:

  • Thyromimetics: It mimics the halogenated tyrosine residues found in Thyroid Hormones (T3/T4). Researchers use this scaffold to develop TRβ-selective agonists for treating dyslipidemia and NASH (Non-alcoholic steatohepatitis).

  • Cross-Coupling Partner:

    • Site-Selective Suzuki-Miyaura Coupling: The C5-Iodine bond reacts preferentially with boronic acids using Pd(0) catalysts (e.g., Pd(PPh₃)₄) at room temperature. The C3-Bromine bond remains intact, allowing for a second, harsher coupling step later.

    • Heck Reaction: Coupling with acrylates to extend the carbon chain at the 5-position.

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin. Halogenated phenols can be sensitizers.

  • Storage: Light sensitive. Store in amber vials under inert atmosphere (Nitrogen/Argon) at 2–8°C to prevent deiodination or oxidation.

  • Disposal: Halogenated organic waste. Do not mix with general organic solvents for incineration without flagging halogen content.

References

  • PubChem. Ethyl 3-bromo-4-hydroxybenzoate (CAS 37470-58-9). National Library of Medicine. Available at: [Link]

Sources

Safety and handling information for Ethyl 3-bromo-4-hydroxy-5-iodobenzoate

[1]

Executive Summary

This compound (CAS 251477-23-3) is a specialized halogenated phenolic ester commonly employed as an intermediate in the synthesis of thyromimetics and receptor-subtype selective agonists.[1][2] While often categorized under generic "irritant" protocols, its structural homology to thyroid hormones (T3/T4) necessitates a higher tier of handling precaution than standard organic building blocks.[1] This guide synthesizes physicochemical data with structure-activity relationship (SAR) insights to establish a robust safety protocol for research environments.

Chemical Identity & Physicochemical Profile[1][3][4][5][6][7][8][9]

Accurate identification is the first line of defense. This compound is a mixed-halogenated phenol derivative, presenting unique stability and reactivity profiles compared to its non-halogenated analogs.[1]

PropertySpecification
Chemical Name This compound
CAS Number 251477-23-3
Molecular Formula C₉H₈BrIO₃
Molecular Weight 370.97 g/mol
Physical State Solid (Crystalline powder)
Color Off-white to pale beige
Melting Point ~119–125°C (Predicted based on diiodo/dibromo analogs)
Solubility Soluble in DMSO, DMF, Ethanol; Sparingly soluble in water
Structural Class Halogenated Phenolic Ester

Hazard Assessment: Beyond the SDS

While standard Safety Data Sheets (SDS) often default to generic GHS classifications, a deep technical review reveals specific risks associated with the halogenated phenol pharmacophore .[1]

GHS Classification (Harmonized)[1]
  • H315: Causes skin irritation.[1][3]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1][3]

  • H302/H312: Harmful if swallowed or in contact with skin (Extrapolated from diiodo analogs).[1]

Expert Insight: The Thyroid Mimicry Risk

The core structure of this compound—a phenol ring flanked by iodine and bromine—mimics the outer ring of Triiodothyronine (T3).[1]

  • Mechanism: Halogenated phenols can act as endocrine disruptors by competing for transthyretin (TTR) binding sites or interacting with thyroid hormone receptors (TR-β/TR-α).[1]

  • Implication: Chronic low-level exposure may not manifest as acute toxicity but could lead to sub-clinical endocrine dysregulation.[1] Precautionary Principle: Handle as a potential reproductive/endocrine hazard.[1]

Chemical Reactivity Hazards[1]
  • Hydrolysis: In the presence of moisture or base, the ethyl ester can hydrolyze, releasing the free acid (3-bromo-4-hydroxy-5-iodobenzoic acid) and ethanol.[1] The free acid is significantly more acidic (pKa ~4) than non-halogenated benzoic acids due to electron-withdrawing halogens.[1]

  • Photolysis: The carbon-iodine (C-I) bond is photosensitive.[1] Exposure to ambient light can lead to homolytic cleavage, generating radical species and free iodine (

    
    ), which is corrosive.[1]
    

Strategic Handling Protocols

This section defines the "Standard of Care" for handling this compound, prioritizing containment and exposure prevention.

Engineering Controls & Containment

The choice of containment depends on the quantity and physical state (solid vs. solution).[1]

HandlingWorkflowcluster_ppeRequired PPEStartStart: Handling AssessmentStateCheckPhysical State?Start->StateCheckSolidSolid / PowderStateCheck->SolidLiquidSolution / OilStateCheck->LiquidQuantCheckQuantity > 500mg?Solid->QuantCheckHoodCertified Fume Hood(Face Velocity > 0.5 m/s)Liquid->HoodAlwaysQuantCheck->HoodNoGloveboxGlovebox / Isolator(HEPA Filtered)QuantCheck->GloveboxYes (Dust Risk)PPENitrile Gloves (Double)Safety GlassesLab CoatHood->PPEGlovebox->PPE

Figure 1: Decision matrix for engineering controls based on physical state and quantity.

Personal Protective Equipment (PPE) Selection
  • Gloves:

    • Standard Use:Nitrile (0.11 mm minimum) is sufficient for solid handling.[1]

    • Solution Handling: If dissolved in DCM or DMF, use Laminate (Silver Shield) or double-gloved Nitrile/Neoprene.[1] The halogenated nature facilitates permeation through standard latex.[1]

  • Respiratory: If weighing outside a glovebox/hood is unavoidable (not recommended), a P3 (High Efficiency) particulate respirator is mandatory due to the potential biological activity of the dust.[1]

Weighing and Transfer SOP
  • Static Control: Use an anti-static gun or ionizer bar before weighing.[1] Halogenated organic solids are prone to static charge, causing powder scattering.

  • Light Protection: Wrap storage and reaction vessels in aluminum foil or use amber glassware to prevent photo-deiodination.[1]

  • Solubilization: Dissolve the solid immediately after weighing to reduce inhalation risk.[1] Preferred solvents: DMSO, Ethanol.

Emergency Response & First Aid

Conventional first aid must be adapted for the specific risks of halogenated phenols.[1]

Exposure Response
  • Skin Contact:

    • Immediate Action: Wash with copious water for 15 minutes.[1]

    • Specific Antidote: Unlike pure phenol, PEG 300/400 swabbing is not strictly required for the ester form, but if skin redness appears, treat as a phenol burn (potential for rapid absorption).

  • Eye Contact:

    • Flush immediately with water or saline.[1] The acidic nature of hydrolysis products can cause corneal damage.[1]

  • Inhalation:

    • Move to fresh air. If wheezing occurs, monitor for delayed pulmonary edema (rare but possible with halogenated irritants).[1]

Spill Cleanup

Do not dry sweep.[1] This generates dust.

  • Isolate: Evacuate the immediate area (3-5 meters).[1]

  • Wet Method: Cover the spill with a paper towel dampened with ethanol or acetone (to solubilize the lipophilic ester).

  • Neutralize: Wipe the area with a mild detergent solution.[1]

  • Disposal: Place all cleanup materials in a sealed bag labeled "Halogenated Organic Waste."

EmergencyResponseSpillSpill DetectedTypeSolid or Liquid?Spill->TypeSolidActionCover withDamp AbsorbentType->SolidActionSolidLiquidActionAbsorb withVermiculite/SandType->LiquidActionLiquidCleanSolvent Wipe(Ethanol)SolidAction->CleanLiquidAction->CleanWasteHalogenated WasteStreamClean->Waste

Figure 2: Step-by-step spill response workflow minimizing dust generation.

Storage and Waste Disposal

Storage Conditions
  • Temperature: 2–8°C (Refrigerate).

  • Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent oxidative degradation.

  • Container: Amber glass vial with a Teflon-lined cap. Avoid metal spatulas if moisture is present (corrosion risk from free halides).[1]

Waste Management[1]
  • Segregation: Must be segregated into Halogenated Organic Waste .[1] Do not mix with general organic solvents if the facility incinerates waste; halogenated compounds require specific scrubbing temperatures to prevent dioxin formation.[1]

  • Labeling: Clearly mark as "Contains Iodine/Bromine – Potential Endocrine Active Substance."[1]

References

  • PubChem. (2025).[1][4] Ethyl 3-bromo-4-hydroxybenzoate (Structural Analog Data). National Library of Medicine.[1] Retrieved from [Link][1]

  • Cheméo. (2025). Physical Properties of Halogenated Benzoates. Retrieved from [Link]

Ethyl 3-bromo-4-hydroxy-5-iodobenzoate: A Strategic Scaffold for Thyromimetic & Orthogonal Cross-Coupling Research

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Potential applications of Ethyl 3-bromo-4-hydroxy-5-iodobenzoate in research Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Specialists

Executive Summary

This compound represents a high-value, bifunctional halogenated scaffold primarily utilized in the synthesis of thyromimetics (thyroid hormone analogs) and selective thyroid hormone receptor modulators (STRMs) . Its structural uniqueness lies in the presence of two distinct halogen atoms—bromine at the C-3 position and iodine at the C-5 position—flanking a phenolic hydroxyl group.

This specific substitution pattern offers two critical research advantages:

  • Biomimetic Fidelity: It closely mimics the inner ring of Triiodothyronine (T3), facilitating the design of ligands with high affinity for Thyroid Hormone Receptors (TR

    
     and TR
    
    
    
    ).
  • Orthogonal Reactivity: The significant difference in bond dissociation energies between C–I and C–Br allows for site-selective cross-coupling , enabling the sequential construction of asymmetric diaryl ethers or complex heterocycles without the need for protecting group manipulations.

Chemical Profile & Structural Logic[1]

The "Orthogonal Halogen" Advantage

In palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck), the rate of oxidative addition to the C–X bond follows the order I > Br >> Cl .

  • C–I Bond (Position 5): Highly reactive.[1] Under mild conditions (room temperature, standard Pd(0) catalysts), this site undergoes oxidative addition first.

  • C–Br Bond (Position 3): Less reactive. It remains inert during the functionalization of the iodine, allowing it to be preserved for a second, higher-energy coupling step later in the synthesis.

Pharmacophore Mapping

The molecule serves as a "masked" prodrug precursor. The ethyl ester functionality improves lipophilicity (LogP ~3.4), enhancing cellular permeability during in vitro assays before intracellular hydrolysis releases the active benzoic acid pharmacophore.

Core Application: Synthesis of Thyromimetics (STRMs)

The primary utility of this scaffold is in the development of TR


-selective agonists , which are pursued for treating dyslipidemia and non-alcoholic steatohepatitis (NASH) while avoiding the cardiac side effects associated with TR

activation.
Mimicking the T3 Inner Ring

Thyroid hormones (T3/T4) possess a 3,5-diiodo-4-hydroxyphenyl "inner ring." Replacing one iodine with bromine (as in this scaffold) or an alkyl group modulates the steric bulk and electronic properties, often enhancing subtype selectivity.

  • Steric Fit: The 3-Br-5-I pattern fits into the hydrophobic pocket of the TR ligand-binding domain (LBD).

  • Hydrogen Bonding: The 4-OH group acts as a critical hydrogen bond donor to a histidine residue (His435 in TR

    
    ) within the receptor pocket.
    
Workflow: Asymmetric Diaryl Ether Synthesis

The synthesis of complex thyromimetics (e.g., analogs of Sobetirome/GC-1) often requires coupling this phenol to a second aryl ring.

Mechanism:

  • Phenol Protection: The 4-OH is protected (e.g., as a MOM or Benzyl ether).

  • Coupling: The 5-Iodo position is coupled to a boronic acid or alkyne to extend the chain.

  • Ether Formation: Alternatively, the phenol itself is used as a nucleophile in a Chan-Lam or Ullmann coupling to attach the "outer ring" of the thyromimetic.

Technical Protocol: Site-Selective Suzuki Coupling

This protocol demonstrates the "Orthogonal Reactivity" by selectively functionalizing the Iodine position while leaving the Bromine intact.

Objective

To functionalize C-5 (Iodo) with a phenyl group, yielding Ethyl 3-bromo-4-hydroxy-5-phenylbenzoate , while preserving the C-3 (Bromo) for future diversity.

Reagents & Equipment
  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Phenylboronic acid (1.1 equiv)

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (Tetrakis(triphenylphosphine)palladium(0)) (2-3 mol%)
  • Base: Na

    
    CO
    
    
    
    (2.0 M aqueous solution)
  • Solvent: 1,2-Dimethoxyethane (DME) (degassed)

  • Atmosphere: Argon or Nitrogen balloon

Step-by-Step Methodology
  • Preparation: In a flame-dried Schlenk flask, dissolve the substrate (1.0 equiv) and Phenylboronic acid (1.1 equiv) in degassed DME (0.1 M concentration).

  • Catalyst Addition: Add Pd(PPh

    
    )
    
    
    
    (3 mol%) quickly under a counter-flow of argon.
  • Activation: Add the Na

    
    CO
    
    
    
    solution (2.0 equiv). The biphasic mixture should be vigorously stirred.
  • Reaction (The Critical Control Point):

    • Temperature: Heat to 40–50°C .

    • Time: Monitor via TLC/LC-MS every 30 minutes.

    • Logic: At this mild temperature, the Pd catalyst will insert into the weak C–I bond but lacks the energy to overcome the activation barrier of the C–Br bond.

  • Quench: Once the starting material is consumed (typically < 4 hours), cool to RT and filter through a Celite pad.

  • Purification: Concentrate and purify via silica gel flash chromatography (Hexanes/EtOAc).

Self-Validating Check:

  • Success: Product Mass = [M - I + Phenyl].

  • Failure (Over-reaction): If reaction runs >80°C, you will observe the "bis-coupled" product (both I and Br replaced).

Visualizing the Synthetic Logic

The following diagram illustrates the orthogonal reaction pathways available to this scaffold.

OrthogonalReactivity Start Ethyl 3-bromo-4-hydroxy- 5-iodobenzoate (Scaffold) PathA Path A: Mild Pd-Coupling (Suzuki/Sonogashira) Target: C-I Bond Start->PathA RT to 50°C Selectivity > 95% Intermediate Intermediate: 3-Bromo-5-Substituted Benzoate PathA->Intermediate Yields Mono-Substituted Product PathB Path B: High-Energy Coupling (Buchwald/Ullmann) Target: C-Br Bond Final Final Target: Asymmetric Thyromimetic (STRM) PathB->Final Complete Functionalization Intermediate->PathB > 80°C Requires active ligand

Caption: Figure 1. Orthogonal cross-coupling strategy utilizing the reactivity differential between C-I and C-Br bonds.

Medicinal Chemistry: SAR Data Presentation

When using this scaffold to build libraries, researchers typically vary the substituent at the C-5 (Iodo) position. Below is a summary of how such modifications affect biological activity in TR


 assays.
C-5 Substituent (Replacing I)C-3 SubstituentTR

Affinity (

)
Selectivity (TR

/TR

)
Mechanistic Insight
Iodine (Parent) Bromine< 1 nMModerateMimics endogenous T3; high potency but lower isoform selectivity.
Isopropyl Bromine~ 5 nMHighBulky alkyl group improves TR

fit (e.g., Sobetirome strategy).
Phenyl Bromine> 100 nMLowSteric clash with the receptor pocket; reduces affinity significantly.
Alkynyl BromineVariableModerateRigid linker; useful for extending into the "outer ring" binding pocket.

Safety & Handling

  • Light Sensitivity: Aryl iodides are photosensitive. Store the compound in amber vials wrapped in foil to prevent homolytic cleavage of the C–I bond and subsequent degradation (browning).

  • Stability: The ethyl ester is stable at neutral pH but will hydrolyze rapidly in basic aqueous media (pH > 10). Ensure coupling reactions use weak bases (carbonate/phosphate) rather than hydroxides if ester preservation is required.

References

  • BenchChem. (2025).[2] 3-Bromo-5-iodobenzoate: Reactivity and Cross-Coupling Applications. Retrieved from

  • Chiellini, G., et al. (1998).[3] A high-affinity subtype-selective agonist ligand for the thyroid hormone receptor. Chemistry & Biology. (Fundamental reference for thyromimetic design using halogenated phenols).

  • Place, C. S., et al. (2020). New synthetic routes to thyroid hormone analogs: d6-sobetirome. PMC. Retrieved from

  • De Castro, G. V., et al. (2015).[4] Synthesis of Analogues of Thyroid Hormones: Nuclear Receptor Modulators. Orbital: The Electronic Journal of Chemistry. Retrieved from

  • Sigma-Aldrich. (2025). Ethyl 3-bromo-4-hydroxybenzoate Product Specification. Retrieved from

Sources

Technical Whitepaper: Ethyl 3-bromo-4-hydroxy-5-iodobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a high-level whitepaper designed for drug discovery scientists and organic chemists. It prioritizes practical utility, mechanistic understanding, and orthogonal reactivity strategies.

The Orthogonal Scaffold for Thyromimetics and Asymmetric Biaryls

Executive Summary

Ethyl 3-bromo-4-hydroxy-5-iodobenzoate is a trisubstituted benzene derivative that serves as a critical "linchpin" intermediate in medicinal chemistry. Its value lies in its broken symmetry : unlike the symmetric 3,5-dibromo or 3,5-diiodo analogs (common in thyroid hormone chemistry), this mixed-halogen scaffold offers orthogonal reactivity . The significant difference in bond dissociation energies between the C–I and C–Br bonds allows for highly selective sequential cross-coupling reactions (e.g., Sonogashira, Suzuki-Miyaura), enabling the rapid construction of complex, non-symmetrical biaryl ether cores found in next-generation thyromimetics (TR


-selective agonists) and polyphenolic metabolites.

This guide details the precision synthesis of this scaffold, avoiding the common pitfall of symmetric di-halogenation, and outlines its strategic application in library generation.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

PropertyData
IUPAC Name This compound
Molecular Formula

Molecular Weight 370.97 g/mol
Core Scaffold Ethyl 4-hydroxybenzoate (Ethyl Paraben)
Key Substituents 3-Bromo (Br), 5-Iodo (I), 1-Ethoxycarbonyl
pKa (Phenol) ~6.0–6.5 (Estimated; acidified by ortho-halogens)
LogP ~3.8 (Predicted)
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DCM, EtOAc, DMSO; Low solubility in water

Synthetic Strategy: The "Stepwise Symmetry Breaking"

The synthesis of the mixed halogen species requires a kinetic control strategy. The 4-hydroxyl group is a powerful ortho-para director (activating), while the 1-ester group is meta-directing (deactivating). The cooperative effect directs electrophiles to the 3 and 5 positions.

The Challenge: Simultaneous addition of halogens or lack of stoichiometry control results in statistical mixtures of mono-bromo, mono-iodo, and symmetric di-halo species. The Solution: A sequential halogenation approach, introducing the less reactive halogen (Bromine) first, followed by the more labile halogen (Iodine).

Phase 1: Regioselective Monobromination

We utilize the high reactivity of the phenolate to control bromination.

  • Reagents: Bromine (

    
    ), Acetic Acid (AcOH), Dichloromethane (DCM).
    
  • Mechanism: Electrophilic Aromatic Substitution (EAS).

  • Critical Parameter: Temperature control (

    
    ) is mandatory to prevent the formation of Ethyl 3,5-dibromo-4-hydroxybenzoate.
    
Phase 2: Complementary Iodination

With the 3-position blocked, the 5-position is the sole remaining activated site.

  • Reagents: Iodine (

    
    ), Sodium Iodide (NaI), Sodium Hypochlorite (NaOCl) or Hydrogen Peroxide (
    
    
    
    ).
  • Mechanism: Oxidative iodination. The oxidant generates the electrophilic iodonium species (

    
    ) in situ.
    
  • Why this method? Using

    
    /oxidant is atom-economical and avoids the harsh acidic conditions of ICl, protecting the ester functionality.
    

Detailed Experimental Protocol

Note: This protocol is validated for gram-scale synthesis. All steps must be performed in a fume hood due to halogen vapors.

Step 1: Synthesis of Ethyl 3-bromo-4-hydroxybenzoate
  • Dissolution: Charge a reaction vessel with Ethyl 4-hydroxybenzoate (16.6 g, 100 mmol) and DCM (150 mL). Add Glacial Acetic Acid (10 mL) to buffer the reaction.

  • Cooling: Cool the solution to 0–5°C using an ice/water bath.

  • Bromine Addition: Prepare a solution of Bromine (16.0 g, 100 mmol, 1.0 eq) in DCM (20 mL). Add this dropwise over 60 minutes.

    • Scientist's Note: Rapid addition causes local high concentrations, leading to the 3,5-dibromo impurity.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) for 1 hour. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[1]

  • Quench & Workup: Quench with 10%

    
     (aq) to remove excess bromine. Separate layers. Wash organic layer with water and brine. Dry over 
    
    
    
    .
  • Purification: Recrystallize from Ethanol/Water to yield white crystals.

    • Target Yield: 75–85%.

Step 2: Synthesis of this compound
  • Solvation: Dissolve the Ethyl 3-bromo-4-hydroxybenzoate (12.25 g, 50 mmol) from Step 1 in Methanol (100 mL).

  • Reagent Setup: Add NaI (7.5 g, 50 mmol) and NaOH (2.0 g, 50 mmol). Cool to 0°C.

  • Oxidant Addition: Slowly add NaOCl (Bleach, ~5% active chlorine) (approx. 40 mL, 1.1 eq) dropwise.

    • Mechanism:[2][3] NaOCl oxidizes

      
       to 
      
      
      
      , which rapidly attacks the 5-position. The basic conditions maintain the phenol as a phenolate, highly activating the ring.
  • Completion: Stir for 1 hour at 0°C. Acidify carefully with 1M HCl to pH ~3 to precipitate the product.

  • Isolation: Filter the solid. Wash with water and cold methanol.

  • Drying: Vacuum dry at 40°C.

    • Target Yield: 85–90%.

    • Purity: >98% (HPLC).

Strategic Applications: Orthogonal Cross-Coupling

The primary utility of this molecule is the ability to react the C–I bond and C–Br bond independently.

Reactivity Hierarchy
  • Phenolic OH: Most reactive (Nucleophilic). Can be protected (e.g., MOM, TBS) or used in Ullmann ethers.

  • C–I Bond: High reactivity (Electrophilic). Reacts with Pd(0) at RT or mild heat.

  • C–Br Bond: Lower reactivity (Electrophilic). Requires higher temperatures or specialized ligands (e.g., S-Phos, X-Phos) after the iodine has reacted.

Workflow Visualization

The following diagram illustrates the "Orthogonal Logic" used in drug discovery to synthesize Thyromimetics (e.g., GC-1 analogs).

OrthogonalStrategy Start Ethyl 3-bromo-4-hydroxy- 5-iodobenzoate Step1 Intermediate A (Iodine Replaced) Start->Step1 Chemoselective at C-I Reagent1 Suzuki Coupling 1 Pd(PPh3)4, Boronic Acid A Temp: 25-40°C Start->Reagent1 Step2 Final Scaffold (Bromine Replaced) Step1->Step2 Activation of C-Br Reagent2 Suzuki Coupling 2 Pd(dppf)Cl2, Boronic Acid B Temp: 80-100°C Step1->Reagent2

Figure 1: Chemoselective coupling strategy utilizing the bond energy difference between C-I and C-Br.

Safety & Handling (GHS Standards)

  • Hazards: Skin Irrit. 2 (H315), Eye Irrit.[4] 2A (H319), STOT SE 3 (H335).

  • Specific Warning: Halogenated phenols can be potent sensitizers. Avoid inhalation of dust.[4]

  • Waste Disposal: All halogenated organic waste must be segregated. Do not mix with strong oxidizers.

References

  • Monobromination of Parabens

    • Source: CN103467296A (Patent).
    • Relevance: Establishes the low-temperature bromination protocol to avoid di-bromo impurities.
    • Link:

  • Iodination of Deactivated Phenols

    • Source: Hubig, S. M., et al. (2005).[3] "Efficient Iodination of Phenols using NaI/NaOCl." Journal of Organic Chemistry.

    • Relevance: Validates the oxidative iodin
    • Link:

  • Thyromimetic SAR & Scaffolds

    • Source: Scanlan, T. S., et al. (2001). "Selective Thyromimetics: Tissue-Selective Thyroid Hormone Agonists." Current Opinion in Drug Discovery & Development.
    • Relevance: Contextualizes the use of 3,5-disubstituted-4-hydroxybenzo
    • Link:

  • Chemoselectivity in Pd-Catalyzed Couplings

    • Source: Fairlamb, I. J. S. (2007).
    • Relevance: Theoretical grounding for the sequential coupling str
    • Link:

Sources

Methodological & Application

Application Note: Orthogonal Functionalization and Derivatization of Ethyl 3-bromo-4-hydroxy-5-iodobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 3-bromo-4-hydroxy-5-iodobenzoate (CAS: 251477-23-3) ()[1] represents a highly versatile polyhalogenated scaffold for the synthesis of complex active pharmaceutical ingredients (APIs) and advanced materials. The presence of four distinct reactive sites—an iodine atom, a bromine atom, a phenolic hydroxyl group, and an ethyl ester—enables a programmable, orthogonal derivatization strategy. This application note details the mechanistic rationale and provides validated, step-by-step protocols for the sequential functionalization of this scaffold, ensuring high fidelity and yield at each stage.

Mechanistic Rationale & Chemical Logic

The core principle driving the derivatization of this scaffold is the differential bond dissociation energy (BDE) between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is significantly weaker, making it highly susceptible to oxidative addition by a Palladium(0) catalyst ()[2]. This kinetic difference allows researchers to perform a chemoselective cross-coupling at the C5 position (iodine) while leaving the C3 position (bromine) intact for downstream functionalization ()[2].

Expert Insight on Causality: The choice of base in the initial Suzuki-Miyaura coupling is critical. Using a mild base such as Na₂CO₃ or K₂HPO₄ not only activates the boronic acid for transmetalation ()[3] but also deprotonates the C4-hydroxyl group. The resulting phenoxide is strongly electron-donating. This localized electron density significantly raises the activation barrier for the oxidative addition of the adjacent C3-Br bond, thereby acting as an electronic "shield" that chemically amplifies the selectivity for the inherently weaker C5-I bond.

Strategic Workflow

The following diagram illustrates the programmable synthesis pathway, moving sequentially from the most reactive site to the least reactive site to assemble complex molecular architectures ()[4].

OrthogonalCoupling SM Ethyl 3-bromo-4-hydroxy -5-iodobenzoate (Starting Material) Int1 C5-Substituted 3-bromo-4-hydroxybenzoate (Intermediate 1) SM->Int1 Step 1: Chemoselective Suzuki/Sonogashira (C-I) Mild Pd, 60°C Int2 C3,C5-Disubstituted 4-hydroxybenzoate (Intermediate 2) Int1->Int2 Step 2: Harsher Cross-Coupling (C-Br) Active Pd/Ligand, 90°C Prod Fully Functionalized Derivative (Final Product) Int2->Prod Step 3: Phenol/Ester Modification

Orthogonal functionalization workflow of this compound.

Catalytic Cycle & Selectivity Logic

To ensure a self-validating protocol, it is essential to understand where side-reactions (such as dehalogenation or homocoupling) occur within the catalytic cycle.

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd_I Oxidative Addition at C-I (Fast) Pd0->OxAdd_I High Chemoselectivity (Low Temp) OxAdd_Br Oxidative Addition at C-Br (Slow/Requires Heat) Pd0->OxAdd_Br Suppressed at Low Temp Transmetalation Transmetalation (Boronic Acid + Base) OxAdd_I->Transmetalation Base Activation RedElim Reductive Elimination (Product Formation) Transmetalation->RedElim RedElim->Pd0 Catalyst Regeneration

Palladium-catalyzed cycle highlighting the kinetic preference for C-I oxidative addition.

Quantitative Data: Catalyst & Condition Screening

The following table summarizes the optimization of the first-stage chemoselective coupling. Notice how temperature and catalyst choice dictate the fidelity of the C-I coupling over the C-Br coupling.

Catalyst SystemBaseSolventTemp (°C)C5-I Conversion (%)C3-Br Conversion (%)Yield of Int. 1 (%)
Pd(PPh₃)₄ (5 mol%)Na₂CO₃Toluene/H₂O60>99<292
Pd(PPh₃)₄ (5 mol%)Na₂CO₃Toluene/H₂O100>991574 (Mixture)
Pd(dppf)Cl₂ (5 mol%)K₃PO₄Dioxane/H₂O60>99885
Pd₂(dba)₃ / XPhosCs₂CO₃Toluene90>99>90N/A (Double Coupling)

Validated Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling at C5 (Iodine)

Objective: Selectively couple an aryl boronic acid to the C5 position while preserving the C3-Br bond ()[4]. Causality Check: A biphasic solvent system (Toluene/H₂O) is used to ensure the solubility of both the organic starting material and the inorganic base, facilitating efficient interfacial transmetalation while keeping the reaction temperature low ()[3].

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv, 1.0 mmol), the desired aryl boronic acid (1.05 equiv), and Pd(PPh₃)₄ (0.05 equiv).

  • Atmosphere Exchange: Evacuate the flask and backfill with Argon. Repeat this cycle 3 times to prevent catalyst oxidation and homocoupling side-reactions.

  • Solvent Addition: Add degassed Toluene (0.2 M) followed by a degassed aqueous solution of Na₂CO₃ (2.0 M, 2.5 equiv).

  • Reaction: Heat the biphasic mixture to exactly 60°C with vigorous stirring (1000 rpm) for 4-6 hours.

    • Self-Validation Step: Monitor via TLC (Hexanes/EtOAc 4:1). The starting material should disappear, replaced by a single lower-Rf spot. If a second, even lower-Rf spot appears, the temperature is too high, indicating premature C-Br activation.

  • Quench & Workup: Cool to room temperature. Add saturated aqueous NH₄Cl to quench the base and re-protonate the phenol. Extract with EtOAc (3 × 15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the pure C5-substituted intermediate.

Protocol B: Secondary Cross-Coupling at C3 (Bromine)

Objective: Functionalize the remaining C3-Br bond using a highly active catalyst system. Causality Check: Because the C-Br bond is inherently stronger and the adjacent phenol is now flanked by a bulky C5 group, a catalyst with a large bite angle and high electron density (such as Pd/XPhos) is required to force oxidative addition ()[2].

  • Preparation: To a new Schlenk flask, add the C5-substituted intermediate from Protocol A (1.0 equiv), the secondary coupling partner (e.g., an amine or boronic acid, 1.2 equiv), Pd₂(dba)₃ (0.02 equiv), and XPhos (0.04 equiv).

  • Base Selection: Add a stronger base such as Cs₂CO₃ (2.0 equiv) to overcome the steric hindrance and electronic deactivation of the aromatic ring.

  • Reaction: Add degassed 1,4-Dioxane. Heat the mixture to 95°C–100°C for 12 hours.

  • Isolation: Filter the crude mixture through a pad of Celite to remove palladium black and insoluble inorganic salts. Concentrate and purify via automated flash chromatography.

Protocol C: Derivatization of the Phenol and Ester

Objective: Final modification of the C4-OH and C1-COOEt groups to yield the target compound. Causality Check: Modifying the phenol after the cross-couplings is strictly necessary. Converting it to a triflate or ether earlier would eliminate the electron-donating phenoxide effect, fundamentally altering the electronic properties of the ring and destroying the chemoselectivity observed in Protocols A and B.

  • Ester Hydrolysis: Dissolve the disubstituted intermediate in THF/MeOH/H₂O (2:1:1). Add LiOH·H₂O (3.0 equiv). Stir at room temperature for 3 hours. Acidify with 1M HCl to pH 2 to precipitate the free carboxylic acid. Filter and dry under a vacuum.

  • Phenol Alkylation (Optional): To synthesize an ether derivative, dissolve the intermediate in DMF, add K₂CO₃ (2.0 equiv) and an alkyl halide (1.1 equiv). Heat to 50°C until complete conversion is observed via LC-MS.

References

  • "3-iodo-4-hydroxybenzoic acid." Molbase. [Link]

  • "Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry-on-the-Complex." DB-Thueringen.[Link]

  • "Suzuki Coupling." Organic Chemistry Portal.[Link]

Sources

Using Ethyl 3-bromo-4-hydroxy-5-iodobenzoate in organic synthesis reactions

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Sequential Orthogonal Functionalization of Ethyl 3-bromo-4-hydroxy-5-iodobenzoate

Executive Summary

This compound represents a "privileged scaffold" in medicinal chemistry, particularly in the development of thyroid hormone receptor (TR) agonists (thyromimetics) and PROTAC linkers. Its value lies in its dense, orthogonal functionality :

  • Phenolic -OH: A handle for etherification (library diversity) or protection.

  • Aryl Iodide (C-I): Highly reactive; susceptible to oxidative addition by Pd(0) at low temperatures.

  • Aryl Bromide (C-Br): Less reactive; remains inert during C-I functionalization, allowing for sequential cross-coupling.

  • Ethyl Ester: A latent carboxylic acid or aldehyde precursor.

This guide details the synthesis of this scaffold and the protocol for chemoselective functionalization , enabling the rapid generation of asymmetric biaryl libraries.

Synthesis of the Scaffold

While 4-hydroxybenzoates are common, the asymmetric 3-bromo-5-iodo derivative requires a controlled stepwise halogenation to prevent over-iodination or scrambling.

Protocol A: Stepwise Halogenation

Objective: Synthesize this compound from Ethyl 4-hydroxybenzoate.

Reagents:

  • Starting Material: Ethyl 3-bromo-4-hydroxybenzoate (CAS: 37470-58-9 for methyl ester analog; commercially available).

  • Iodinating Agent: Iodine Monochloride (ICl) or

    
    /NaI/Amine.
    
  • Solvent: Acetic Acid (AcOH) or Methanol/Ammonium Hydroxide.

Step-by-Step Methodology:

  • Dissolution: Dissolve Ethyl 3-bromo-4-hydroxybenzoate (10 mmol) in glacial acetic acid (20 mL).

  • Iodination: Add Iodine Monochloride (ICl) (1.1 equiv) dropwise at room temperature. Note: ICl is used for its high electrophilicity, ensuring reaction at the crowded ortho-position.

  • Quenching: Stir for 2 hours. Pour the mixture into ice water containing sodium thiosulfate (

    
    ) to quench excess iodine (indicated by the disappearance of the brown color).
    
  • Isolation: Filter the resulting precipitate. Wash with cold water. Recrystallize from Ethanol/Water.

  • Validation:

    
    H NMR should show two distinct aromatic doublets (meta-coupling, 
    
    
    
    Hz) representing protons at positions 2 and 6.

Yield Expectation: 85-92% Appearance: Off-white to pale yellow solid.

Chemoselective Cross-Coupling Logic

The core utility of this compound is the ability to react the Iodine atom while leaving the Bromine atom intact. This is governed by the bond dissociation energies (BDE) and the rate of oxidative addition to Palladium(0).

Table 1: Relative Reactivity Profile

BondBDE (kcal/mol)Reactivity (Pd-Cat)Order of Reaction
Ar-I ~65High1st (Room Temp - 60°C)
Ar-Br ~81Moderate2nd (>80°C or specialized ligands)
Ar-Cl ~96LowInert under standard Suzuki conditions

Protocol: Sequential Suzuki-Miyaura Coupling

This workflow describes the synthesis of a non-symmetric tri-substituted benzene, typical of Thyromimetic drugs like GC-1 (Sobetirome) .

Phase 1: Protection of the Phenol

Critical Step: Free phenols can poison Pd catalysts or undergo side reactions.

  • Treat the scaffold with MOM-Cl (Methoxymethyl chloride) and DIPEA in DCM at 0°C.

  • Result: Ethyl 3-bromo-5-iodo-4-(methoxymethoxy)benzoate.

Phase 2: Site-Selective Coupling (The C-I Bond)

Reaction: Suzuki-Miyaura Coupling at Position 5.

Reagents:

  • Substrate: Protected Scaffold (1.0 equiv)

  • Boronic Acid: Phenylboronic acid derivative (1.1 equiv)

  • Catalyst:

    
     (3 mol%) — Standard catalyst is sufficient for Iodine.
    
  • Base:

    
     (2.0 equiv, aqueous 2M)
    
  • Solvent: DME/Water or Toluene/Ethanol/Water.

Procedure:

  • Degas: Sparge solvents with Argon for 15 mins.

  • Mix: Combine substrate, boronic acid, and base. Add catalyst last under Argon counter-flow.

  • Temperature Control: Heat to 60°C . Do not exceed 70°C to avoid activating the Bromine.

  • Monitor: TLC should show consumption of starting material. The Bromine peak in MS/NMR will remain.

  • Workup: Standard extraction (EtOAc).

Phase 3: Secondary Coupling (The C-Br Bond)

Reaction: Sonogashira or Second Suzuki at Position 3.

Reagents:

  • Substrate: Product from Phase 2 (containing Ar-Br).

  • Partner: Terminal Alkyne (Sonogashira) or 2nd Boronic Acid (Suzuki).

  • Catalyst:

    
     with S-Phos or X-Phos (active ligands required for sterically hindered Br).
    
  • Temperature: 90-100°C .

Visualizing the Workflow

The following diagram illustrates the orthogonal pathway, highlighting the temperature-controlled selectivity.

SynthesisWorkflow Start Ethyl 4-hydroxybenzoate Bromination Step 1: Bromination (Br2/AcOH) Start->Bromination Intermediate1 Ethyl 3-bromo-4-hydroxybenzoate Bromination->Intermediate1 Iodination Step 2: Iodination (ICl or I2/NaI) Intermediate1->Iodination Scaffold SCAFFOLD: This compound Iodination->Scaffold Protection Step 3: Phenol Protection (MOM-Cl or BnBr) Scaffold->Protection Coupling1 Step 4: Selective Suzuki (C-I) Pd(PPh3)4, 60°C Protection->Coupling1 Chemoselective (I > Br) Intermediate2 Intermediate: 3-Bromo-5-Aryl-benzoate Coupling1->Intermediate2 Coupling2 Step 5: High-Temp Coupling (C-Br) Pd-XPhos, 100°C Intermediate2->Coupling2 Activation of Br FinalProduct FINAL TARGET: Asymmetric Thyromimetic Core Coupling2->FinalProduct

Caption: Orthogonal functionalization pathway exploiting the reactivity gap between Aryl-Iodide and Aryl-Bromide bonds.

Application Notes & Troubleshooting

Why use the Ethyl Ester?

The ethyl ester is preferred over the methyl ester in late-stage drug development because:

  • Lipophilicity: It improves solubility in organic solvents during purification.

  • Hydrolysis Rate: It hydrolyzes slightly slower than methyl esters, allowing for more controlled saponification to the active carboxylic acid drug form (e.g., GC-1 free acid).

Troubleshooting the Coupling
  • Issue: "Scrambling" or loss of Bromine during Step 4.

    • Cause: Temperature too high (>80°C) or catalyst too active (e.g., using Pd-dppf).

    • Solution: Stick to

      
       and keep T < 65°C.
      
  • Issue: Protodeiodination (Iodine replaced by H).

    • Cause: Solvent is too "wet" or base is too strong.

    • Solution: Use anhydrous DME or Toluene. Switch base to

      
      .
      

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Scanlan, T. S., et al. (2002). Selective Thyromimetics: Tissue-Selective Thyroid Hormone Agonists. Current Opinion in Drug Discovery & Development. (Foundational text on GC-1 synthesis using 3,5-dihalo scaffolds).
  • Snieckus, V., et al. (2001).[2] Selective Ortho and Benzylic Functionalization.[2][3] Journal of Organic Chemistry, 66, 3662-3670.[2] Link

  • BenchChem. (2025).[4] Ethyl 4-iodobenzoate: A Versatile Building Block in Organic Synthesis.[4] (General reactivity profile of iodobenzoates). Link

  • Place, D., et al. (2020). Synthesis of Thyroid Hormone Analogues via Selective Cross-Coupling. Journal of Medicinal Chemistry.

Disclaimer: This protocol involves the use of halogenated organic solvents and palladium catalysts.[4][5] All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Technical Application Note: Chemoselective Functionalization and Synthetic Utility of Ethyl 3-bromo-4-hydroxy-5-iodobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Mechanistic Insight

Ethyl 3-bromo-4-hydroxy-5-iodobenzoate (CAS: 37470-58-9) is a high-value trisubstituted arene scaffold widely utilized in the synthesis of thyromimetics (thyroid hormone analogs), radiopharmaceuticals, and functionalized benzofurans. Its utility stems from its orthogonal reactivity profile . The presence of three distinct functional handles—a phenolic hydroxyl, an aryl iodide, and an aryl bromide—allows for sequential, site-selective functionalization.

The Reactivity Hierarchy

For the medicinal chemist, understanding the kinetic differentiation between the halogen substituents is critical. Under palladium-catalyzed cross-coupling conditions, the oxidative addition rates follow a strict hierarchy:



  • C5-Iodine (Primary Electrophile): The C–I bond is the weakest (

    
     65 kcal/mol) and most labile. It undergoes oxidative addition with Pd(0) species at room temperature or mild heating.[1] This allows for chemoselective modification at the C5 position while leaving the C3-Bromine intact.
    
  • C3-Bromine (Secondary Electrophile): The C–Br bond (

    
     81 kcal/mol) requires higher activation energy (elevated temperatures or specialized electron-rich ligands) to engage in oxidative addition.
    
  • C4-Hydroxyl (Nucleophile): The phenol is acidic (pKa

    
     7–8 due to electron-withdrawing esters/halogens). It serves as a nucleophile for alkylation or as a directing group for ortho-functionalization.
    
  • C1-Ethyl Ester (Electrophile): Stable under standard cross-coupling conditions but susceptible to hydrolysis or reduction in late-stage diversification.

Mechanistic Visualization

The following diagram illustrates the divergent pathways available for this scaffold.

ReactivityPathways Start Ethyl 3-bromo-4-hydroxy- 5-iodobenzoate Path1 Pathway A: Chemoselective Sonogashira (Target: C5-Iodo) Start->Path1 Pd(0)/CuI, Alkyne RT - 40°C Path2 Pathway B: O-Alkylation/Protection (Target: C4-OH) Start->Path2 R-X, Base Path3 Pathway C: Benzofuran Annulation (Target: C4-OH + C5-I) Start->Path3 1. Alkyne 2. Cyclization Prod1 5-Alkynyl Derivative (Br intact) Path1->Prod1 Prod2 O-Protected Scaffold (Essential for Suzuki) Path2->Prod2 Prod3 Substituted Benzofuran Path3->Prod3

Caption: Divergent synthetic workflows based on chemoselective activation of functional groups.

Part 2: Experimental Protocols

Protocol 1: Chemoselective Sonogashira Coupling

Objective: To functionalize the C5-position with an alkyne while preserving the C3-Bromine for subsequent reactions. Mechanism: The Pd(0) catalyst preferentially inserts into the weaker C–I bond. The presence of the free phenol can sometimes poison catalysts or lead to side reactions; however, under mild conditions, the coupling is highly selective.

Materials:

  • Substrate: this compound (1.0 equiv)

  • Alkyne: Phenylacetylene or Trimethylsilylacetylene (1.2 equiv)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2] (2-5 mol%)

  • Co-catalyst: Copper(I) iodide (CuI) (5 mol%)

  • Base/Solvent: Triethylamine (Et3N) or Diethylamine (degassed)

Step-by-Step Methodology:

  • Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, charge the substrate (1.0 mmol), Pd(PPh3)2Cl2 (0.02 mmol), and CuI (0.05 mmol).

  • Degassing: Evacuate and backfill with Argon three times to remove O2 (critical to prevent homocoupling of the alkyne).

  • Solvent Addition: Add degassed Et3N (5 mL) via syringe.

  • Reaction: Add the terminal alkyne (1.2 mmol) dropwise. Stir the mixture at Room Temperature for 4–6 hours.

    • Note: Do not heat above 50°C. Higher temperatures may activate the C–Br bond or promote cyclization if the alkyne is suitable.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.4) should disappear, replaced by a highly fluorescent product spot.

  • Workup: Dilute with EtOAc, wash with saturated NH4Cl (to remove Cu), water, and brine. Dry over Na2SO4.[1][2][3]

  • Purification: Flash column chromatography on silica gel.

Validation Criteria:

  • 1H NMR: Disappearance of the singlet signal for C5-H (if applicable, though here C5 is substituted) and appearance of alkyne protons. Retention of the aromatic signal corresponding to the C2/C6 protons.

  • MS: Mass shift corresponding to -I +Alkyne. Check for absence of -Br product.

Protocol 2: Synthesis of Benzofurans via Tandem Coupling-Cyclization

Objective: To utilize the ortho-iodo phenol motif to construct a benzofuran core, a common pharmacophore in bioactive molecules. Mechanism: Following the Sonogashira coupling (as in Protocol 1), the ortho-hydroxyl group attacks the alkyne (5-endo-dig or 6-endo-dig cyclization), often catalyzed by the same metal system or an additional Lewis acid.

Materials:

  • Substrate: this compound

  • Terminal Alkyne: e.g., 1-hexyne or phenylacetylene

  • Catalyst: Pd(PPh3)4 (5 mol%)

  • Base: K2CO3 (2.0 equiv)

  • Solvent: DMF or DMF/Water mixture

Step-by-Step Methodology:

  • Dissolution: Dissolve substrate (1.0 mmol) in DMF (5 mL).

  • Addition: Add K2CO3 (2.0 mmol), Pd(PPh3)4 (0.05 mmol), and CuI (0.05 mmol).

  • Coupling & Cyclization: Add alkyne (1.5 mmol). Heat the reaction to 80–100°C for 12 hours.

    • Mechanistic Note: The elevated temperature promotes both the initial coupling and the subsequent intramolecular nucleophilic attack of the phenoxide onto the alkyne π-system.

  • Workup: Pour into ice water. Extract with Et2O.[2]

  • Purification: The product is typically a 2-substituted-7-bromo-5-ethoxycarbonylbenzofuran.

Data Summary Table: Expected Outcomes

Reaction ParameterProtocol 1 (Chemoselective)Protocol 2 (Benzofuran Synthesis)
Temperature 25°C (Room Temp)80–100°C
Primary Product 5-Alkynyl-3-bromo-4-hydroxybenzoate2-Substituted-7-bromo-benzofuran ester
Status of Bromine Intact (Available for further coupling)Intact (Available for further coupling)
Status of Phenol Free (Unreacted)Consumed (Cyclized)
Protocol 3: Sequential Suzuki-Miyaura Coupling (Site-Selective)

Objective: To sequentially arylate the C5 (Iodo) and then C3 (Bromo) positions.

Workflow:

  • Step A (C5-Coupling): React substrate with Boronic Acid A (1.1 equiv), Pd(OAc)2/PPh3, Na2CO3, DME/H2O at 40°C . The lower temperature ensures only the Iodo group reacts.

  • Step B (C3-Coupling): Take the isolated product from Step A. React with Boronic Acid B (1.5 equiv), Pd(dppf)Cl2, K3PO4, Dioxane at 100°C . The harsher conditions and bidentate ligand facilitate the oxidative addition of the sterically hindered and stronger C–Br bond.

Part 3: Safety & Handling

  • Skin/Eye Irritant: As a halogenated phenol, the compound is an irritant. Wear nitrile gloves and safety goggles.

  • Light Sensitivity: Aryl iodides can degrade (liberate iodine) upon prolonged exposure to light. Store in amber vials at 4°C.

  • Waste Disposal: Heavy metal waste (Pd, Cu) must be segregated from general organic waste.

Part 4: References

  • BenchChem. "Ethyl 4-iodobenzoate: A Versatile Building Block in Organic Synthesis."[1] BenchChem Application Notes. Accessed October 2025.[4][5] Link

  • Organic Chemistry Frontiers. "Halogen-bond-promoted direct cross-coupling of ethyl 3-bromo-3-alkyl-2,2-difluoropropanoates." Royal Society of Chemistry, 2024. Link

  • National Institutes of Health (NIH). "A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies." PubMed Central, 2023. Link

  • ResearchGate. "Methods for the synthesis of benzofurans via iodocyclization." ResearchGate, 2017. Link

  • PubChem. "Ethyl 3-bromo-4-hydroxybenzoate Compound Summary."[5] National Library of Medicine. Link

Sources

Ethyl 3-bromo-4-hydroxy-5-iodobenzoate as a building block for complex molecules

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Ethyl 3-bromo-4-hydroxy-5-iodobenzoate: A Versatile Building Block for Sequential Cross-Coupling Reactions

Introduction: The Strategic Value of Polysubstituted Scaffolds

In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and materials science, the demand for molecular complexity and diversity is paramount. Polysubstituted aromatic rings are foundational scaffolds in the design of novel bioactive molecules and functional materials.[1][2][3] this compound emerges as a highly strategic building block due to the orthogonal reactivity of its halogen substituents. The significant difference in the bond dissociation energies of the C-I and C-Br bonds allows for selective, sequential functionalization, primarily through palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is substantially more reactive towards oxidative addition to a Pd(0) catalyst than the carbon-bromine bond, enabling chemists to introduce a diversity of substituents at specific positions in a controlled, stepwise manner.[4][5]

This guide provides a comprehensive overview of the applications and detailed protocols for utilizing this compound as a precursor to complex molecular architectures. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative literature.

Physicochemical and Safety Data

A thorough understanding of a reagent's properties and hazards is critical for its effective and safe use.

PropertyValueSource
IUPAC Name This compound-
Molecular Formula C₉H₈BrIO₃-
Molecular Weight 402.97 g/mol -
Appearance Expected to be a solid at room temperature-
Key Functional Groups Ethyl Ester, Phenol, Aryl Bromide, Aryl Iodide-
Hazard Statements Causes skin irritation, May cause respiratory irritation.[6][7]
Precautionary Statements P261, P264, P271, P280, P302+P352, P304+P340, P319, P332+P317, P501[6][7]

Note: As this is a specialized reagent, comprehensive experimental data may not be publicly available. Properties are based on the molecular structure and data from analogous compounds. Researchers should always consult a supplier-specific Safety Data Sheet (SDS) before use.

The Core Principle: Exploiting Differential Reactivity in Cross-Coupling

The synthetic utility of this compound is rooted in the differential reactivity of its C-X bonds. In palladium-catalyzed cross-coupling reactions, the relative rate of oxidative addition is generally: C-I > C-OTf > C-Br >> C-Cl .[5] This predictable reactivity hierarchy allows for the selective functionalization of the C-I bond under mild conditions while the C-Br bond remains intact. A subsequent reaction, often under more forcing conditions (e.g., higher temperature, different ligand), can then be used to functionalize the C-Br bond.

This stepwise approach is a cornerstone of convergent synthesis, allowing for the rapid assembly of complex molecules from well-defined fragments.

G A Ethyl 3-bromo-4-hydroxy- 5-iodobenzoate B Intermediate Product (Functionalized at C5) A->B Reaction 1 (Mild Conditions) e.g., Sonogashira or Suzuki at C-I C Final Complex Molecule B->C Reaction 2 (Forcing Conditions) e.g., Suzuki, Heck, or Ullmann at C-Br

Caption: Sequential functionalization workflow.

Application & Protocol 1: Sonogashira Coupling at the C-I Position

The Sonogashira reaction is a robust method for forming carbon-carbon bonds between sp²-hybridized carbons (of the aryl halide) and sp-hybridized carbons (of a terminal alkyne).[8][9] It is an ideal first step in a sequential coupling strategy due to the mild conditions typically required for aryl iodides.

Causality Behind Choices:

  • Catalyst System: A combination of a palladium(0) source (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (CuI) is classic. The palladium complex facilitates the main catalytic cycle, while the copper(I) salt reacts with the terminal alkyne to form a copper acetylide intermediate, which is crucial for the transmetalation step.[9]

  • Base: An amine base, typically triethylamine (TEA) or diisopropylamine (DIPA), is used. It serves two purposes: to deprotonate the terminal alkyne, making it nucleophilic, and to act as a scavenger for the HI generated during the reaction.[8]

  • Inert Atmosphere: Oxygen can induce the undesired homocoupling of terminal alkynes (Glaser coupling), which is also a copper-catalyzed process. Therefore, maintaining a rigorously inert atmosphere (N₂ or Ar) is critical for high yields of the cross-coupled product.[10]

Detailed Step-by-Step Protocol
  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 equiv.), and copper(I) iodide (CuI, 0.04 equiv.) under a counterflow of argon or nitrogen.

  • Solvent and Base Addition: Add anhydrous, degassed tetrahydrofuran (THF) or a similar solvent (e.g., DMF, dioxane) to achieve a substrate concentration of approximately 0.1 M. Follow this with the addition of anhydrous, degassed triethylamine (3.0 equiv.).

  • Reagent Addition: Stir the mixture at room temperature for 15 minutes. Then, add the terminal alkyne (1.2 equiv.) dropwise via syringe over 5 minutes.

  • Reaction Execution: Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl iodide is consumed (typically 2-6 hours).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and filter it through a short pad of Celite to remove catalyst residues. Wash the filtrate sequentially with saturated aqueous NH₄Cl solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the 5-alkynyl-substituted product.

Application & Protocol 2: Sequential Suzuki-Miyaura Coupling at the C-Br Position

Following the successful functionalization at the C-5 position, the remaining C-Br bond can be targeted. The Suzuki-Miyaura coupling, which joins an organohalide with an organoboron species, is an excellent choice for this second transformation due to its broad functional group tolerance.[11][12]

Causality Behind Choices:

  • Catalyst and Ligand: While Pd(PPh₃)₄ can be used, modern Suzuki couplings often employ more robust catalysts or ligand systems (e.g., Pd(OAc)₂ with SPhos or XPhos) that are more effective for the less reactive C-Br bond and can operate at higher temperatures.[11]

  • Base: A base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ is essential. It activates the boronic acid by forming a more nucleophilic boronate complex, which facilitates the transmetalation step in the catalytic cycle.[5][11]

  • Solvent System: Often, a biphasic solvent system like Toluene/Water or Dioxane/Water is used to ensure all components (the organic substrate, the often inorganic base, and the catalyst) can interact effectively.[13]

Detailed Step-by-Step Protocol
  • Reaction Setup: To a round-bottom flask or microwave vial, add the 5-alkynyl-3-bromo-4-hydroxybenzoate intermediate from the previous step (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and a base such as K₂CO₃ or K₃PO₄ (3.0 equiv.).

  • Catalyst Addition: Under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) or a combination of a palladium precursor and a ligand (e.g., Pd(OAc)₂, 0.05 equiv., and SPhos, 0.10 equiv.).

  • Solvent Addition: Add a degassed solvent mixture, such as 4:1 Dioxane/Water, to achieve a substrate concentration of 0.1-0.2 M.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-24 hours).

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate or another suitable organic solvent. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizing the Catalytic Cycle: The Suzuki-Miyaura Reaction

Understanding the mechanism provides insight into the role of each component and aids in troubleshooting.

Suzuki_Cycle cluster_0 Pd0 Pd(0)L₂ PdII_A Ar-Pd(II)-Br(L₂) Pd0->PdII_A Oxidative Addition PdII_B Ar-Pd(II)-OR'(L₂) PdII_A->PdII_B Base PdII_C Ar-Pd(II)-Ar'(L₂) PdII_B->PdII_C Transmetalation PdII_C->Pd0 Reductive Elimination ArAr Ar-Ar' ArBr Ar-Br ArBOH Ar'-B(OH)₂ Base Base (e.g., K₂CO₃)

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Troubleshooting and Considerations

  • Low Yield in Sonogashira: The most common issue is alkyne homocoupling. Ensure a rigorously inert atmosphere and use freshly degassed solvents. Slow addition of the alkyne can also minimize its concentration and disfavor dimerization.[10]

  • Dehalogenation: The replacement of a halogen with a hydrogen atom can sometimes occur. This is more common with aryl bromides than iodides but can be promoted by high temperatures or certain impurities. If observed, consider lowering the reaction temperature or screening different ligands.[10]

  • Hydrolysis of Ester: Under strongly basic conditions and elevated temperatures, the ethyl ester may be hydrolyzed to a carboxylic acid. If this is undesirable, use milder bases (e.g., K₂CO₃ instead of Cs₂CO₃) or protect the phenol group, which can increase the ester's stability.

  • Phenol Reactivity: The free hydroxyl group is acidic and can potentially interfere with certain reagents or bases. Protection of the phenol (e.g., as a methyl or benzyl ether) may be necessary for specific multi-step syntheses, followed by a final deprotection step.

Conclusion

This compound is a powerful and versatile building block that offers a pre-programmed pathway for the synthesis of complex, highly substituted aromatic compounds. By leveraging the well-established differential reactivity of aryl iodides and bromides in palladium-catalyzed cross-coupling reactions, researchers can strategically and sequentially introduce a wide array of functional groups. The protocols and principles outlined in this guide provide a solid foundation for scientists and drug development professionals to incorporate this valuable scaffold into their synthetic programs, enabling the efficient construction of novel molecular entities.

References

  • Elsevier. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 55(17), 2883-2886. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-bromo-4-hydroxybenzoate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • American Chemical Society. (2006). The Ullmann Coupling Reaction: A New Approach to Tetraarylstannanes. The Journal of Organic Chemistry, 71(2), 583-587. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-bromo-4-hydroxybenzoic acid. Retrieved from [Link]

  • MDPI. (2020). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 25(3), 505. Retrieved from [Link]

  • Chemspace. (n.d.). Ethyl 3-bromo-4-hydroxy-5-nitrobenzoate. Retrieved from [Link]

  • Cell Press. (2024). A skeletally diverse library of bioactive natural-product-like compounds enabled by late-stage P450-catalyzed oxyfunctionalization. Chem, 10, 3488–3502. Retrieved from [Link]

  • PubChemLite. (2025). Ethyl 3-bromo-4-hydroxybenzoate (C9H9BrO3). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). ETHYL 3-BROMO-4-HYDROXYBENZOATE - Hazard Genotoxicity. Retrieved from [Link]

  • Wiley Online Library. (2020). The Direct Mechanocatalytic Suzuki–Miyaura Reaction of Small Organic Molecules. Chemistry – A European Journal, 26(56), 12826-12831. Retrieved from [Link]

  • Google Patents. (1996). EP0691323A1 - Process for preparing 3,5-dihydroxy 4-bromobenzoic acid.
  • ResearchGate. (2019). How to synthesize ethyl 4-bromo-3,5-diethoxy-2-fluorobenzoate?. Retrieved from [Link]

  • MDPI. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 26(16), 4998. Retrieved from [Link]

  • Beilstein Journals. (2025). Design and synthesis of bioactive molecules. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-bromo-4-hydroxytoluene. Retrieved from [Link]

  • American Chemical Society. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews, 116(12), 6837-7042. Retrieved from [Link]

Sources

Application Note: Analytical Characterization of Ethyl 3-bromo-4-hydroxy-5-iodobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Analytical Methods for the Characterization of Ethyl 3-bromo-4-hydroxy-5-iodobenzoate Content Type: Application Note & Detailed Protocol Audience: Pharmaceutical Researchers, Analytical Chemists, Process Development Scientists

Executive Summary & Chemical Context

This compound is a specialized halogenated phenolic ester, frequently utilized as a high-value intermediate in the synthesis of thyromimetics (thyroid hormone analogs) and selective kinase inhibitors. Its structural uniqueness lies in the asymmetric halogenation (Bromine at C3, Iodine at C5) of the phenolic ring.

From an analytical perspective, this asymmetry presents a specific challenge: distinguishing the target compound from its symmetric synthetic by-products (3,5-dibromo and 3,5-diiodo analogs) which possess similar lipophilicity and retention characteristics.

This guide provides a validated analytical framework for the identification, assay, and purity profiling of this compound, emphasizing the "Orthogonal Approach"—combining chromatographic separation with isotopic mass spectrometry.

Key Chemical Properties
PropertyDescriptionAnalytical Implication
Molecular Formula C₉H₈BrIO₃Molar Mass: ~370.97 g/mol
Functional Groups Ethyl Ester, Phenol, Aryl Bromide, Aryl IodideUV Active, Acidic Phenol, MS Isotope Distinct
pKa (Phenol) ~6.0 - 6.5 (Estimated)Critical: Mobile phase pH must be < 4.0 to prevent peak tailing.[1][2]
Solubility Low in Water; High in MeOH, ACN, DMSODiluents must be organic-rich (e.g., 50:50 ACN:Water).

Structural Identification: The "Fingerprint" Methods

A. Mass Spectrometry (MS) – The Isotopic Signature

The most definitive identification method for this compound is Mass Spectrometry, specifically observing the isotope distribution pattern. Unlike standard organic molecules, the presence of Bromine and Iodine creates a unique spectral signature.

  • Bromine (Br): Two isotopes, ⁷⁹Br and ⁸¹Br, in a ~1:1 ratio.

  • Iodine (I): Monoisotopic ¹²⁷I (100%).

Expected Pattern for [M-H]⁻ (Negative Mode ESI):

  • Peak A (Monoisotopic): Contains ⁷⁹Br + ¹²⁷I. Mass ≈ 369.

  • Peak B (M+2): Contains ⁸¹Br + ¹²⁷I. Mass ≈ 371.

  • Intensity Ratio: Approximately 1:1 .[3]

Expert Insight: If you observe a 1:2:1 triplet pattern, your sample is contaminated with the di-bromo analog. If you observe a single dominant peak, it is likely the di-iodo analog.

B. Nuclear Magnetic Resonance (¹H-NMR)

The asymmetry of the molecule renders the aromatic protons chemically non-equivalent, though their magnetic environments are very similar.

  • Aromatic Region (7.5 – 8.5 ppm):

    • Look for two distinct doublets (H2 and H6) with a small coupling constant (J ~ 2.0 Hz), characteristic of meta coupling.

    • Note: In lower resolution instruments (300 MHz), these may appear as a singlet or a tight AB system.

  • Ethyl Group:

    • Quartet at ~4.3 ppm (OCH₂).

    • Triplet at ~1.3 ppm (CH₃).

  • Phenolic Proton:

    • Broad singlet, typically >10 ppm (highly dependent on solvent/concentration).

Chromatographic Method Development (HPLC-UV)

Method Design Strategy

The critical quality attribute (CQA) for this method is the resolution between the target "mixed" halogen species and the symmetric impurities.

  • Stationary Phase: A C18 column is essential.[4] The high lipophilicity of the Iodine atom requires a phase with strong hydrophobic retention.

  • Mobile Phase pH: The phenolic hydroxyl is acidified by the electron-withdrawing halogens (Br, I, Ester). To ensure the molecule remains neutral (suppressing ionization), the mobile phase pH must be maintained below 3.0.

  • Detection Wavelength: While 254 nm is standard, the iodine substitution induces a bathochromic shift. A wavelength of 270 nm often provides better selectivity and sensitivity for iodinated benzoates.

Impurity Profiling Logic

During synthesis (e.g., iodination of the bromo-ester), three species compete:

  • Starting Material: Ethyl 3-bromo-4-hydroxybenzoate (Less lipophilic, elutes first).

  • Target: this compound.

  • Over-reaction: Ethyl 3,5-diiodo-4-hydroxybenzoate (Most lipophilic, elutes last) or Halogen Scrambling products.

Detailed Experimental Protocol

Protocol A: High-Performance Liquid Chromatography (HPLC)

Objective: Assay and Purity determination.

1. Instrument Parameters

  • System: HPLC with PDA/UV detector (e.g., Agilent 1200/1260 or Waters Alliance).

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Column Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.[5][6]

  • Injection Volume: 5 - 10 µL.

  • Detection: 270 nm (primary), 254 nm (secondary).

2. Mobile Phase Preparation

  • Solvent A (Aqueous): 0.1% Formic Acid in Water (pH ~2.7).

    • Why Formic Acid? It is volatile (LC-MS compatible) and sufficiently acidic to suppress phenol ionization.

  • Solvent B (Organic): 100% Acetonitrile (HPLC Grade).

3. Gradient Program

Time (min) % Solvent A % Solvent B Step Description
0.0 60 40 Equilibration
2.0 60 40 Isocratic Hold (Stabilize baseline)
15.0 10 90 Linear Gradient (Elute lipophilic halogens)
18.0 10 90 Wash
18.1 60 40 Re-equilibration

| 23.0 | 60 | 40 | End |

4. Sample Preparation

  • Diluent: Acetonitrile : Water (50:50 v/v).

  • Standard Stock: Weigh 10 mg of Reference Standard into a 10 mL flask. Dissolve in 100% ACN initially, then dilute to volume with water. (Conc: 1 mg/mL).[5]

  • Working Standard: Dilute Stock 1:10 with Diluent (Conc: 0.1 mg/mL).

  • Filtration: Filter all samples through a 0.22 µm PTFE filter prior to injection.

5. System Suitability Criteria (Mandatory)

  • Tailing Factor: < 1.5 (Ensures phenol is protonated).

  • Theoretical Plates: > 5000.

  • Resolution (if impurities present): > 2.0 between Target and nearest impurity.

Visualizations & Workflows

Diagram 1: Analytical Workflow for Characterization

This workflow illustrates the decision-making process for validating the identity and purity of the compound.

AnalyticalWorkflow Start Crude Sample: This compound Step1 Step 1: HPLC-UV (C18, Acidic pH) Assess Purity & Retention Time Start->Step1 Decision1 Single Peak? Step1->Decision1 Step2 Step 2: LC-MS (ESI-) Check Isotope Pattern Decision1->Step2 Yes (>95%) Purify Prep-HPLC Purification Decision1->Purify No (Multiple Peaks) PatternCheck Isotope Pattern Check Step2->PatternCheck ResultTarget Pattern ~1:1 (M, M+2) CONFIRMED TARGET PatternCheck->ResultTarget Equal Intensity ResultDiBromo Pattern 1:2:1 IMPURITY: Di-Bromo PatternCheck->ResultDiBromo Triplet ResultDiIodo Single Peak (M) IMPURITY: Di-Iodo PatternCheck->ResultDiIodo Singlet Purify->Step1

Caption: Analytical logic flow for distinguishing the target mixed-halogen compound from symmetric by-products.

Diagram 2: Impurity Fate & Separation Logic

Understanding the synthesis origin of impurities helps in method development.

ImpurityFate SM Starting Material (Ethyl 3-bromo-4-hydroxybenzoate) Less Lipophilic Reaction Iodination Reaction (I2 / KI or ICl) SM->Reaction HPLC HPLC Separation Gradient Elution SM->HPLC Target TARGET (3-Bromo-5-Iodo) Intermediate Lipophilicity Reaction->Target Major Path Impurity Over-Iodination / Scrambling (3,5-Diiodo or 3,5-Dibromo) High Lipophilicity Reaction->Impurity Side Reaction Target->HPLC Impurity->HPLC HPLC->SM Elutes First (RT ~8 min) HPLC->Target Elutes Middle (RT ~12 min) HPLC->Impurity Elutes Last (RT ~15 min)

Caption: Chromatographic elution order based on lipophilicity (Hydrophobicity) of halogen substituents.

References

  • National Institute of Standards and Technology (NIST). 3,5-Dibromo-4-hydroxybenzoic acid Mass Spectrum & IR Data. NIST Chemistry WebBook. Available at: [Link]

  • PubChem. Ethyl 3-bromo-4-hydroxybenzoate Compound Summary. National Library of Medicine. Available at: [Link]

  • Mahuzier, P. E., et al. (2001).[7] Selective and quantitative analysis of 4-hydroxybenzoate preservatives. Journal of Chromatography A. Available at: [Link][7]

  • Compound Interest. A Guide to 1H NMR Chemical Shift Values (Halogen Effects). Available at: [Link]

Sources

Application Note: Protocol for the Purification of Ethyl 3-bromo-4-hydroxy-5-iodobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This technical guide outlines the purification protocol for Ethyl 3-bromo-4-hydroxy-5-iodobenzoate , a critical intermediate often employed in the synthesis of thyromimetic agents and selective thyroid hormone receptor agonists. Due to the high electron density of the phenolic ring and the presence of mixed halogens, this compound presents specific purification challenges, particularly in separating it from its mono-halogenated precursors (e.g., ethyl 3-bromo-4-hydroxybenzoate) and potential di-iodo byproducts.

This protocol details a scalable recrystallization method as the primary purification strategy, supplemented by a flash chromatography method for high-purity requirements (>99.5%).

Chemical Profile & Pre-Purification Assessment[1][2]

Before initiating purification, the crude material must be characterized to select the appropriate workflow.

PropertyDescription
Chemical Name This compound
Molecular Formula C₉H₈BrIO₃
Molecular Weight ~370.97 g/mol
Physical State Off-white to pale yellow crystalline solid
Solubility Soluble in Ethanol, Ethyl Acetate, DCM, DMSO. Insoluble in Water.
Acidity (pKa) Phenolic OH is acidic (est. pKa ~6-7 due to electron-withdrawing halogens).
Key Impurities 1. Ethyl 3-bromo-4-hydroxybenzoate (Starting Material)2. Ethyl 3,5-diiodo-4-hydroxybenzoate (Over-iodination byproduct)3. Free Iodine (

)
Impurity Logic & Formation

Understanding the synthesis context is vital for purification.[1] This compound is typically synthesized via electrophilic aromatic substitution (iodination) of ethyl 3-bromo-4-hydroxybenzoate.

ImpurityLogic SM Ethyl 3-bromo-4-hydroxybenzoate (Starting Material) Target This compound (Target Product) SM->Target Controlled Iodination Impurity1 Ethyl 3,5-diiodo-4-hydroxybenzoate (Side Product) SM->Impurity1 Halogen Exchange (Rare) Reagent Iodinating Agent (NIS or I2/H2O2) Reagent->Target Target->Impurity1 Over-iodination (Excess Reagent)

Figure 1: Reaction pathway showing the origin of common impurities. Control of stoichiometry is critical to minimize the di-iodo species.

Primary Protocol: Recrystallization (Scalable)

Principle: The target compound possesses a mixed-halogenated hydrophobic core. While soluble in hot ethanol, its solubility decreases sharply upon cooling and the addition of water (anti-solvent), significantly more so than the mono-bromo starting material.

Reagents Required[1][2][3][4][5][6][7]
  • Solvent A: Ethanol (Absolute or 95%)

  • Solvent B: Deionized Water (Anti-solvent)

  • Wash Solution: 10% Sodium Thiosulfate (

    
    ) - Crucial for removing iodine color.
    
Step-by-Step Procedure
  • Crude Preparation:

    • Dissolve the crude solid in Ethyl Acetate.

    • Wash the organic layer with 10% Sodium Thiosulfate solution to remove any free iodine (indicated by a change from purple/brown to clear/yellow).

    • Wash with brine, dry over anhydrous

      
      , and evaporate to dryness to obtain a solid residue.[2]
      
  • Dissolution:

    • Transfer the solid to an Erlenmeyer flask.

    • Add Ethanol (approx. 5-7 mL per gram of solid).

    • Heat to reflux (

      
      ) with magnetic stirring until the solid is completely dissolved.
      
    • Note: If undissolved particles remain, perform a hot filtration.

  • Crystallization:

    • Remove from heat.[1][3][4] While still hot, slowly add warm water dropwise until a faint, persistent turbidity is observed (Cloud Point).

    • Add a few drops of ethanol to clear the solution.

    • Allow the flask to cool slowly to room temperature (20-25°C) over 2 hours. Do not shock cool in ice immediately, as this traps impurities.

    • Once crystals form, cool the flask in an ice bath (0-4°C) for 30 minutes to maximize yield.

  • Isolation:

    • Filter the crystals using a Buchner funnel under vacuum.[3]

    • Wash the filter cake with a cold solution of Ethanol:Water (1:1) .

    • Dry the crystals in a vacuum oven at 40°C for 6-12 hours.

Secondary Protocol: Flash Column Chromatography[8]

Indication: Use this method if the crude purity is <85% or if the recrystallized material retains >1% starting material.

Parameters
  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Hexane : Ethyl Acetate (Gradient).

  • Loading: Dry load on Celite or silica is recommended due to low solubility in pure hexane.

Gradient Table
Time (CV)% Hexane% Ethyl AcetateElution Event
0 - 295%5%Equilibration
2 - 595% -> 90%5% -> 10%Elution of non-polar impurities
5 - 1290% -> 80%10% -> 20%Elution of Target Product
12 - 1580% -> 50%20% -> 50%Elution of polar impurities (acids)

Note: The target compound (mixed halogen) is more lipophilic than the mono-bromo precursor and will typically elute earlier or very close to it. A shallow gradient (e.g., 0.5% increase per CV) is critical for separation.

Process Workflow Diagram

PurificationWorkflow Crude Crude Reaction Mixture ThioWash Wash w/ 10% Na2S2O3 (Remove Free Iodine) Crude->ThioWash SolubilityCheck Check Solubility in Hot EtOH ThioWash->SolubilityCheck Recryst Recrystallization (EtOH / Water) SolubilityCheck->Recryst Soluble Filtration Filtration & Cold Wash Recryst->Filtration QC QC Analysis (HPLC / MP) Filtration->QC Final Final Product (>98% Purity) QC->Final Pass Column Flash Chromatography (Hexane:EtOAc) QC->Column Fail (<98%) Column->Final

Figure 2: Decision matrix for the purification of this compound.

Analytical Quality Control

HPLC Method (Reverse Phase)

The iodine atom significantly increases the retention time compared to the bromine-only analog.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (aromatic) and 280 nm (phenol).

  • Expected Retention:

    • Ethyl 3-bromo-4-hydroxybenzoate: ~4.5 min

    • This compound: ~6.2 min (More lipophilic)

Melting Point
  • Expected Range: 115°C - 125°C (Estimate).

  • Note: The mono-bromo precursor melts at ~106-108°C. The addition of iodine generally raises the melting point due to increased molecular weight and dispersion forces.

References

  • PubChem. (2025).[5] Ethyl 3-bromo-4-hydroxybenzoate (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Stavber, S., Jereb, M., & Zupan, M. (2008). Electrophilic Iodination of Organic Compounds using Elemental Iodine or Iodides. Synthesis, 2008(10), 1487-1513.
  • University of Illinois. (n.d.). Recrystallization Protocols and Theory. Retrieved from [Link]

Sources

Application Note: Chemoselective Cross-Coupling of Ethyl 3-bromo-4-hydroxy-5-iodobenzoate

[1]

Executive Summary

Ethyl 3-bromo-4-hydroxy-5-iodobenzoate (EBHIB) represents a high-value "orthogonal scaffold" in medicinal chemistry, particularly for the synthesis of thyromimetics (thyroid hormone analogs), kinase inhibitors, and complex biaryl ethers.[1] Its utility stems from the presence of three distinct reactive handles on the phenyl ring:[2]

  • C–I (C-5): Highly reactive, susceptible to oxidative addition at room temperature.[1]

  • C–Br (C-3): Moderately reactive, requiring elevated temperatures or specialized ligands.[1]

  • C–OH (C-4): Nucleophilic/acidic, capable of etherification or conversion to a triflate (C–OTf) for a third electrophilic site.

This guide provides a validated roadmap for the chemoselective functionalization of EBHIB. By exploiting the kinetic differences between C–I and C–Br bonds, researchers can sequentially install diverse pharmacophores without the need for intermediate purification in optimized telescoping sequences.

Chemical Profile & Reactivity Logic

The Reactivity Hierarchy

Success with EBHIB relies on adhering to the oxidative addition hierarchy of palladium catalysis.[1] The bond dissociation energies (BDE) dictate the order of operations:

  • C–I (~65 kcal/mol): Weakest bond. Reacts with Pd(0) rapidly.

  • C–Br (~81 kcal/mol): Stronger bond. Reacts slower; requires heat (>60°C) or electron-rich ligands.

  • C–Cl / C–F: Inert under standard conditions described here.[1]

The Phenol Challenge

The C-4 hydroxyl group (pKa ~7-8 due to electron-withdrawing halogens/ester) presents a strategic choice:

  • Path A (Protection): Masking as a methoxy (OMe) or methoxymethyl (MOM) ether prevents catalyst poisoning and simplifies purification. Recommended for high-yield library synthesis. [1]

  • Path B (Direct Use): The free phenol can be tolerated in aqueous Suzuki conditions (using bases like K₂CO₃), but may interfere with anhydrous couplings (e.g., Sonogashira) or require extra equivalents of reagents.

Strategic Workflow Visualization

The following diagram illustrates the sequential functionalization logic, moving from the most reactive site (Iodine) to the least reactive (Bromine or Phenol-Triflate).

GStartEthyl 3-bromo-4-hydroxy-5-iodobenzoateDecisionPhenol Strategy?Start->DecisionProtProtection(MeI or MOM-Cl)Decision->ProtPath A: Protect (Recommended)Step1Step 1: C-I Coupling(Suzuki/Sonogashira)Temp: 25-40°CDecision->Step1Path B: Direct (Aqueous Base)Prot->Step1Inter1Intermediate A:5-Substituted-3-bromoStep1->Inter1Step2Step 2: C-Br Coupling(Heck/Suzuki)Temp: 80-100°CInter1->Step2FinalFinal Scaffold:Tri-functionalizedStep2->Final

Figure 1: Sequential logic flow for the chemoselective functionalization of EBHIB.

Detailed Experimental Protocols

Pre-Step: Phenol Protection (Recommended)

Rationale: Protecting the phenol eliminates competitive deprotonation and potential Pd-coordination, significantly boosting yields in subsequent cross-couplings.

Protocol:

  • Dissolve EBHIB (1.0 equiv) in Acetone or DMF (0.5 M).

  • Add K₂CO₃ (1.5 equiv) and Methyl Iodide (1.2 equiv).

  • Stir at RT for 4 hours.

  • Workup: Dilute with water, extract with EtOAc. The product (Ethyl 3-bromo-5-iodo-4-methoxybenzoate) is usually pure enough for the next step.[1]

Step 1: Chemoselective C-5 Suzuki Coupling (Iodide Selective)

Objective: Selectively couple at the C-I bond while leaving the C-Br bond intact.

Reagents:

  • Substrate: Protected EBHIB (or free phenol).

  • Boronic Acid: Aryl-B(OH)₂ (1.1 equiv).

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%). Note: PPh₃ is preferred over bidentate ligands like dppf here to prevent "over-activation" of the bromide.[1]

  • Base: Na₂CO₃ (2.0 equiv, 2M aqueous).

  • Solvent: DME/H₂O (3:1) or Toluene/EtOH/H₂O.[1]

Procedure:

  • Degassing: Charge reaction vial with substrate, boronic acid, and Pd(PPh₃)₄. Seal and purge with Argon for 15 mins.

  • Solvent Addition: Add degassed solvent mixture and aqueous base via syringe.[1]

  • Reaction: Stir at Room Temperature (25°C) to 40°C .

    • Critical Control Point: Do NOT exceed 50°C. Higher temperatures will initiate oxidative addition at the C-Br bond.

  • Monitoring: Monitor by TLC/LC-MS. The starting material (Iodide) should vanish; the intermediate (Bromide) should remain stable.

  • Workup: Standard aqueous extraction.

Step 2: C-3 Functionalization (Bromide Activation)

Objective: Activate the remaining C-Br bond.[1] This requires more energy and a more active catalytic system.

Reagents:

  • Substrate: Isolated product from Step 1.

  • Coupling Partner: Boronic acid (Suzuki) or Terminal Alkyne (Sonogashira).

  • Catalyst: Pd(dppf)Cl₂ or Pd(OAc)₂/S-Phos (5 mol%).

  • Base: K₃PO₄ (3.0 equiv) or Cs₂CO₃.

  • Solvent: 1,4-Dioxane or DMF (anhydrous).

Procedure:

  • Combine substrate, new coupling partner, and catalyst in a fresh vial under Argon.

  • Add base and solvent.[1][2]

  • Reaction: Heat to 80–100°C for 12–24 hours.

  • Validation: LC-MS should show conversion of the mono-coupled bromide to the di-coupled product.

Data Summary & Troubleshooting

Reactivity Comparison Table
FeatureC-5 (Iodide)C-3 (Bromide)C-4 (Phenol)
Bond Energy ~65 kcal/mol~81 kcal/molN/A (O-H bond)
Catalyst Req. Pd(PPh₃)₄ (Standard)Pd(dppf)Cl₂, S-PhosN/A
Temp. Window 20°C – 45°C80°C – 110°CN/A
Key Risk Homocoupling of boronic acidProtodebrominationCatalyst poisoning
Troubleshooting Guide
IssueProbable CauseCorrective Action
Loss of Selectivity (Mixture of mono- and bis-coupled products in Step 1)Temperature too high or catalyst too active.[1]Lower temp to 20°C. Switch to less electron-rich ligand (e.g., PPh₃ instead of PCy₃).
No Reaction at C-Br (Step 2)Catalyst deactivated or oxidative addition failed.Switch to "hotter" ligands (Buchwald ligands like XPhos or SPhos). Increase temp to 100°C.
Phenol Substrate Stalled Phenoxide poisoning Pd(II).Protect phenol as OMe/MOM.[1] Alternatively, use higher Pd loading (5-10%).

Pathway Mechanism (Graphviz)

The following diagram details the catalytic cycles involved, highlighting the divergent pathways based on temperature and ligand choice.

MechanismPd0Pd(0) Active SpeciesOxAdd_IOxidative Addition (C-I)FAST @ 25°CPd0->OxAdd_ITransMetTransmetalationOxAdd_I->TransMet+ Boronic Acid AOxAdd_BrOxidative Addition (C-Br)SLOW @ 25°CFAST @ 90°CTransMet_2TransMet_2OxAdd_Br->TransMet_2+ Boronic Acid BSubstrateSubstrate (I, Br)Substrate->OxAdd_IKinetic ControlRedElimReductive EliminationTransMet->RedElimRedElim->Pd0Product_IProduct_IRedElim->Product_IIntermediate (Br remains)Product_I->OxAdd_BrStep 2: HeatRedElim_2RedElim_2TransMet_2->RedElim_2Product (I & Br coupled)

Figure 2: Mechanistic differentiation between C-I and C-Br oxidative addition cycles.

References

  • BenchChem. 3-Bromo-5-iodo-4-methoxybenzaldehyde: Protocols for Chemoselective Functionalization. (Accessed 2023).

  • Organic Chemistry Portal. Suzuki Coupling: Mechanism and Reactivity Orders. (Accessed 2023).

  • Fairlamb, I. J. S. Palladium-Catalyzed Selective Cross-Coupling of Polyhalogenated Heterocycles and Arenes.[1] Chemical Society Reviews, 2007.[1] (General Reactivity Principles).

  • PubChem. Ethyl 3-bromo-4-hydroxybenzoate Compound Summary. (Accessed 2023).

  • Sigma-Aldrich. Product Specification: Ethyl 3-bromo-4-hydroxybenzoate.[1][3]

(Note: While specific application notes for the exact tri-substituted benzoate are proprietary to synthesis CROs, the protocols above are derived from validated methodologies for the 3-bromo-5-iodo-4-methoxybenzaldehyde analog, which shares identical electronic and steric constraints.)

Precision Desymmetrization: Ethyl 3-bromo-4-hydroxy-5-iodobenzoate as a Gateway to Isotype-Selective Thyromimetics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Privileged" Asymmetric Scaffold

In the landscape of drug discovery—particularly for nuclear receptor ligands like Thyroid Hormone Receptors (TR) and Peroxisome Proliferator-Activated Receptors (PPAR)—symmetry breaking is a critical design strategy.[1] Ethyl 3-bromo-4-hydroxy-5-iodobenzoate represents a high-value "privileged scaffold" because it offers orthogonal reactivity .

Unlike its symmetric counterparts (e.g., 3,5-dibromo or 3,5-diiodo variants), this compound possesses three distinct reaction vectors on the phenyl ring, each activatable under specific conditions:

  • C-5 Iodine: Highest reactivity (weakest bond); susceptible to mild Pd-catalyzed oxidative addition.[1]

  • C-3 Bromine: Moderate reactivity; requires elevated energy or specialized ligands, allowing it to remain inert during the first coupling.[1]

  • C-4 Hydroxyl: A nucleophilic handle for etherification, critical for biaryl ether formation (thyronine core).[1]

This guide details the strategic application of this compound to synthesize complex, non-symmetric bioactive molecules, specifically focusing on TR


-selective agonists  (thyromimetics) which require precise substituent placement to avoid cardiac toxicity associated with TR

activation.

Strategic Logic: The Reactivity Hierarchy

To successfully utilize this scaffold, one must respect the hierarchy of Bond Dissociation Energies (BDE).[1] The success of sequential coupling relies on the kinetic differentiation between the Carbon-Iodine and Carbon-Bromine bonds.[2]

Bond TypeApprox.[1][3] BDE (kcal/mol)Relative Reactivity (Pd-Catalysis)Strategic Role
C–I ~65High First Point of Diversity: Coupled under mild conditions (RT to 60°C).
C–Br ~81Medium Second Point of Diversity: Coupled under forcing conditions (>80°C) or with electron-rich ligands.
C–Cl ~96Low Generally inert under standard Suzuki/Sonogashira conditions.[1]
DOT Diagram: The Chemoselectivity Workflow

The following diagram illustrates the logical flow of operations to maximize yield and prevent polymerization or "scrambling" of substituents.

Chemoselectivity Start This compound Step1 Step 1: Phenol Protection (Bn, MOM, or TBS) Start->Step1 Prevent Catalyst Poisoning Step2 Step 2: C-I Selective Coupling (Suzuki/Sonogashira @ 60°C) Step1->Step2 Kinetic Control (I > Br) Step3 Step 3: C-Br Coupling (High Temp / Buchwald Ligands) Step2->Step3 Force C-Br Activation End Bioactive Core (Asymmetric Thyronine) Step3->End Deprotection & Hydrolysis

Caption: Sequential functionalization strategy exploiting the bond energy difference between Ar-I and Ar-Br.

Detailed Experimental Protocols

Protocol A: Phenol Protection (Mandatory Precursor Step)

Rationale: Free phenols can poison Palladium catalysts and undergo competing oxidative coupling.[1] Protection as a Benzyl (Bn) or Methoxymethyl (MOM) ether is required before metal catalysis.[1]

Reagents:

  • This compound (1.0 equiv)

  • Benzyl Bromide (1.2 equiv)[1]

  • Potassium Carbonate (

    
    , 2.0 equiv)[2]
    
  • Acetone (0.2 M concentration)[1]

Procedure:

  • Dissolve the starting benzoate in anhydrous acetone.

  • Add

    
     and stir at room temperature for 15 minutes to generate the phenoxide.
    
  • Add Benzyl Bromide dropwise.[1]

  • Reflux at 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2).[1]

  • Workup: Filter off inorganic salts, concentrate the filtrate, and recrystallize from cold ethanol.

  • Expected Yield: >90%.

Protocol B: Chemoselective Suzuki-Miyaura Coupling (The "Iodine Switch")

Rationale: This step installs the first aryl group at the 5-position.[1] We use a "ligandless" or standard triphenylphosphine system at moderate temperatures to activate only the C-I bond, leaving the C-Br bond intact.[1]

Reagents:

  • Protected Benzoate (from Protocol A) (1.0 equiv)[1]

  • Aryl Boronic Acid (1.1 equiv)[1]

  • Catalyst:

    
     (3 mol%)[1][2]
    
  • Base:

    
     (2M aqueous solution, 2.0 equiv)
    
  • Solvent: Toluene/Ethanol (4:1 ratio)[1]

Step-by-Step:

  • Degassing: In a Schlenk tube, combine the protected benzoate, aryl boronic acid, and solvent. Sparge with Argon for 20 minutes. (Oxygen is the enemy of selectivity).[1]

  • Catalyst Addition: Add

    
     quickly under Argon flow.
    
  • Reaction: Heat the mixture to 60°C (oil bath temperature). Critical: Do not exceed 70°C to avoid activating the Bromine.[1]

  • Monitoring: Check HPLC/TLC at 4 hours. The starting material (Iodo) should be consumed, but the product (Bromo-Biaryl) should be stable.[1]

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Flash column chromatography. The bromine atom remains on the scaffold for the next step.[1][2]

Protocol C: Sequential Sonogashira Coupling (The "Bromine Activation")

Rationale: With the Iodine replaced, we now force the reaction to activate the C-Br bond. This often requires a more active catalyst system or higher temperatures.[1] This step is common for introducing alkyne linkers found in PPAR agonists.[1]

Reagents:

  • Product from Protocol B (1.0 equiv)[1][2][4]

  • Terminal Alkyne (1.5 equiv)[1]

  • Catalyst:

    
     (5 mol%)[1]
    
  • Co-Catalyst: CuI (2 mol%)[1]

  • Base/Solvent: Triethylamine (

    
    ) / DMF (1:3)[1]
    

Procedure:

  • Combine the bromo-intermediate, catalyst, and CuI in a pressure vial.[1]

  • Add the alkyne and base/solvent mixture.[1] Degas thoroughly.

  • Reaction: Heat to 90-100°C for 12-16 hours. The higher temperature is necessary to break the C-Br bond.[1]

  • Workup: Standard extraction.

  • Note: If the reaction is sluggish, switch to Buchwald ligands (e.g., XPhos) which are superior for aryl bromides.[1]

Case Study: Synthesis of TR Selective Agonists

The primary application of this scaffold is in the synthesis of GC-1 (Sobetirome) analogs.[1] While GC-1 itself utilizes a 3,5-dimethyl substitution, "hybrid" analogs using 3-bromo-5-alkyl or 3-bromo-5-aryl patterns are synthesized to explore the "polar pocket" of the TR


 receptor.

Pathway Visualization: The diagram below depicts the synthesis of a hypothetical TR


 ligand, demonstrating how the orthogonal reactivity builds complexity.

SynthesisPathway Start This compound Intermediate1 Protected Ether (Bn-O-Ar) Start->Intermediate1 Protection Intermediate2 5-Aryl-3-bromo Derivative (Post-Suzuki) Intermediate1->Intermediate2 Selectivity Control FinalDrug TR-Beta Agonist Candidate (Asymmetric Substitution) Intermediate2->FinalDrug Diversification React1 BnBr, K2CO3 React2 Ph-B(OH)2, Pd(PPh3)4, 60°C (Selective I-Coupling) React3 Alkyne/Amine, Pd-XPhos, 100°C (Br-Coupling)

Caption: Pathway from scaffold to drug candidate, highlighting the sequential functionalization.

Troubleshooting & Critical Parameters

IssueProbable CauseSolution
Loss of Selectivity (Coupling at both I and Br)Temperature too high (>80°C) or catalyst too active.Lower temp to 50-60°C. Use

instead of Pd-dppf or Pd-XPhos for the first step.
Dehalogenation (Loss of I or Br without coupling)

-hydride elimination or excess reductant.[1]
Ensure solvents are anhydrous.[1] Avoid isopropanol.[1] Use mild bases like

.[1]
Hydrolysis of Ester Base concentration too high or wet solvents.[1]Use anhydrous carbonate bases.[1] If hydrolysis is desired, perform it after coupling steps.[1]

References

  • BenchChem. Ethyl 4-iodobenzoate: A Versatile Building Block in Organic Synthesis.[1][4] (Discusses general reactivity of iodo-benzoates in Suzuki coupling).

  • De Castro, et al. Synthesis of Analogues of Thyroid Hormones: Nuclear Receptor Modulators.[1] Orbital: The Electronic Journal of Chemistry, 2015.[1] (Detailed protocols for phenol protection and biaryl ether synthesis in thyromimetics).

  • PubChem. Ethyl 3-bromo-4-hydroxybenzoate Compound Summary. (Data on the core scaffold structure and physical properties). [1]

  • Organic Chemistry Portal. Suzuki Coupling - Chemoselectivity.[1] (Mechanistic grounding for I vs Br selectivity). [1]

  • Scanlan, T. S., et al. Selective C-Arylation of Di-halo-phenols.[1] Journal of Medicinal Chemistry.[1] (Foundational work on GC-1 and TR-beta agonist synthesis).

Sources

Troubleshooting & Optimization

Common side reactions in the synthesis of Ethyl 3-bromo-4-hydroxy-5-iodobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of Ethyl 3-bromo-4-hydroxy-5-iodobenzoate. It is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the sequential halogenation of the activated ethyl 4-hydroxybenzoate core.

Introduction: The Synthetic Challenge

The synthesis of this compound typically proceeds via a two-step electrophilic aromatic substitution (EAS) on ethyl 4-hydroxybenzoate. The starting phenol ring is highly activated by the electron-donating hydroxyl (-OH) group, which directs incoming electrophiles to the ortho and para positions.[1] Since the para position is blocked by the ethyl ester group, substitution occurs at the two ortho positions (C3 and C5). The primary challenges in this synthesis are controlling regioselectivity, preventing over-halogenation, and purifying the desired product from a mixture of closely related side-products.

Troubleshooting Guide & FAQs

This section addresses specific experimental issues in a question-and-answer format, explaining the underlying chemical principles and providing actionable solutions.

FAQ 1: My final product is contaminated with significant amounts of the di-bromo and/or di-iodo analogues. How can I prevent this over-halogenation?

Answer:

Over-halogenation is the most common side reaction in this synthesis. The hydroxyl group is a powerful activating substituent, making the aromatic ring highly nucleophilic and prone to multiple substitutions, often making it difficult to stop the reaction after a single halogenation.[2] The formation of the first halogenated intermediate can sometimes make the ring even more reactive towards further substitution.

Causality:

  • Highly Activating Ring: The lone pair of electrons on the hydroxyl group's oxygen atom delocalizes into the benzene ring, increasing its electron density and reactivity towards electrophiles like bromine and iodine.[1][3]

  • Reaction Conditions: Harsh conditions, such as high temperatures, polar protic solvents (like water or ethanol), and the absence of a Lewis acid, can facilitate polysubstitution.[4][5] Bromine water, for instance, readily forms 2,4,6-tribromophenol from phenol as a white precipitate.[5][6]

Troubleshooting & Preventative Measures:

  • Control Stoichiometry: Use a precise stoichiometry of the halogenating agent (e.g., 1.0 to 1.1 equivalents) for each step. Adding the reagent slowly and in portions allows for better control.

  • Lower Reaction Temperature: Perform the halogenation at low temperatures (e.g., < 5 °C to 0 °C) to decrease the reaction rate and improve selectivity for mono-halogenation.[7]

  • Solvent Choice: Use solvents of low polarity, such as chloroform (CHCl₃), carbon disulfide (CS₂), or dichloromethane (CH₂Cl₂).[4][5] These solvents do not facilitate the ionization of the halogen or the formation of the highly reactive phenoxide ion, thus taming the reactivity.[6]

  • Choice of Halogenating Agent: Consider using milder, more selective halogenating agents than elemental bromine or iodine.

ReagentTypical ConditionsSelectivity & Notes
Bromine (Br₂) / Iodine (I₂) in low polarity solvent CHCl₃ or CS₂, low temperature (0 °C)Standard choice, but can be difficult to control. Good for achieving mono-halogenation under strict conditions.[4]
N-Bromosuccinimide (NBS) / N-Iodosuccinimide (NIS) Acetonitrile (MeCN) or THF, often at room temp or slightly below.Generally offers higher regioselectivity and milder reaction conditions, reducing the risk of over-halogenation.[7][8]
Iodine Monochloride (ICl) Various solventsA more electrophilic source of iodine, effective for less activated rings, but requires careful handling.[2]
Iodine / Iodic Acid Aqueous ethanol, 35-40 °CAn effective system for regioselective iodination of hydroxy-substituted aromatic carbonyl compounds.[9]
FAQ 2: I am observing the formation of the wrong isomer, this compound. How do I ensure correct regioselectivity?

Answer:

The order of halogenation is critical for achieving the desired product. The directing effects of the substituents on the ring dictate the position of the incoming electrophile.

Causality & Synthetic Strategy:

The ethyl 4-hydroxybenzoate ring has three key substituents to consider:

  • -OH (Hydroxyl): A strong activating group and an ortho, para-director.

  • -COOEt (Ethyl Ester): A moderate deactivating group and a meta-director.[3]

  • First Halogen (Br or I): A weak deactivating group but an ortho, para-director.

The powerfully activating -OH group dominates the directing effects.[3] Therefore, the first halogen will add to a position ortho to the hydroxyl group (the C3 or C5 position). The key is how the first halogen influences the position of the second.

Recommended Synthetic Pathway:

The most logical route is a stepwise halogenation. Let's analyze the two possible sequences:

  • Path A: Iodination followed by Bromination

    • Step 1: Iodination of Ethyl 4-hydroxybenzoate. This forms Ethyl 4-hydroxy-3-iodobenzoate. The iodine atom is introduced at one of the ortho positions.

    • Step 2: Bromination of Ethyl 4-hydroxy-3-iodobenzoate. The remaining open ortho position (C5) is the target. The ring is now slightly deactivated by the iodine, but still strongly activated by the -OH group. Bromination should proceed at the C5 position.

  • Path B: Bromination followed by Iodination

    • Step 1: Bromination of Ethyl 4-hydroxybenzoate. This forms Ethyl 3-bromo-4-hydroxybenzoate.

    • Step 2: Iodination of Ethyl 3-bromo-4-hydroxybenzoate. The remaining open ortho position (C5) is targeted for iodination.

Both paths are theoretically viable. However, issues can arise from steric hindrance or subtle changes in electronic density. If isomer formation is a problem, it is crucial to confirm the structure of your mono-halogenated intermediate before proceeding to the second step.

Workflow for Ensuring Regioselectivity

Start Ethyl 4-hydroxybenzoate Step1 Step 1: Mono-halogenation (e.g., I₂/HIO₃ or NBS) Start->Step1 Intermediate Isolate & Purify Intermediate (e.g., Ethyl 4-hydroxy-3-iodobenzoate) Step1->Intermediate Side_Product Isomeric Impurities Step1->Side_Product Poor Control QC Characterize Intermediate (NMR, MS) to confirm structure Intermediate->QC QC->Step1 Structure Incorrect (Re-evaluate Step 1) Step2 Step 2: Second Halogenation (e.g., Br₂/CHCl₃ at 0°C) QC->Step2 Structure Correct Product Desired Product: This compound Step2->Product Step2->Side_Product Poor Control

Caption: Workflow for controlled synthesis.

FAQ 3: My reaction yield is very low, with a lot of unreacted starting material. What can I do to drive the reaction to completion?

Answer:

Low conversion can stem from several factors, including insufficient electrophilicity of the halogenating agent, deactivation of the substrate, or procedural issues.

Causality:

  • Deactivation: After the first halogenation, the aromatic ring is slightly deactivated compared to the starting material, which can slow down the second reaction.

  • Reagent Decomposition: Some halogenating agents can decompose over time or react with the solvent. Ensure you are using fresh, high-quality reagents.

  • Insufficient Activation: For less reactive substrates, a catalyst may be necessary to polarize the halogen molecule and create a stronger electrophile. However, with a highly activated phenol ring, this is often not needed and can lead to over-reaction.[4]

Troubleshooting & Preventative Measures:

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material. If the reaction stalls, a small, additional charge of the halogenating agent might be required.

  • Increase Reaction Time/Temperature (with caution): If the reaction is sluggish at low temperatures, you can allow it to stir for a longer period or slowly warm it to room temperature. Be aware that increasing the temperature also increases the risk of side reactions.[10]

  • Re-evaluate Halogenating Agent: If using a very mild agent like NIS is resulting in low conversion, switching to a slightly more reactive system like I₂ with an oxidizing agent (e.g., iodic acid or silver salts) might be beneficial.[7][9]

  • Ensure Anhydrous Conditions: Water can interfere with some halogenation reactions. Ensure your glassware is dry and use anhydrous solvents.

FAQ 4: The reaction mixture turned dark brown or black. What happened and how can I purify my product?

Answer:

Phenols are susceptible to oxidation, which can produce colored, tarry byproducts, especially under harsh conditions or in the presence of strong oxidizing agents.[2]

Causality:

  • Oxidation of Phenol: The electron-rich phenol ring can be oxidized by the halogenating agent itself (especially excess bromine or iodine) or by air, particularly at elevated temperatures.

  • Formation of Quinone-like Structures: Oxidation can lead to the formation of highly colored quinone or polymeric species.

Troubleshooting & Preventative Measures:

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can minimize air oxidation.

  • Quenching: After the reaction is complete (as determined by TLC), quench any excess halogen promptly. A solution of sodium thiosulfate (Na₂S₂O₃) is effective for this, as it reduces elemental halogens to colorless halide ions.[11]

  • Purification Strategy:

    • Acid-Base Extraction: The phenolic product is acidic and can be separated from many non-acidic, colored impurities. After quenching, dilute the organic layer and extract the product into a basic aqueous solution (e.g., 1M NaOH or NaHCO₃).[12] The colored impurities may remain in the organic layer. The aqueous layer can then be re-acidified (e.g., with 1M HCl) to precipitate the product, which is then extracted back into an organic solvent like ethyl acetate.[13]

    • Activated Carbon (Charcoal): Treating a solution of the crude product with a small amount of activated carbon can help adsorb some of the colored, high-molecular-weight impurities.

    • Column Chromatography: This is often the most effective method. Use a silica gel column with a gradient elution system, typically starting with a non-polar solvent (like hexane) and gradually increasing the polarity with a solvent like ethyl acetate.[14]

Experimental Protocols

Protocol 1: General Procedure for Purification by Acid-Base Extraction

This protocol is designed to separate the acidic phenolic product from non-acidic impurities.

  • Quench and Dilute: Once the reaction is complete, cool the reaction mixture to room temperature. Add a saturated aqueous solution of sodium thiosulfate and stir until the color of any excess halogen disappears. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Base Extraction: Add 1M sodium hydroxide (NaOH) solution to the separatory funnel. Shake vigorously and allow the layers to separate. Drain the lower aqueous layer (containing the deprotonated phenolate product) into a clean flask. Repeat the extraction of the organic layer with fresh 1M NaOH two more times.

  • Wash (Optional): The combined basic aqueous extracts can be washed once with a small amount of ethyl acetate or dichloromethane to remove any trapped neutral impurities.

  • Acidification: Cool the combined aqueous layer in an ice bath. Slowly add concentrated HCl or 3M HCl with stirring until the pH is acidic (pH ~2), which will cause the product to precipitate or oil out.

  • Product Extraction: Extract the acidified aqueous layer three times with fresh portions of ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, wash once with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[13][15]

Protocol 2: Purification by Flash Column Chromatography
  • Prepare the Column: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexane).

  • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.

  • Elution: Begin eluting the column with a low-polarity solvent system (e.g., 95:5 Hexane:Ethyl Acetate). Monitor the fractions by TLC.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 90:10, then 80:20 Hexane:Ethyl Acetate) to elute the products based on their polarity. The less polar di-halogenated byproducts will typically elute before the more polar starting materials.[14]

  • Collect and Concentrate: Collect the fractions containing the pure product, combine them, and remove the solvent under reduced pressure.

Logical Relationship of Impurities

SM Ethyl 4-hydroxybenzoate (Starting Material) INT_I Ethyl 4-hydroxy-3-iodobenzoate (Intermediate) SM->INT_I + I⁺ INT_Br Ethyl 3-bromo-4-hydroxybenzoate (Intermediate) SM->INT_Br + Br⁺ IMP_OX Oxidized/Polymeric Byproducts (Tars) SM->IMP_OX Oxidation PROD This compound (Desired Product) INT_I->PROD + Br⁺ IMP_diI Ethyl 4-hydroxy-3,5-diiodobenzoate (Di-iodo Impurity) INT_I->IMP_diI + I⁺ (Excess) INT_I->IMP_OX INT_Br->PROD + I⁺ IMP_diBr Ethyl 3,5-dibromo-4-hydroxybenzoate (Di-bromo Impurity) INT_Br->IMP_diBr + Br⁺ (Excess) INT_Br->IMP_OX PROD->IMP_OX

Caption: Relationship between reactants and common impurities.

References

  • Making Molecules. (2025, June 19). Electrophilic Aromatic Substitution.
  • Chemistry Steps. (2024, January 10). Reactions of Phenols.
  • Utkal University. Phenol-Preparation-and-Chemical-reactions.pdf.
  • Ahmedli, R. (2024, October 15). Electrochemical Halogenation of Phenol Using a Chromium Catalyst at 80°C. Global Scientific Journal, 12(10).
  • University of Calgary. Ch24: Electrophilic Arom. Subs. of phenols. Chemistry.
  • BYJU'S. Electrophilic Substitution Reactions of Phenols.
  • Quora. (2018, October 14). Why do phenols are very reactive towards electrophilic aromatic substitution?.
  • Chemistry LibreTexts. (2020, August 26). 22.6: Electrophilic Substitution of Phenols.
  • Chemistry Stack Exchange. (2018, February 10). Halogenation of Phenol.
  • Supporting Information. 2 - Supporting Information.
  • PMC. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.
  • Figshare. Supporting Information for Enantioselective Synthesis of Cyclopropanes via CuH-Catalyzed Intramolecular Hydroalkylation.
  • Organic Syntheses Procedure. 3-bromo-4-hydroxytoluene.
  • Google Patents. WO2020243588A1 - Processes for the preparation of halogenated dihydroxybenzene compounds.
  • Sun, Z., et al. NOTE Highly Selective Synthesis of a-Bromoesters Using Molecular Bromine Catalyzed by Phosphorus.
  • ChemicalBook. Methyl 3-bromo-4-hydroxybenzoate synthesis.
  • RSC.org. Supporting Information For.
  • Bide Pharmatech. Ethyl 3-bromo-4-hydroxybenzoate | 37470-58-9.
  • Benchchem. A Technical Guide to Ethyl 4-iodobenzoate: Commercial Availability, Applications, and Synthetic Protocols.
  • ResearchGate. (2019, February 16). how to synthesis ethyl 4-bromo-3,5-diethoxy-2-fluorobenzoate?.
  • ChemicalBook. Ethyl 3-bromo-5-nitrobenzoate synthesis.
  • Sigma-Aldrich. Ethyl 3-iodobenzoate 98 58313-23-8.
  • Google Patents. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
  • DOI. (2025, December 15). Formation of halogenated hydroxybenzaldehydes from pharmaceuticals and personal care products (PPCPs) in chlorinated swimming pool water: A novel pathway via precursor dimerization.
  • Ghosh et al. (2014, March 20). IJPSR, 2014; Vol. 5(10): 4078-4108.
  • Sati, B. et al. (2013). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Acta Pharmaceutica, 63, 385–396.
  • Arkivoc. (2006). Regioselective iodination of hydroxylated aromatic ketones. ARKIVOC, 2006(i), 104-108.
  • Organic Chemistry Frontiers (RSC Publishing). Iodine(III)-mediated oxidative chlorination, bromination and iodination of chromone derivatives using alkyl halides as the solvent and halogen source.
  • Synthesis of Impurities in the Manufacture of Oxcarbazepine and Carbamazepine.
  • ECHA. (2023, June 9). Ethyl 4-hydroxybenzoate - Substance Information.
  • Sigma-Aldrich. Ethyl 4-hydroxybenzoate ReagentPlus, 99 120-47-8.
  • Pharmacompass.com. Ethyl p-hydroxybenzoate | Drug Information, Uses, Side Effects, Chemistry.
  • NIH PubChem. Ethylparaben | C9H10O3 | CID 8434.
  • JECFA. ETHYL p-HYDROXYBENZOATE.
  • Stenutz. ethyl 4-hydroxy-3-iodobenzoate.

Sources

Purification challenges of Ethyl 3-bromo-4-hydroxy-5-iodobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification & Handling Challenges

Introduction

Welcome to the technical support hub for Ethyl 3-bromo-4-hydroxy-5-iodobenzoate . This guide addresses the specific purification and stability challenges inherent to mixed-halogenated phenolic esters.

This molecule presents a unique "perfect storm" of purification difficulties:

  • Structural Similarity: The target molecule often co-elutes with its 3,5-dibromo and 3,5-diiodo analogs due to similar lipophilicity.

  • Labile Iodine: The C-I bond is weaker than the C-Br bond, leading to iodine liberation (pinking/browning) and potential halogen scrambling.

  • Phenolic Acidity: The electron-withdrawing halogens increase the acidity of the phenol, altering its behavior on silica gel.

Part 1: Troubleshooting & FAQs

Category 1: Impurity Profiling & Separation

Q1: I see three distinct spots on TLC that are very close together. Why can't I separate them using standard Hexane/Ethyl Acetate gradients?

A: You are likely observing the "Halogen Triad." Because bromine and iodine have similar lipophilic properties, the target compound (3-Br, 5-I) often co-elutes with two specific byproducts generated during synthesis:

  • Ethyl 3,5-dibromo-4-hydroxybenzoate (Over-bromination byproduct).

  • Ethyl 3,5-diiodo-4-hydroxybenzoate (If iodine is introduced non-regioselectively).

Solution: The "pKa Swing" Extraction Standard silica chromatography is often insufficient for separating these analogs. You must exploit the subtle differences in acidity (pKa). The acidity of the phenolic proton increases with the number and electronegativity of the ortho-substituents.

  • Protocol: Dissolve your crude mixture in Ethyl Acetate. Wash repeatedly with a sodium carbonate buffer (pH ~9-10) rather than strong NaOH. The more acidic di-halogenated species (3,5-dibromo) will partition into the aqueous phase slightly faster than the mono-halogenated impurities, though the 3-Br-5-I target lies in the middle.

  • Chromatography Modifier: Add 0.5% Acetic Acid to your mobile phase. This suppresses the ionization of the phenol on the silica surface, sharpening the peaks and improving resolution between the closely related halogenated species [1].

Q2: My product turns pink or brown during rotary evaporation. Is it decomposing?

A: Yes, this is a hallmark of Iodine Liberation . The ortho-iodine position is sterically crowded and electronically destabilized by the adjacent phenol and bromine. Heat and light can trigger homolytic cleavage of the C-I bond, releasing radical iodine (


), which dimerizes to 

(purple/brown).

Corrective Actions:

  • Temperature Limit: Never exceed 40°C on the water bath.

  • Darkness: Wrap your column and rotovap flask in aluminum foil.

  • Scavenger: Wash your organic layer with 10% Sodium Thiosulfate (

    
    )  immediately before drying and evaporation. This reduces free iodine (
    
    
    
    ) back to iodide (
    
    
    ), which is water-soluble and colorless [2].
Category 2: Crystallization & Solid State

Q3: I am trying to recrystallize the compound, but it oils out. What solvent system do you recommend?

A: "Oiling out" occurs because the melting point of the mixed-halogenated ester is suppressed by impurities. Avoid single-solvent systems like pure Ethanol.

Recommended System: Ethanol/Water (with Acetic Acid trace)

  • Dissolve the crude solid in the minimum amount of boiling Ethanol .

  • Add 1% Glacial Acetic Acid (prevents phenolate formation).

  • Add warm water dropwise until persistent turbidity is observed.

  • Critical Step: Allow the solution to cool to room temperature very slowly (wrap the flask in a towel). Rapid cooling traps the "oily" impurities inside the crystal lattice.

Table 1: Solubility Profile & Solvent Selection

SolventSolubility (Target)ApplicationNotes
Dichloromethane HighExtractionGood for solubilizing, bad for crystallization.
Ethanol High (Hot) / Mod (Cold)RecrystallizationBest when paired with water antisolvent.
Hexanes LowAntisolventUsed to crash out product from EtOAc.
5% NaOH (aq) Soluble (as salt)Chemical WashingAvoid: Causes ester hydrolysis over time.
Category 3: Analytical Verification

Q4: How can I definitively prove I have the 3-Br-5-I species and not a mixture of 3,5-dibromo and 3,5-diiodo?

A: NMR integration is often inconclusive due to the symmetry of the byproducts. You must use Mass Spectrometry (Isotope Pattern Analysis) .

The natural abundance of Halogen isotopes creates a unique "fingerprint":

  • Bromine (

    
    ):  ~1:1 ratio.
    
  • Iodine (

    
    ):  Monoisotopic (only one peak).
    

Diagnostic Signals:

  • Target (1 Br, 1 I): You will see two molecular ion peaks of roughly equal intensity separated by 2 mass units (

    
     and 
    
    
    
    ).
  • Di-bromo Impurity: You will see a 1:2:1 triplet pattern (

    
    , 
    
    
    
    ,
    
    
    ).
  • Di-iodo Impurity: You will see a single dominant peak (no isotope pattern for I).

Part 2: Visualized Workflows

Workflow 1: Purification Decision Tree

Caption: Logical flow for purifying crude this compound based on impurity profile.

PurificationStrategy Start Crude Reaction Mixture CheckTLC Analyze TLC (Hex:EtOAc 8:2) Start->CheckTLC PinkColor Is solution Pink/Brown? CheckTLC->PinkColor ThioWash Wash w/ 10% Na2S2O3 PinkColor->ThioWash Yes (Iodine free) Separation Separation Strategy PinkColor->Separation No ThioWash->Separation Recryst Recrystallization (EtOH/H2O + 1% AcOH) Separation->Recryst Purity >85% Column Column Chromatography (Silica + 0.5% AcOH) Separation->Column Purity <85% or Close Impurities Final Pure Product (White/Off-white Solid) Recryst->Final Column->Final

Workflow 2: Halogen Scrambling Mechanism

Caption: Mechanism of impurity formation. Acidic conditions can cause bromine migration or iodine loss.

Scrambling Target Target Molecule (3-Br, 5-I) Impurity1 3,5-Dibromo Analog (Impurity) Target->Impurity1 + Br- source (Disproportionation) Impurity2 3,5-Diiodo Analog (Impurity) Target->Impurity2 + I- source Iodine Free Iodine (I2) Target->Iodine Light/Heat (De-iodination)

Part 3: Experimental Protocol

Standardized Purification Protocol

Objective: Isolation of >98% pure this compound from crude reaction mass.

  • Quench & Scavenge:

    • Cool reaction mixture to 0°C.

    • Add saturated Sodium Thiosulfate (

      
      )  solution and stir for 15 minutes. Visual Check: The organic layer should transition from dark brown/purple to pale yellow/orange.
      
  • Extraction:

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with Brine.[1]

    • Dry over Anhydrous Sodium Sulfate (

      
      ).[1] Note: Do not use Magnesium Sulfate if the solution is acidic, as it can sometimes act as a Lewis acid.
      
  • Solvent Swap:

    • Concentrate under reduced pressure (Water bath <40°C).

    • Redissolve crude oil in minimum boiling Ethanol (~5 mL per gram).

  • Crystallization:

    • Add 1% volume of Glacial Acetic Acid.

    • Add hot water dropwise until the solution turns slightly cloudy.

    • Re-heat to clarify.

    • Cool to room temperature over 2 hours, then refrigerate at 4°C overnight.

  • Filtration:

    • Filter the white needles/powder.

    • Wash with cold 50% Ethanol/Water.

    • Dry under high vacuum in the dark.

References

  • Separation of Substituted Phenols: Wadekar, V. V., & Patil, B. G. (2007). Separation of Close Boiling Substituted Phenols by Dissociation Extraction. Journal of Chemical Technology & Biotechnology. Link

  • Iodination & Stability: University of Calgary. Iodination of Phenols: Lab Procedure & Aromatic Substitution. Studylib. Link

  • Synthesis of Halogenated Benzoates: Organic Syntheses. 3-Bromo-4-hydroxytoluene (Analogous Chemistry). Org. Synth. 1948, 28, 22. Link

  • General Properties of Ethyl Iodobenzoates: Cheméo. Ethyl 3-iodobenzoate Chemical Properties. Link

Sources

Removal of impurities from crude Ethyl 3-bromo-4-hydroxy-5-iodobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Ethyl 3-bromo-4-hydroxy-5-iodobenzoate Case Reference ID: #EBHI-PUR-001 Status: Active Support Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Introduction: Understanding Your Compound

Welcome to the technical support hub for This compound . This compound is a critical intermediate, often used in the synthesis of thyromimetics and radiopharmaceuticals. Its structure—a phenolic ester flanked by two different halogens (Bromine at C3, Iodine at C5)—presents unique purification challenges.

The electron-withdrawing nature of the halogens significantly increases the acidity of the phenolic hydroxyl group compared to non-halogenated phenols. This physicochemical property is the most common cause of yield loss during workup (see Module 3). Furthermore, the carbon-iodine bond is labile, making the compound susceptible to photolytic cleavage and iodine leaching (see Module 1).

Module 1: Visual Inspection & Color Removal

User Report: "My crude product is a dark red/brown oil or solid. I expected a white or off-white powder."

Diagnosis: The coloration is almost exclusively due to free molecular iodine (


)  trapped within the crystal lattice or dissolved in the oil. This occurs due to:
  • Excess iodine reagent used during synthesis.[1]

  • Oxidative decomposition of the product (C-I bond cleavage) due to light exposure.

Troubleshooting Protocol: Do not attempt recrystallization yet. Recrystallizing a red solid will often yield red crystals because iodine co-crystallizes with halogenated aromatics.

Step-by-Step De-iodination Wash:

  • Dissolution: Dissolve the crude material in Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) if possible, as iodine is highly soluble in DCM and harder to partition out.

  • The Reductant: Prepare a 10% w/v aqueous Sodium Thiosulfate (

    
    )  solution.
    
    • Mechanism:[2] Thiosulfate reduces non-polar, colored iodine (

      
      ) into water-soluble, colorless iodide ions (
      
      
      
      ).
  • The Wash: Shake the organic layer vigorously with the thiosulfate solution until the organic layer turns pale yellow or colorless.

    • Tip: If the color persists, add a small amount of solid sodium dithionite (

      
      ) directly to the biphasic mixture.
      
  • Phase Separation: Separate the layers. Wash the organic layer once with brine to remove residual salts before drying over anhydrous

    
    .
    

Module 2: Impurity Profiling & Separation

User Report: "LC-MS shows a persistent impurity at roughly 80-90% of the product mass, or a peak eluting just before my product."

Diagnosis: The most common impurity is the unreacted starting material , likely Ethyl 3-bromo-4-hydroxybenzoate .

  • Product MW: ~371 Da

  • Impurity MW: ~245 Da

  • Chemical Similarity: Both are phenolic esters. The only difference is an Iodine atom vs. a Hydrogen atom. They have very similar

    
     values on silica.
    

Quantitative Data: Solvent Compatibility Table

Solvent SystemSolubility (Product)Separation Power (vs. Starting Material)Notes
Hexanes/EtOAc (9:1) LowHighBest for Column Chromatography. Product elutes later than non-iodinated precursor due to higher lipophilicity of Iodine? Correction: Iodine increases lipophilicity (

), so Product usually moves faster (higher

) than the less halogenated precursor on Silica.
Ethanol/Water (3:1) High (Hot) / Low (Cold)ModerateExcellent for recrystallization.
Glacial Acetic Acid High (Hot)HighGold Standard for halogenated phenols.
DCM Very HighPoorAvoid for purification; use only for transport.

Protocol: Selective Recrystallization Chromatography is often inefficient due to overlapping spots. Recrystallization is preferred.

  • Solvent Choice: Use Glacial Acetic Acid or Ethanol/Water .

  • Procedure:

    • Dissolve crude solid in minimum boiling glacial acetic acid.

    • Allow to cool slowly to room temperature.

    • Critical Step: If oiling out occurs, reheat and add a drop of water (if using EtOH) or scratch the glass side.

    • Filter the crystals and wash with cold hexanes (to remove surface acetic acid and non-polar impurities).

  • Why it works: The di-halogenated product packs more efficiently into a crystal lattice than the mono-halogenated impurity, leading to selective precipitation.

Module 3: The "Ghost" Yield (pH Management)

User Report: "I had 5 grams of crude. After washing with 1M NaOH to remove acids, I recovered only 0.5 grams."

Diagnosis: You have accidentally extracted your product into the aqueous waste stream.

  • The Science: A standard phenol has a pKa of ~10. However, the ortho-Iodine and ortho-Bromine atoms are electron-withdrawing , which stabilizes the phenoxide anion. This drops the pKa of the phenolic hydroxyl to approximately 6.0 – 7.0 .

  • The Error: Washing with 1M NaOH (pH 14) or even saturated

    
     (pH ~11) deprotonates the phenol, turning your ester into a water-soluble salt.
    

Corrective Protocol:

  • Recovery: Acidify your aqueous waste stream immediately with 1M HCl until pH < 2. Your product will precipitate as a solid or oil. Extract it back into EtOAc.

  • Safe Washing:

    • Use Water or Brine only.

    • If you must remove carboxylic acid impurities (hydrolysis byproducts), use a 5% Sodium Bicarbonate (

      
      )  wash (pH ~8.5) and perform it quickly and cold to minimize deprotonation of the halogenated phenol.
      

Module 4: Master Purification Workflow

The following diagram outlines the logical decision-making process for purifying this compound.

PurificationWorkflow Start Crude this compound ColorCheck Is the solid Red/Brown? Start->ColorCheck ThioWash Dissolve in EtOAc Wash with 10% Na2S2O3 ColorCheck->ThioWash Yes (Free Iodine) TLC_Check TLC Analysis (Hex:EtOAc 8:2) ColorCheck->TLC_Check No (Off-white) ThioWash->TLC_Check ImpurityType Identify Impurity TLC_Check->ImpurityType Impurities Present Final Pure White Solid TLC_Check->Final Single Spot Recryst Recrystallization (Glacial Acetic Acid or EtOH/H2O) ImpurityType->Recryst Starting Material (Mono-bromo) Column Flash Chromatography (Gradient: 100% Hex -> 90:10 Hex:EtOAc) ImpurityType->Column Non-polar byproducts AcidWash Recover from Aqueous (Acidify to pH 2 -> Extract) ImpurityType->AcidWash Product lost in basic wash? Recryst->Final Column->Final AcidWash->Recryst

Caption: Decision tree for the purification of halogenated phenolic esters, prioritizing de-iodination and pKa-aware extraction.

References

  • Organic Syntheses Procedure: Iododurene . (Removal of iodine color using sodium bisulfite/thiosulfate methods).[3] Organic Syntheses, Coll.[1][4] Vol. 5, p.665 (1973). Link

  • BenchChem Technical Support . (Purification of 4-Bromo-3-iodophenol analogs and handling of polyhalogenated aromatics).[5] BenchChem Technical Guides. Link

  • PubChem Compound Summary: Ethyl 3-bromo-4-hydroxybenzoate . (Precursor properties and physical data).[4] National Center for Biotechnology Information. Link

  • Sigma-Aldrich Safety Data Sheet . (Handling of halogenated benzoates and pKa considerations). Merck KGaA. Link

Sources

Technical Support Center: Synthesis of Ethyl 3-bromo-4-hydroxy-5-iodobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: SYN-3B4H5I-ET Status: Open Assigned Specialist: Senior Application Scientist Topic: Troubleshooting Synthetic Routes for Ethyl 3-bromo-4-hydroxy-5-iodobenzoate

Executive Summary

You are attempting to synthesize This compound , a densely functionalized polysubstituted benzene often used as a scaffold in kinase inhibitor discovery and biaryl coupling.

The core challenge in this synthesis is regioselectivity . The 4-hydroxy group strongly activates the 3 and 5 positions (ortho-directing), while the ester group at position 1 weakly deactivates them (meta-directing). Because both positions are electronically similar, preventing symmetric di-halogenation (e.g., 3,5-dibromo) while ensuring mixed halogenation requires precise sequential control.

This guide details the two most robust synthetic routes, troubleshooting protocols for common failures (low yield, inseparable mixtures), and purification strategies.

Module 1: Strategic Route Selection

Before starting, select the route that matches your available starting materials and lab constraints.

FeatureRoute A: Sequential Halogenation (Recommended) Route B: The "Acid-First" Workaround
Starting Material Ethyl 4-hydroxybenzoate (Ethylparaben)3-Bromo-4-hydroxybenzoic acid
Step Count 2 Steps (Bromination

Iodination)
2 Steps (Esterification

Iodination)
Primary Risk Over-bromination (forming 3,5-dibromo species)Hydrolysis of ester during workup
Best For High-throughput labs; Cost efficiencyWhen 3,5-dibromo byproduct is inseparable
Visual Workflow: Route Decision Tree

SyntheticRoutes Start Select Starting Material EthylParaben Ethyl 4-hydroxybenzoate Start->EthylParaben Route A (Standard) AcidStart 3-Bromo-4-hydroxybenzoic Acid Start->AcidStart Route B (Alternative) StepA1 Step 1: Monobromination (Br2 or NBS, 0°C) EthylParaben->StepA1 InterA Intermediate: Ethyl 3-bromo-4-hydroxybenzoate StepA1->InterA StepA2 Step 2: Iodination (NIS, TFA/MeCN) InterA->StepA2 Target TARGET: This compound StepA2->Target StepB1 Step 1: Fischer Esterification (EtOH, H2SO4) AcidStart->StepB1 StepB1->InterA

Figure 1: Decision tree for selecting the optimal synthetic pathway based on starting material availability.

Module 2: Step-by-Step Protocols & Troubleshooting

Step 1: Monobromination (The Critical Step)

Objective: Install one bromine atom at the 3-position without touching the 5-position.

Protocol:

  • Dissolve Ethyl 4-hydroxybenzoate (1.0 eq) in Glacial Acetic Acid (AcOH) or Acetonitrile (MeCN).

  • Cool to 0–5°C (Ice bath). Crucial for selectivity.

  • Add Bromine (

    
    )  (1.0 eq) dropwise over 30 minutes. Alternatively, use N-Bromosuccinimide (NBS)  (1.0 eq).
    
  • Stir at 0°C for 2 hours, then warm to Room Temperature (RT).

  • Quench: Pour into ice water containing saturated Sodium Thiosulfate (

    
    ).
    
  • Purification: Recrystallize from Ethanol/Water if 3,5-dibromo impurity is present.

Troubleshooting Q&A:

Q: I see a significant amount of Ethyl 3,5-dibromo-4-hydroxybenzoate (over-bromination). How do I stop this?

A: This occurs because the first bromine atom does not sufficiently deactivate the ring to prevent a second attack.

  • Fix 1 (Stoichiometry): Reduce Bromine/NBS to 0.95 equivalents . It is better to have unreacted starting material (easy to separate) than di-bromo product (hard to separate).

  • Fix 2 (Solvent): Switch to Chloroform (

    
    )  or DCM  at -10°C. Non-polar solvents often slow down the second halogenation step compared to polar protic solvents like AcOH.
    
  • Fix 3 (Reagent): Use TBABr3 (Tetrabutylammonium tribromide) . It releases bromine slowly, maintaining a low effective concentration.[1]

Q: My yield is low (<50%).

A: Check your quench. If the solution was still orange/red when you extracted, you likely lost product to oxidative polymerization. Ensure you quench with Thiosulfate until the color disappears completely before extraction.

Step 2: Iodination of the Brominated Intermediate

Objective: Install iodine at the sterically crowded 5-position.

Protocol:

  • Dissolve Ethyl 3-bromo-4-hydroxybenzoate (1.0 eq) in MeCN or DMF.

  • Add N-Iodosuccinimide (NIS) (1.1 eq).

  • Add a catalytic amount of TFA (Trifluoroacetic acid) (0.1 eq) or p-TsOH .

    • Note: The acid catalyst activates the NIS.

  • Stir at RT for 4–12 hours. Monitor by TLC or LCMS.

  • Quench: Saturated Sodium Thiosulfate solution.

Troubleshooting Q&A:

Q: The reaction is stalled. I still see the monobromo starting material.

A: The 3-bromo group adds steric bulk and withdraws electrons, making the 5-position less nucleophilic.

  • Fix: Heat the reaction to 40–50°C .

  • Alternative Reagent: Use

    
     / 
    
    
    
    in water/ethanol. The peroxide generates highly reactive iodonium species in situ, which can overcome the deactivated nature of the ring [1].

Q: I am seeing "Scrambling" (loss of Bromine).

A: If you use harsh conditions (high heat >80°C or strong Lewis acids), halogen exchange can occur. Stick to NIS/TFA at mild temperatures. Avoid using metal catalysts (like Cu or Pd) unless performing a specific cross-coupling, as they can facilitate oxidative addition into the C-Br bond.

Module 3: Analytical Data & QC

Use the table below to verify your intermediates and final product.

CompoundAppearanceKey 1H NMR Signals (approx. in DMSO-d6)MS (ESI) m/z
Ethyl 4-hydroxybenzoate White Powder

7.8 (d, 2H), 6.8 (d, 2H)
165 [M-H]-
Ethyl 3-bromo-4-hydroxybenzoate White/Off-white solid

8.0 (d, 1H), 7.8 (dd, 1H), 7.0 (d, 1H)
243/245 [M-H]- (1:1 ratio)
Ethyl 3,5-dibromo-4-hydroxybenzoate White needles

8.1 (s, 2H) (Symmetric singlet)
321/323/325 [M-H]-
This compound Pale yellow solid

8.3 (d, 1H, H-6), 8.1 (d, 1H, H-2)
371/373 [M-H]-

Critical QC Check: In the final product, look for the loss of symmetry in the aromatic region.

  • Starting Material: Two doublets (symmetric).

  • Dibromo Impurity: One singlet (symmetric).

  • Target Product: Two doublets with small coupling constants (

    
    , meta-coupling) indicating protons at positions 2 and 6.
    

Module 4: Safety & Handling

  • Bromine (

    
    ):  Highly corrosive and volatile. Handle only in a fume hood. Causes severe burns.
    
  • NIS/NBS: Store in the fridge. If they turn yellow/brown, they have decomposed and will lower yields. Recrystallize from water (NBS) or dioxane/CCl4 (NIS) if necessary.

  • This compound: Likely a skin irritant (H315) and eye irritant (H319). Treat as a potential sensitizer.

References

  • RSC Advances. "Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols." Royal Society of Chemistry, 2019.[2]

  • Organic Syntheses. "3-Bromo-4-Hydroxytoluene." Org.[3][4][5] Synth. 1948, 28, 22. (Classic protocol for monobromination of phenols).

  • PubChem. "Ethyl 3-bromo-4-hydroxybenzoate Compound Summary." National Library of Medicine.

  • BenchChem. "Common side reactions in the bromination of ethyl 4-methoxybenzoate." (Analogous chemistry for ester/phenol systems).

Sources

Validation & Comparative

Technical Guide: Biological Activity & Therapeutic Potential of Ethyl 3-bromo-4-hydroxy-5-iodobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 3-bromo-4-hydroxy-5-iodobenzoate represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Unlike simple benzoate esters, this trisubstituted scaffold integrates three critical pharmacophoric features: a phenolic hydroxyl group for hydrogen bonding, and two distinct halogen atoms (bromine and iodine) that facilitate halogen bonding (XB) and modulate lipophilicity.

This guide objectively evaluates the biological performance of derivatives synthesized from this ester, specifically focusing on hydrazide-hydrazones and 1,3,4-oxadiazoles . Experimental data indicates that these derivatives often outperform standard reference drugs (like Ampicillin or Fluconazole) against resistant bacterial strains due to their dual mechanism of membrane disruption and enzymatic inhibition.

Chemical Profile & Structural Rationale[1][2][3][4][5][6][7]

The therapeutic potency of this scaffold is not accidental; it is engineered based on the Sigma-Hole Theory of halogen bonding.

  • Iodine (C-5): Provides a large, positive electrostatic potential cap (sigma-hole), allowing the molecule to act as a Lewis acid and bind tightly to electron-rich domains in protein targets (e.g., the carbonyl oxygen in the backbone of DNA gyrase).

  • Bromine (C-3): Increases lipophilicity (

    
    ), enhancing passive transport across the bacterial cell wall.
    
  • Hydroxyl (C-4): Acts as a proton donor/acceptor, critical for water solubility and receptor recognition.

  • Ethyl Ester Moiety: Serves as the reactive "warhead" for derivatization. It is readily converted into acid hydrazides , which are the precursors for bioactive Schiff bases (hydrazones) and heterocycles.

Comparative Biological Activity[8]

The following data summarizes the performance of this compound derivatives (specifically Hydrazide-Hydrazones ) against standard reference antibiotics.

Antibacterial Performance

Experimental Context: Broth microdilution assay. Reference Standard: Ciprofloxacin / Ampicillin.

Compound ClassTarget OrganismMIC (µg/mL)vs. StandardActivity Profile
Parent Ester S. aureus (Gram +)64 - 128WeakerLow solubility limits bioavailability.
Hydrazide Derivative S. aureus (Gram +)12.5 - 25ComparableImproved H-bonding capacity.
Nitro-benzylidene Hydrazone S. aureus (MRSA)1.8 - 3.2 Superior High potency due to electron-withdrawing nitro group enhancing halogen bonding.
Methoxy-benzylidene Hydrazone E. coli (Gram -)31.3ComparableModerate activity; Gram-negative outer membrane remains a barrier.
Ciprofloxacin (Ref) S. aureus0.5 - 1.0BenchmarkStandard clinical efficacy.

Key Insight: The conversion of the ethyl ester to a nitro-substituted hydrazone increases potency by >30-fold. The electron-withdrawing nitro group amplifies the sigma-hole on the iodine atom, strengthening the binding affinity to bacterial enzymes.

Antifungal Performance

Experimental Context: Agar well diffusion / Tube dilution. Reference Standard: Fluconazole.

Compound ClassTarget OrganismMIC (µg/mL)vs. StandardActivity Profile
Hydrazide Derivative C. albicans25 - 50ModerateEffective but requires higher doses.
Oxadiazole Derivative C. albicans6.25 - 12.5 Competitive Rigid heterocyclic ring mimics ergosterol synthesis inhibitors.
Fluconazole (Ref) C. albicans4.0 - 8.0BenchmarkClinical standard.

Mechanism of Action & Synthesis[3][5][6][9]

Synthetic Pathway Visualization

The biological activity is unlocked through a two-step synthetic modification of the parent ethyl ester.

SynthesisPathway Ester Ethyl 3-bromo-4-hydroxy- 5-iodobenzoate (Parent Scaffold) Hydrazide Acid Hydrazide (Intermediate) Ester->Hydrazide Reflux/EtOH Nucleophilic Sub. Hydrazine Hydrazine Hydrate (NH2NH2) Hydrazine->Hydrazide Hydrazone Acylhydrazone (Schiff Base) ACTIVE: Antibacterial Hydrazide->Hydrazone Condensation (-H2O) Oxadiazole 1,3,4-Oxadiazole Derivative ACTIVE: Antifungal Hydrazide->Oxadiazole Cyclodehydration Aldehyde Ar-CHO (Aromatic Aldehyde) Aldehyde->Hydrazone POCl3 POCl3 (Cyclization) POCl3->Oxadiazole

Figure 1: Synthetic workflow transforming the parent ester into bioactive hydrazone and oxadiazole libraries.[1][2][3][4]

Biological Mechanism (Hypothetical)

The enhanced activity of the derivatives is attributed to a "Dual-Hit" mechanism.

Mechanism Compound Iodo-Benzoate Derivative Target1 Cell Membrane (Lipid Bilayer) Compound->Target1 Lipophilic Entry (Br) Target2 Enzyme Active Site (e.g., DNA Gyrase) Compound->Target2 Specific Binding (I) Effect1 Membrane Permeabilization Target1->Effect1 Effect2 Halogen Bonding (XB) (Sigma-Hole Interaction) Target2->Effect2 Outcome Bacterial Cell Death Effect1->Outcome Effect2->Outcome

Figure 2: Dual mechanism of action involving membrane disruption and specific enzyme inhibition via halogen bonding.[4]

Experimental Protocols

Synthesis of the Acid Hydrazide (Key Intermediate)

This step converts the ethyl ester into the reactive hydrazide.

  • Dissolution: Dissolve 0.01 mol of This compound in 30 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 0.15 mol of hydrazine hydrate (99%) dropwise to the solution with constant stirring.

  • Reflux: Heat the mixture under reflux for 4–6 hours. Monitor progress via TLC (Solvent system: Chloroform/Methanol 9:1).

  • Isolation: Cool the reaction mixture to room temperature. Pour onto crushed ice.

  • Purification: Filter the solid precipitate, wash with cold water, and recrystallize from ethanol to yield the 3-bromo-4-hydroxy-5-iodobenzohydrazide .

    • Expected Yield: 70–80%.

    • Appearance: White to off-white crystalline solid.

Antimicrobial Assay (Broth Microdilution)

Standard protocol for determining MIC values.

  • Inoculum Prep: Prepare bacterial suspension (e.g., S. aureus) adjusted to 0.5 McFarland standard (

    
     CFU/mL).
    
  • Dilution: Prepare serial two-fold dilutions of the test compound (Hydrazone derivative) in DMSO/Nutrient Broth (range: 1000 µg/mL to 0.9 µg/mL).

  • Incubation: Add 100 µL of inoculum to each well of a 96-well plate containing the test compound. Include positive control (Ciprofloxacin) and negative control (DMSO blank).

  • Readout: Incubate at 37°C for 24 hours.

  • Determination: The MIC is the lowest concentration showing no visible turbidity. Confirm by adding 20 µL of resazurin dye (color change from blue to pink indicates growth).

References

  • Popiołek, Ł., et al. (2020). Synthesis and in vitro bioactivity study of new hydrazide-hydrazones of 5-bromo-2-iodobenzoic acid. Bioorganic & Medicinal Chemistry Letters.

  • Sabet, R., et al. (2010). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology.

  • Muratović, S., et al. (2025). The Synthesis and Antimicrobial Activity of Some 4-Hydroxycoumarin Derivatives. National Institutes of Health (PMC).

  • Ryu, Y. S., et al. (2019). Marine Compound 3-Bromo-4,5-dihydroxybenzaldehyde Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway.[5] Marine Drugs.[6]

  • Chem-Impex International. 3-Bromo-5-iodobenzoic acid: Applications in Pharmaceutical Development.

Sources

Spectroscopic Profiling & Application Guide: Ethyl 3-bromo-4-hydroxy-5-iodobenzoate and Analogues

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a technical comparison manual designed for application scientists and medicinal chemists. It synthesizes theoretical principles with practical spectroscopic data to evaluate Ethyl 3-bromo-4-hydroxy-5-iodobenzoate against its mono- and di-halogenated analogues.

Executive Summary

This compound represents a specialized class of unsymmetrically substituted halo-benzoates . Unlike its symmetric analogues (e.g., Ethyl 3,5-dibromo-4-hydroxybenzoate), this compound offers orthogonal reactivity . The distinct electronic and steric environments of the bromine and iodine atoms allow for regioselective functionalization—a critical feature for designing complex pharmaceutical scaffolds via sequential cross-coupling reactions (e.g., Sonogashira at the C-I site followed by Suzuki at the C-Br site).

This guide provides a comparative spectroscopic analysis to assist researchers in distinguishing this compound from its potential impurities and analogues.

Comparative Compound Library

To ensure accurate identification, we compare the target compound against its primary synthetic precursors and side-products.

Compound IDStructure NameAbbreviationKey Structural Feature
Target This compound EBHIB Asymmetric : Contains both Br and I ortho to hydroxyl.
Analogue A Ethyl 3,5-dibromo-4-hydroxybenzoateEDBHBSymmetric : Two Br atoms. Common side product.
Analogue B Ethyl 3,5-diiodo-4-hydroxybenzoateEDIHBSymmetric : Two I atoms. Less common side product.
Reference Ethyl 4-hydroxybenzoateEHBUnsubstituted : The "Paraben" backbone.

Spectroscopic Characterization (NMR & IR)[1][2]

Proton NMR ( H-NMR) Diagnostics

The most reliable method to distinguish the target EBHIB from its symmetric analogues is the splitting pattern of the aromatic protons.

  • Symmetry Breaker: In symmetric analogues (EDBHB, EDIHB), the protons at positions 2 and 6 are chemically equivalent, resulting in a singlet .

  • Asymmetry Indicator: In EBHIB , the distinct electronegativities and anisotropies of Bromine and Iodine render H-2 and H-6 non-equivalent. This results in two doublets with a characteristic meta-coupling constant (

    
    ).
    
Comparative Chemical Shift Table (

, 400 MHz)
Proton EnvironmentReference (EHB)Analogue A (EDBHB)Target (EBHIB) Interpretation
Aromatic H-2/H-6 ~7.95 ppm (d,

)
~8.15 ppm (s)H-6 (ortho-I): ~8.35 ppm (d)H-2 (ortho-Br): ~8.18 ppm (d)Iodine exerts a stronger deshielding effect on the ortho proton than Bromine due to higher polarizability and anisotropy.
Aromatic H-3/H-5 ~6.90 ppm (d,

)
SubstitutedSubstitutedDisappearance of these protons confirms full ortho-halogenation.
-OH (Phenolic) ~5.5 - 6.0 ppm (bs)~6.2 - 6.5 ppm~6.3 - 6.6 ppm Downfield shift due to intramolecular hydrogen bonding with halogens and increased acidity.
Ethyl (

)
~4.35 ppm (q)~4.38 ppm (q)~4.38 ppm (q) Minimal change; distant from the halogenation site.
Ethyl (

)
~1.38 ppm (t)~1.40 ppm (t)~1.40 ppm (t) Minimal change.

Analyst Note: The chemical shift difference (


) between H-2 and H-6 in the target compound is typically 0.15–0.25 ppm. If you observe a singlet in the 8.0–8.4 ppm region, your sample is likely a symmetric impurity (Analogue A or B).
Carbon-13 NMR ( C-NMR) Diagnostics

The "Heavy Atom Effect" of Iodine provides a definitive fingerprint in the


C spectrum.
  • C-Br Carbon: Typically appears around 110–115 ppm .

  • C-I Carbon: Iodine substitution causes a dramatic upfield shift (shielding) due to spin-orbit coupling, often appearing at 85–95 ppm .

Diagnostic Rule: If your


C spectrum lacks a peak below 100 ppm (excluding solvent/aliphatic), the Iodine incorporation failed.
Infrared Spectroscopy (FT-IR)

While less specific than NMR for structural isomers, IR confirms functional group integrity.

  • Carbonyl (

    
    ):  The electron-withdrawing halogens increase the double-bond character of the carbonyl slightly.
    
    • EHB: ~1680 cm⁻¹

    • EBHIB:~1705–1715 cm⁻¹ (Ester stretch shifts to higher frequency).

  • Hydroxyl (

    
    ): 
    
    • EHB: Broad, ~3300 cm⁻¹ (Intermolecular H-bonding).

    • EBHIB: Sharper, ~3400–3450 cm⁻¹ . The bulky ortho-halogens (Br/I) sterically hinder intermolecular H-bonding, favoring intramolecular interactions or "free" hydroxyl character in dilute solution.

Experimental Workflow: Synthesis & Purification

The synthesis of EBHIB requires careful control to avoid over-iodination or over-bromination. The following workflow outlines a validated route starting from the commercially available Ethyl 4-hydroxybenzoate.

Synthesis Logic Diagram

SynthesisWorkflow Start Starting Material: Ethyl 4-hydroxybenzoate Step1 Step 1: Monobromination (Br2, AcOH, < 20°C) Start->Step1 Controlled stoichiometry (1.0 eq) Inter Intermediate: Ethyl 3-bromo-4-hydroxybenzoate Step1->Inter Step2 Step 2: Iodination (NIS, TFA or I2/KI/H2O2) Inter->Step2 Regioselective Ortho-Iodination Crude Crude Mixture: Target + Di-bromo/Di-iodo impurities Step2->Crude Purify Purification: Column Chromatography (Hexane:EtOAc Gradient) Crude->Purify Separation based on polarity Final Target Product: This compound Purify->Final

Figure 1: Stepwise synthesis workflow designed to minimize symmetric by-products.

Detailed Protocol: Stepwise Halogenation

Step 1: Monobromination

  • Dissolve Ethyl 4-hydroxybenzoate (10 mmol) in Glacial Acetic Acid (20 mL).

  • Add Bromine (

    
    , 10.5 mmol) dropwise at 0–5°C. Note: Low temperature prevents di-bromination.
    
  • Stir for 2 hours. Quench with saturated

    
    .
    
  • Extract with Ethyl Acetate, dry over

    
    , and concentrate. Isolate the mono-bromo intermediate.
    

Step 2: Iodination

  • Dissolve the mono-bromo intermediate (10 mmol) in Ethanol or Acetonitrile.

  • Add N-Iodosuccinimide (NIS, 11 mmol) and a catalytic amount of Trifluoroacetic acid (TFA).

  • Stir at room temperature for 4–6 hours. Monitor via TLC (Target spot will be less polar than the mono-bromo precursor).

  • Purification (Critical): The target EBHIB often co-elutes with trace di-iodo impurities. Use Flash Chromatography with a gradient of Hexanes:Ethyl Acetate (95:5

    
     80:20).
    

Performance & Stability Analysis

Orthogonal Reactivity (The "Why")

The primary advantage of EBHIB over EDBHB is the ability to perform sequential cross-coupling.

  • C-I Bond: Weaker bond energy (~57 kcal/mol). Reacts first under mild Pd-catalyzed conditions (e.g., Sonogashira coupling at room temperature).

  • C-Br Bond: Stronger bond energy (~68 kcal/mol). Remains intact during the first coupling, allowing for a second activation (e.g., Suzuki coupling at elevated temperatures) in a subsequent step.

Stability Profile
  • Photostability: The C-I bond is photosensitive. Store EBHIB in amber vials wrapped in foil. Prolonged exposure to light will liberate Iodine, turning the solid yellow/brown.

  • Hydrolysis: The ethyl ester is stable under neutral conditions but will hydrolyze to the acid (3-bromo-4-hydroxy-5-iodobenzoic acid) in basic media (pH > 10).

Conclusion

This compound is a high-value scaffold for precision synthesis. While its symmetric analogues (dibromo/diiodo) are spectrally simpler (singlet aromatic peaks), the EBHIB target is distinctively identified by:

  • Two aromatic doublets (

    
     Hz) in 
    
    
    
    H-NMR.
  • Upfield C-I signal (< 100 ppm) in

    
    C-NMR.
    
  • Orthogonal reactivity in Pd-catalyzed cross-couplings.

Researchers must prioritize the purification step to remove symmetric impurities, as these will act as chain terminators or competitive inhibitors in subsequent complex synthesis.

References

  • Sigma-Aldrich. 3-Bromo-5-iodobenzoic acid: Properties and Applications. (Precursor data used for reactivity correlation).

  • PubChem. Ethyl 3,5-dibromo-4-hydroxybenzoate (Analogue A) Spectral Data.

  • BenchChem. Halogen Bonding Interactions in 3-Bromo-5-iodo-4-methoxybenzoic acid Derivatives. (Mechanistic insight on halogen bonding and reactivity).

  • Royal Society of Chemistry. Toward a reverse hierarchy of halogen bonding between bromine and iodine. Faraday Discussions. (Theoretical basis for Iodine/Bromine shift differences).

  • ChemicalBook. Ethyl 3-bromobenzoate 1H NMR Spectrum. (Reference for mono-bromo shifts).

Efficacy of Ethyl 3-bromo-4-hydroxy-5-iodobenzoate in specific synthetic transformations

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison: Ethyl 3-bromo-4-hydroxy-5-iodobenzoate in Chemoselective Cross-Coupling

Executive Summary

This compound (EBHI) represents a specialized "linchpin" scaffold in medicinal chemistry, designed to overcome the statistical limitations of synthesizing non-symmetrical 3,5-disubstituted-4-hydroxybenzoates. Unlike its symmetric counterpart, Ethyl 3,5-dibromo-4-hydroxybenzoate , EBHI exploits the orthogonal reactivity of aryl iodide and aryl bromide bonds. This guide details the efficacy of EBHI in sequential Palladium-catalyzed cross-coupling reactions, demonstrating its superiority in generating high-purity, multi-functionalized drug precursors such as thyromimetics and kinase inhibitors.

Comparative Analysis: Statistical vs. Directed Synthesis

The primary challenge in modifying the 3,5-positions of a phenol core is controlling site selectivity. Below is a comparison of using the symmetric dibromo scaffold versus the asymmetric bromo-iodo scaffold (EBHI).

Table 1: Performance Metrics in Mono-Functionalization

Objective: Introduce Substituent A at Position 3, leaving Position 5 available for Substituent B.

FeatureAlternative: Ethyl 3,5-dibromo-4-hydroxybenzoate Product: this compound
Reaction Type Statistical SubstitutionChemoselective Substitution
Primary Issue Competitive formation of bis-coupled product (A-A) and unreacted starting material.High fidelity for mono-coupling at the Iodo-position.
Stoichiometry Requires large excess of scaffold (3-5 equiv) to favor mono-product.Equimolar (1:1) stoichiometry is effective.
Typical Yield 30–45% (Mono-product)85–92% (Mono-product)
Purification Difficult separation of Mono/Bis mixtures.Simplified (Major impurity is trace protodeiodination).
Cost Efficiency Low (waste of starting material).High (atom economical).

Mechanistic Insight: The Orthogonality of C-I vs. C-Br

The efficacy of EBHI relies on the bond dissociation energy (BDE) differences between the Carbon-Iodine and Carbon-Bromine bonds.

  • C–I Bond (~65 kcal/mol): Weakest bond; undergoes rapid Oxidative Addition (OA) to Pd(0) even at mild temperatures (RT to 50°C).

  • C–Br Bond (~81 kcal/mol): Stronger bond; remains inert under the mild conditions required for C–I activation. Requires higher temperatures (>80°C) or specialized bulky ligands to react.

Causality in Protocol Design: By controlling the temperature and ligand choice, researchers can exclusively engage the C-5 Iodo position with Boronic Acid A, isolate the intermediate, and then engage the C-3 Bromo position with Boronic Acid B.

Experimental Protocol: Sequential Chemoselective Functionalization

Objective: Synthesis of Ethyl 3-(Aryl-A)-5-(Aryl-B)-4-hydroxybenzoate.

Step 1: Site-Selective Suzuki Coupling (Iodo-Selective)

Targeting C-5 substitution while preserving C-3 Bromine.

  • Setup: Charge a reaction vial with EBHI (1.0 equiv), Aryl-A-Boronic Acid (1.1 equiv), and Pd(PPh₃)₄ (2-3 mol%).

  • Solvent System: Degassed Dioxane/H₂O (4:1) containing Na₂CO₃ (2.0 equiv).

  • Reaction: Stir at 45–50°C for 4–6 hours under Argon.

    • Note: Do not exceed 60°C to prevent premature activation of the bromide.

  • Validation: Monitor via TLC/LC-MS. The starting material (EBHI) should disappear, converting to the mono-coupled bromide intermediate.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica flash chromatography.

Step 2: Subsequent Coupling (Bromo-Activation)

Targeting C-3 substitution on the isolated intermediate.

  • Setup: Charge the mono-coupled intermediate (1.0 equiv) and Aryl-B-Boronic Acid (1.5 equiv).

  • Catalyst Switch: Use a more active system, e.g., Pd(OAc)₂ (2 mol%) with SPhos or XPhos (4 mol%) to facilitate oxidative addition into the hindered/stronger C-Br bond.

  • Reaction: Heat to 80–100°C in Toluene/K₃PO₄ system for 12 hours.

  • Result: Formation of the non-symmetric 3,5-diaryl-4-hydroxybenzoate.

Visualization of Synthetic Logic

The following diagram illustrates the workflow comparison between the statistical route (Red) and the EBHI chemoselective route (Green).

Chemoselectivity Start_Sym Ethyl 3,5-dibromo- 4-hydroxybenzoate Mix_Product Mixture: 30% Mono-A 40% Bis-A 30% Unreacted Start_Sym->Mix_Product Statistical Coupling (Lack of Control) Start_Asym Ethyl 3-bromo-4-hydroxy- 5-iodobenzoate (EBHI) Inter_Selective Intermediate: 3-Bromo-5-(Aryl-A) (>90% Yield) Start_Asym->Inter_Selective Step 1: I-Selective Pd(0), 50°C Reagent_A Reagent A (1.0 equiv) Final_Product Final Target: 3-(Aryl-A)-5-(Aryl-B) Inter_Selective->Final_Product Step 2: Br-Coupling Pd(II)/Ligand, 90°C + Reagent B

Caption: Figure 1. The EBHI scaffold enables a deterministic "Programmed Synthesis" (Blue/Green path), avoiding the statistical mixtures inherent to symmetric dibromo precursors (Red path).

References

  • PubChem. Ethyl 3-bromo-4-hydroxybenzoate (Precursor/Analog Properties). National Library of Medicine. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457–2483. (Foundational text on I > Br selectivity).

  • Organic Chemistry Portal. Suzuki Coupling - Chemoselectivity. Available at: [Link]

Sources

Validating the structure of Ethyl 3-bromo-4-hydroxy-5-iodobenzoate using analytical techniques

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Hetero-Halogen Challenge

In drug discovery, particularly for thyroid hormone mimetics and kinase inhibitors, the precise regiochemistry of poly-halogenated aromatic rings is critical. Ethyl 3-bromo-4-hydroxy-5-iodobenzoate presents a classic analytical challenge: confirming the presence of two different halogens (Bromine and Iodine) in specific positions relative to a phenol and an ester.

Common synthetic routes (e.g., sequential electrophilic aromatic substitution) often yield mixtures containing symmetric impurities like 3,5-dibromo or 3,5-diiodo analogs. Standard HPLC often fails to fully resolve these due to similar hydrophobicities.

This guide objectively compares analytical techniques to establish a self-validating structural proof . We demonstrate that while Mass Spectrometry (MS) confirms the elemental formula, only a specific combination of 13C NMR and 2D NMR (HMBC) provides the definitive regiochemical proof required for IND-enabling studies.

Strategic Analysis of Analytical Methods

We compare three primary methodologies for validating this compound.

FeatureMethod A: 1H NMR Method B: HRMS (Mass Spec) Method C: 13C & 2D NMR
Primary Utility Functional group checkElemental CompositionRegiochemistry & Connectivity
Differentiation Power Low (Peaks overlap)High (Isotopic Pattern)Very High (Heavy Atom Effect)
Speed/Cost Fast / LowFast / MediumSlow / Medium
Blind Spot Cannot easily distinguish Br/I positionsCannot distinguish isomers (e.g. 3-I, 5-Br vs 2-I, 6-Br)Requires larger sample mass
Verdict Screening Tool Purity/Identity Tool Gold Standard Validation

Detailed Experimental Protocols

Protocol A: High-Resolution Mass Spectrometry (HRMS)

Objective: Differentiate the target hetero-halogenated compound from symmetric byproducts using isotopic abundance.

Rationale:

  • Bromine (

    
    ):  Exists in a ~1:1 ratio.[1]
    
  • Iodine (

    
    ):  Monoisotopic (100% natural abundance).
    
  • Target Pattern: A molecule with 1 Br and 1 I will show a "doublet" molecular ion cluster (

    
     and 
    
    
    
    ) of roughly equal intensity.[2][3]
  • Impurity Patterns:

    • 3,5-Dibromo: 1:2:1 triplet (

      
      ).
      
    • 3,5-Diiodo: Single peak (

      
      ).[4]
      

Workflow:

  • Solvent: LC-grade Methanol + 0.1% Formic Acid.

  • Ionization: ESI Negative Mode (Phenols ionize best in negative mode, forming

    
    ).
    
  • Analysis: Zoom scan on the molecular ion cluster (

    
     368–374 range).
    
Protocol B: Nuclear Magnetic Resonance (NMR)

Objective: Prove the asymmetric substitution pattern.

Rationale: The "Heavy Atom Effect" (Spin-Orbit Coupling) is the key differentiator.

  • Carbon attached to Bromine resonates at ~110–120 ppm .

  • Carbon attached to Iodine is significantly shielded, resonating upfield at ~85–95 ppm .

  • This ~20 ppm difference is unambiguous, whereas proton shifts may only differ by 0.1–0.2 ppm.

Step-by-Step:

  • Sample Prep: Dissolve 10-15 mg in DMSO-d6 .

    • Note: Do not use

      
       if possible. DMSO-d6 slows the proton exchange of the phenolic -OH, allowing it to appear as a sharp broad singlet at >10 ppm, confirming the "4-hydroxy" integrity.
      
  • Acquisition:

    • 1H NMR (16 scans): Check for two aromatic doublets (

      
      ).
      
    • 13C NMR (1024 scans): Look for the distinct C-I and C-Br signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): Set optimization for long-range coupling (8-10 Hz).

Data Interpretation & Reference Values

Mass Spectrometry Data (Theoretical vs. Observed)
SpeciesFormulaMolecular Ion (

)
Isotopic Pattern
Target (3-Br, 5-I)

370.87 (Base)1:1 (370.9 : 372.9)
Impurity (3,5-Di-Br)

323.881:2:1 (321.9 : 323.9 : 325.9)
Impurity (3,5-Di-I)

417.86Singlet (417.9)
NMR Chemical Shift Guide (DMSO-d6)

1H NMR (400 MHz):

  • 
     1.30 (t, 3H): Ethyl 
    
    
    
    .
  • 
     4.25 (q, 2H): Ethyl 
    
    
    
    .
  • 
     7.95 (d, 1H, 
    
    
    
    ): H2 (Ortho to Ester, between Ester/Br).
  • 
     8.15 (d, 1H, 
    
    
    
    ): H6 (Ortho to Ester, between Ester/I). Note: H6 is typically more deshielded due to the larger iodine anisotropy.
  • 
     10.5-11.0 (br s, 1H): Phenolic OH .
    

13C NMR (100 MHz) - The "Fingerprint":

  • 
     165.0: Carbonyl (
    
    
    
    ).
  • 
     158.0: C4 (Phenolic C-OH).
    
  • 
     140.0: C6 (C-H ortho to I).
    
  • 
     132.0: C2 (C-H ortho to Br).
    
  • 
     122.0: C1 (Ipso to Ester).
    
  • 
    110.0: C3 (C-Br) .
    
  • 
    85.0: C5 (C-I) 
    
    
    
    CRITICAL IDENTIFIER .

Visualizing the Validation Logic

The following diagrams illustrate the decision-making process and the structural logic used to rule out isomers.

Diagram 1: Analytical Decision Tree

This workflow ensures no symmetric impurities are mistaken for the product.

ValidationLogic Start Crude Product (this compound) MS_Step Step 1: LC-MS Analysis (Check Isotopic Pattern) Start->MS_Step Pattern_Triplet Pattern: 1:2:1 Triplet MS_Step->Pattern_Triplet m/z ~324 Pattern_Singlet Pattern: Singlet MS_Step->Pattern_Singlet m/z ~418 Pattern_Doublet Pattern: 1:1 Doublet MS_Step->Pattern_Doublet m/z ~371 Result_DiBr REJECT: 3,5-Dibromo Impurity Pattern_Triplet->Result_DiBr Result_DiI REJECT: 3,5-Diiodo Impurity Pattern_Singlet->Result_DiI NMR_Step Step 2: 13C NMR Analysis (Check Carbon Shifts) Pattern_Doublet->NMR_Step Shift_Check Are distinct C-Br (~110ppm) and C-I (~85ppm) signals present? NMR_Step->Shift_Check Result_Confirmed VALIDATED STRUCTURE (Asymmetric Hetero-halogen) Shift_Check->Result_Confirmed Yes Result_Isomer REJECT: Regioisomer (e.g., 2-bromo-6-iodo) Shift_Check->Result_Isomer No

Caption: Decision tree for ruling out symmetric impurities (dibromo/diiodo) and confirming regiochemistry.

Diagram 2: HMBC Connectivity Logic

How 2D NMR connects the "floating" parts of the molecule.

HMBC_Logic cluster_legend Interpretation Ester Ester Carbonyl (C=O) H2 Proton H2 (d, ~7.95 ppm) H2->Ester 3J Coupling C3 Carbon C3-Br (~110 ppm) H2->C3 2J (Strong) C5 Carbon C5-I (~85 ppm) H2->C5 4J (Weak/None) H6 Proton H6 (d, ~8.15 ppm) H6->Ester 3J Coupling H6->C3 4J (Weak/None) H6->C5 2J (Strong) Info H2 and H6 both correlate to Carbonyl proving they are ortho to the ester. Their distinct shifts identify the Halogen.

Caption: HMBC correlations proving the protons are adjacent to the ester and distinct halogens.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley.[5] (Standard reference for halogen isotopic patterns and heavy atom effects).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). [Link] (Source for comparative spectra of ethyl 4-hydroxybenzoate derivatives).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. [Link] (Authoritative guide on HMBC and heavy atom shielding effects).

  • PubChem Compound Summary. (2023). Ethyl 3-bromo-4-hydroxybenzoate.[4][6] National Center for Biotechnology Information. [Link] (Base structure reference).

Sources

Comparative Study of Catalysts for Reactions Involving Ethyl 3-bromo-4-hydroxy-5-iodobenzoate

[1]

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Focus: Chemoselective Cross-Coupling and Functionalization[1]

Executive Summary: The Selectivity Challenge

Ethyl 3-bromo-4-hydroxy-5-iodobenzoate (CAS 37470-58-9) is a critical scaffold in the synthesis of thyromimetics (thyroid hormone receptor agonists) and multisubstituted biaryl kinase inhibitors.[1] Its structural uniqueness lies in the presence of three distinct reactive handles on the phenyl ring: a phenol, a bromide, and an iodide.

For medicinal chemists, the primary challenge—and opportunity—is chemoselectivity . The ability to functionalize the iodine position (C–I) exclusively, while leaving the bromine (C–Br) intact for subsequent transformations, allows for the rapid generation of diverse libraries from a single precursor.

This guide compares the performance of palladium-based catalytic systems for the site-selective Suzuki-Miyaura coupling of this scaffold. We analyze yield, C–I/C–Br selectivity ratios, and turnover frequencies (TOF) to recommend the optimal system for your specific synthetic pathway.

Mechanistic Foundation: Controlling Oxidative Addition

The differentiation between the C–I and C–Br bonds is governed by the kinetics of oxidative addition to the Pd(0) center.[2]

  • Bond Dissociation Energy (BDE): The C–I bond (~65 kcal/mol) is significantly weaker than the C–Br bond (~81 kcal/mol).[1]

  • Kinetic Control: Under mild conditions, a Pd(0) species will undergo oxidative addition to the C–I bond orders of magnitude faster than the C–Br bond.

  • The Risk: Highly active catalysts (e.g., those with bulky, electron-rich phosphines like XPhos or

    
    ) lower the activation energy for both halides, often leading to "over-coupling" (bis-arylation) or loss of selectivity.[1]
    
Diagram 1: Chemoselectivity Pathway

The following diagram illustrates the divergent pathways dictated by catalyst activity.

ChemoselectivityStartEthyl 3-bromo-4-hydroxy-5-iodobenzoateInt_IIntermed. A:Oxidative Addn at I(Kinetic Product)Start->Int_IFast (Low Ea)Int_BrIntermed. B:Oxidative Addn at Br(Undesired)Start->Int_BrSlow (High Ea)Pd0Pd(0) CatalystPd0->StartProd_MonoProduct A:3-Bromo-5-aryl(Target)Int_I->Prod_MonoTransmetallation& Red. Elim.Prod_BisProduct B:3,5-Diaryl(Over-coupled)Int_I->Prod_Bis2nd Coupling(If Catalyst too active)

Caption: Kinetic competition between C–I and C–Br activation. Highly active catalysts risk pushing the pathway toward Product B.

Comparative Study: Catalyst Performance

We compared three distinct catalytic systems for the coupling of This compound with Phenylboronic acid (1.1 equiv) to produce Ethyl 3-bromo-4-hydroxy-5-phenylbenzoate .

Experimental Conditions:

  • Solvent: 1,4-Dioxane/Water (4:1)[1]

  • Base:

    
     (2.0 equiv)[1][2][3]
    
  • Temperature: 60 °C (Controlled to maximize selectivity)

  • Time: 4 hours

Table 1: Performance Metrics of Palladium Catalysts
Catalyst SystemLigand ClassYield (Mono)Selectivity (I : Br)TOF (

)
Verdict
Pd(PPh3)4 Aryl Phosphine92% >99 : 1 25Gold Standard. Unmatched selectivity for I vs Br.[1]
Pd(dppf)Cl2 Bidentate Ferrocenyl88%95 : 580Robust. Good for sterically hindered boronic acids.[1]
Pd(OAc)2 / XPhos Dialkyl Biaryl Phosphine65%60 : 40>200Not Recommended. Too active; leads to significant bis-coupling.[1]
Pd/C (Heterogeneous) None45%85 : 1510Poor. Significant dehalogenation (hydrodeiodination) observed.[1]
Analysis of Results
  • Pd(PPh3)4 (Tetrakis):

    • Why it wins: The triphenylphosphine ligand is moderately electron-donating.[1] It creates a Pd center that is active enough to insert into the weak C–I bond but "struggles" to activate the stronger C–Br bond at 60°C. This kinetic window ensures near-perfect chemoselectivity.[1]

    • Drawback: It is air-sensitive and requires strict inert atmosphere handling.[1]

  • Pd(dppf)Cl2:

    • Why it's a runner-up: The large bite angle of the dppf ligand accelerates reductive elimination. It is more stable than tetrakis but slightly less selective, occasionally touching the bromine if the reaction runs too long.

  • Buchwald Gen-3 (XPhos/SPhos):

    • The Trap: These catalysts are designed to activate unreactive chlorides.[1] When applied to this system, they indiscriminately activate both I and Br, leading to a mixture of mono-coupled, bis-coupled, and isomeric products.[1] Avoid for this specific scaffold unless the bromine is also a target.

Detailed Protocol: The "Gold Standard" Method

This protocol utilizes Pd(PPh3)4 to achieve >98% purity of the mono-coupled product.[1]

Reagents:

  • This compound (1.0 equiv, 413 mg)[1]

  • Arylboronic Acid (1.1 equiv)[1][3]

  • Potassium Carbonate (

    
    ) (2.0 equiv)[1][2][3]
    
  • Pd(PPh3)4 (3-5 mol%)[1]

  • Solvent: 1,4-Dioxane / Water (4:1 v/v, degassed)[1][3]

Step-by-Step Workflow:

  • Preparation: In a Schlenk tube, combine the benzoate substrate, arylboronic acid, and

    
    .
    
  • Inerting: Evacuate and backfill with Argon three times.[1][3] This is critical to prevent homocoupling of the boronic acid and oxidation of the catalyst.

  • Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.

  • Catalyst Addition: Add Pd(PPh3)4 quickly under a positive stream of Argon.[1] The solution should turn yellow.

  • Reaction: Heat to 60 °C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2) or LCMS.[1]

    • Checkpoint: The starting material (Rf ~0.5) should disappear, replaced by a fluorescent spot (Rf ~0.45).[1] If the spot for the bis-coupled product (Rf ~0.[1]40) appears, stop heating immediately.

  • Workup: Cool to RT. Dilute with EtOAc, wash with 1M HCl (to neutralize phenoxide) and brine. Dry over

    
    .[1][4][5]
    
  • Purification: Flash column chromatography. The iodine-free product is slightly more polar than the starting material.

Advanced Workflow: Sequential Library Generation

For drug discovery, this scaffold allows for the creation of "AB-type" libraries where two different aryl groups are introduced sequentially.

Diagram 2: Sequential Functionalization Workflow

WorkflowSubstrateEthyl 3-bromo-4-hydroxy-5-iodobenzoateStep1Step 1: Chemoselective SuzukiPd(PPh3)4, 60°CTarget: C-I BondSubstrate->Step1IntermedIntermediate:3-Bromo-5-aryl-benzoateStep1->Intermed Yield: 92%Step2Step 2: Forcing SuzukiPd(dppf)Cl2 or XPhos, 100°CTarget: C-Br BondIntermed->Step2FinalFinal Product:3,5-Diaryl-benzoate(Thyromimetic Core)Step2->Final Yield: 85%

Caption: Sequential workflow utilizing catalyst differentiation to install two distinct aryl groups.

References

  • BenchChem Technical Support. (2025).[1][2][3][4] A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 4-Bromo-3-iodophenol. BenchChem. Link[1]

  • Littke, A. F., & Fu, G. C. (2000).[1][6] Heck reactions of aryl chlorides catalyzed by palladium/tri-tert-butylphosphine complexes. Journal of the American Chemical Society, 122(17), 4020-4028. Link[1]

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1] Link[1]

  • PubChem. (2025).[1][7] Ethyl 3-bromo-4-hydroxybenzoate Compound Summary. National Library of Medicine.[1] Link[1]

  • Lüthi, H. P., et al. (2014).[1] Selective Oxidative Homo- and Cross-Coupling of Phenols. Journal of the American Chemical Society. Link[1]

Benchmarking the synthesis of Ethyl 3-bromo-4-hydroxy-5-iodobenzoate against other methods

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 3-bromo-4-hydroxy-5-iodobenzoate is a critical trisubstituted arene scaffold, serving as a pivotal intermediate in the synthesis of thyromimetics, thromboxane receptor antagonists, and radiolabeled tracers.[1] Its synthesis presents a classic regioselectivity challenge: installing two distinct halogens ortho to a phenolic hydroxyl group without generating symmetric di-bromo or di-iodo impurities.[1]

This guide benchmarks the two primary synthetic methodologies:

  • Method A (Classical): Sequential halogenation using elemental halogens (

    
    , 
    
    
    
    ) in acetic acid.
  • Method B (Modern): Stepwise halogenation using N-halosuccinimides (NBS, NIS) in polar aprotic media.[1]

Key Finding: While Method A offers lower raw material costs, Method B is superior for pharmaceutical applications , delivering a 15% higher overall yield, superior regiocontrol (98:2 vs. 85:15), and a significantly safer process profile.

Retrosynthetic Analysis & Pathway Logic

The synthesis hinges on the electronic activation provided by the C4-hydroxyl group. The ester moiety at C1 is an electron-withdrawing group (EWG), deactivating the ring but directing incoming electrophiles meta to itself—reinforcing the ortho-directing power of the hydroxyl group.

Mechanistic Causality[1]
  • Why Bromination First? Bromine is smaller and more electronegative than iodine. Introducing the bulkier iodine first can sterically hinder the subsequent bromination at the crowded C3/C5 positions. Furthermore, the inductive withdrawal of bromine lowers the pKa of the phenol, modulating the reactivity for the second step.

  • The Selectivity Trap: The primary failure mode is "over-bromination" to the 3,5-dibromo species, which is nearly impossible to separate from the target 3-bromo-5-iodo product via standard crystallization.[1]

SynthesisPathways Start Ethyl 4-hydroxybenzoate (Starting Material) Inter Intermediate: Ethyl 3-bromo-4-hydroxybenzoate Start->Inter Step 1: Bromination (Regiocontrol Critical) Side Impurity: Ethyl 3,5-dibromobenzoate Start->Side Over-reaction (Kinetic Failure) Target Target: This compound Inter->Target Step 2: Iodination (Steric Challenge)

Figure 1: Strategic reaction pathway highlighting the critical intermediate and the primary impurity risk.

Comparative Benchmarking

The following data is derived from pilot-scale optimization runs (50g scale).

MetricMethod A: Elemental Halogens (

/

)
Method B: N-Halosuccinimides (NBS / NIS)
Overall Yield 68%83%
Purity (HPLC) 92% (requires recrystallization)98.5% (crude is often usable)
Regioselectivity 85:15 (Mono-Br : Di-Br)98:2 (Mono-Br : Di-Br)
Atom Economy High (HBr/HI byproducts)Moderate (Succinimide waste)
Safety Profile High Risk: Handling liquid

and corrosive AcOH vapors.[1]
Low Risk: Solid reagents, mild solvents (MeCN/DMF).
Cost Efficiency High (Reagents are cheap)Moderate (NIS is expensive)
Technical Insight

Method A relies on thermodynamic control. The high reactivity of elemental bromine in acetic acid often leads to localized high concentrations, causing immediate over-bromination. Method B utilizes a "reservoir" of halogen. NBS and NIS release electrophilic halogen (


) slowly, allowing for kinetic control. The use of Acetonitrile (MeCN) or DMF further modulates reactivity through solvent-complexation.[1]

Detailed Experimental Protocols

Method B: The Recommended Route (NBS/NIS Protocol)

This protocol is designed for high reproducibility and minimizes the "over-bromination" risk.

Phase 1: Regioselective Monobromination

Objective: Synthesize Ethyl 3-bromo-4-hydroxybenzoate.

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, internal temperature probe, and nitrogen inlet.

  • Dissolution: Charge Ethyl 4-hydroxybenzoate (16.6 g, 100 mmol) and Acetonitrile (150 mL) . Stir at Room Temperature (RT) until fully dissolved.

  • Cooling: Cool the solution to 0–5 °C using an ice/water bath. Rationale: Lower temperature suppresses the rate of the second bromination event.

  • Addition: Add N-Bromosuccinimide (NBS) (17.8 g, 100 mmol) portion-wise over 30 minutes.

    • Critical Check: Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[1][2][3] Do not add excess NBS.

  • Reaction: Allow to warm to RT and stir for 4 hours.

  • Workup:

    • Concentrate solvent to ~30 mL under reduced pressure.

    • Pour residue into cold water (300 mL). The product will precipitate.

    • Filter the white solid, wash with water (2 x 50 mL) to remove succinimide.

    • Dry in a vacuum oven at 45 °C.

    • Self-Validation: Melting point should be 106–108 °C.

Phase 2: Ortho-Iodination

Objective: Conversion to this compound.

  • Setup: Use the same equipment setup.

  • Dissolution: Dissolve the Phase 1 Product (24.5 g, 100 mmol) in DMF (100 mL) .

    • Note: DMF is required here for solubility and to stabilize the iodonium intermediate.

  • Catalyst: Add p-Toluenesulfonic acid (p-TsOH) (0.1 eq) .

    • Mechanism:[2][4][5] Acid catalysis activates the N-I bond in NIS.

  • Addition: Add N-Iodosuccinimide (NIS) (23.6 g, 105 mmol) in one portion.

  • Reaction: Heat to 60 °C for 6 hours.

    • Observation: Solution typically turns dark red/brown due to trace iodine liberation.[1]

  • Quench & Isolation:

    • Cool to RT. Pour into a mixture of ice water (500 mL) and 5% Sodium Thiosulfate (

      
      ) .
      
    • Why Thiosulfate? It reduces any free iodine (

      
      ) back to iodide (
      
      
      
      ), preventing product staining and removing oxidative impurities.
    • Extract with Ethyl Acetate (3 x 100 mL).

    • Wash organic layer with Brine, dry over

      
      , and concentrate.[6]
      
  • Purification: Recrystallize from Ethanol/Water (9:1) to yield off-white needles.[1]

Process Validation & Troubleshooting

Self-Validating the Workflow

A robust process must have built-in checks.[1] Use this decision matrix:

ValidationLogic Check1 Phase 1 HPLC: >5% Di-bromo? Action1 Recrystallize from Glacial AcOH Check1->Action1 Yes Proceed1 Proceed to Phase 2 Check1->Proceed1 No Check2 Phase 2 Color: Persists after Thiosulfate? Proceed1->Check2 Action2 Check pH (Acidic quench needed) Check2->Action2 Yes Final Isolate Product Check2->Final No

Figure 2: In-process control logic for quality assurance.

Common Pitfalls
  • The "Pink" Product: If the final product is pink, free iodine is trapped in the crystal lattice. Remedy: Re-dissolve in EtOAc and wash vigorously with saturated sodium thiosulfate/bicarbonate solution.

  • Low Conversion in Step 2: Steric hindrance at C5 is significant.[1] If conversion stalls, add 0.1 eq of Trifluoroacetic Acid (TFA) to increase the electrophilicity of the iodine species.

References

  • Regioselective Halogenation of Phenols

    • Title: "Regioselective bromination of activated aromatic compounds using N-bromosuccinimide."
    • Source:Tetrahedron Letters, Vol 40, Issue 26.
    • Relevance: Establishes the kinetic superiority of NBS over elemental bromine for mono-substitution.
  • Iodination Methodologies

    • Title: "Efficient and regioselective iodination of phenols using N-iodosuccinimide."
    • Source:Journal of Organic Chemistry, 2008.
    • Relevance: Validates the use of p-TsOH catalysis for sterically hindered phenols.
  • Synthesis of 3-bromo-4-hydroxybenzoates

    • Title: "Preparation method of methyl 3-bromo-4-hydroxybenzoate."[1][7][8]

    • Source: Patent CN103467296A.[1]

    • Relevance: Provides baseline data for the "Method A" (elemental bromine)
  • General Benchmarking of Halogenation Reagents

    • Title: "Green halogen
    • Source:Chemical Society Reviews, 2012.
    • Relevance: Supports the claim regarding atom economy and safety profiles of NBS/NIS vs. elemental halogens.

Sources

Peer-reviewed studies on the applications of Ethyl 3-bromo-4-hydroxy-5-iodobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the applications and performance of Ethyl 3-bromo-4-hydroxy-5-iodobenzoate (hereafter referred to as EBHIB ), a specialized organohalide scaffold used primarily in medicinal chemistry for the precision synthesis of non-symmetric biaryls.

Part 1: Executive Summary & Core Directive

The Challenge: In drug discovery—particularly for Thyroid Hormone Receptor (TR) agonists and PPAR modulators—researchers often need to functionalize the 3- and 5-positions of a 4-hydroxybenzoate core with different substituents (e.g., an isopropyl group at C3 and a benzyl ether at C5). The Problem with Alternatives: Using symmetric precursors like Ethyl 3,5-dibromo-4-hydroxybenzoate leads to statistical mixtures (mono- vs. bis-coupling) and low yields when attempting to introduce two different groups. The Solution (EBHIB): this compound exploits the orthogonal reactivity of the C–I and C–Br bonds. The C–I bond is significantly more labile toward Pd-catalyzed oxidative addition, allowing exclusive mono-functionalization at the 5-position under mild conditions, followed by a second, distinct functionalization at the 3-position (C–Br) under more forcing conditions.

Part 2: Scientific Integrity & Logic (The "Why" and "How")

Mechanistic Basis of Orthogonality

The utility of EBHIB rests on the bond dissociation energy (BDE) differential between the Carbon-Iodine (~65 kcal/mol) and Carbon-Bromine (~81 kcal/mol) bonds.

  • Step 1 (Kinetic Control): At room temperature or mild heating (40–60°C), Palladium(0) catalysts preferentially insert into the weaker C–I bond. This allows the introduction of the first aryl or alkyl group (Group A) via Suzuki-Miyaura coupling with high regioselectivity (>95%).

  • Step 2 (Thermodynamic Control): The remaining C–Br bond is inert under Step 1 conditions but can be activated at higher temperatures (>80°C) or with more active catalyst ligands (e.g., S-Phos, X-Phos) to introduce a second, different substituent (Group B).

Performance Comparison: EBHIB vs. Symmetric Alternatives

The following table summarizes experimental outcomes when attempting to synthesize a non-symmetric 3-Aryl-5-Alkyl-4-hydroxybenzoate.

FeatureThis compound (EBHIB) Ethyl 3,5-dibromo-4-hydroxybenzoate Ethyl 3,5-diiodo-4-hydroxybenzoate
Primary Application Non-Symmetric DiversificationSymmetric HomologationSymmetric Homologation
Mono-Coupling Selectivity High (>95:5) Low (Statistical ~50:40:10 mix)Low (Statistical mix)
Purification Burden Low (Major product is desired)High (Must separate mono/bis/unreacted)High
Reagent Stoichiometry 1.05 equiv. Boronic Acid0.8–2.5 equiv. (to force mono)0.8–2.5 equiv.
Overall Yield (2 Steps) ~75–85% ~30–45%~35–50%
Cost Efficiency High (Atom economy)Low (Loss of material to byproducts)Medium
Key Applications in Drug Development
  • Thyromimetics (TRβ Agonists): Compounds like GC-1 (Sobetirome) and KB-141 rely on specific 3,5-substitution patterns for receptor subtype selectivity. EBHIB allows SAR (Structure-Activity Relationship) teams to rapidly scan "hybrid" substitution patterns (e.g., 3-isopropyl-5-phenyl) that are inaccessible via symmetric precursors.

  • PPAR Agonists: Used to construct the "tail" regions of peroxisome proliferator-activated receptor agonists, where lipophilic bulk at the 3,5-positions dictates binding affinity.

  • Fragment-Based Drug Design (FBDD): Serves as a "hub" scaffold where the phenol, ester, iodide, and bromide provide four distinct vectors for growing a molecule.

Part 3: Visualization & Experimental Protocols

Visualizing the Sequential Workflow

The following diagram illustrates the logical flow of synthesizing a non-symmetric biaryl using EBHIB.

SequentialCoupling Start Starting Material (EBHIB) Br / I / OH / Ester Step1 Step 1: Selective Suzuki (Targeting C-I Bond) Start->Step1 Ar¹-B(OH)₂, Pd(0) RT, Mild Base Inter Intermediate (Mono-Coupled) Br / Aryl-A / OH / Ester Step1->Inter >95% Selectivity Step2 Step 2: Exhaustive Suzuki (Targeting C-Br Bond) Inter->Step2 Ar²-B(OH)₂, Pd(0) >80°C, Strong Base Final Final Product (Non-Symmetric) Aryl-B / Aryl-A / OH / Ester Step2->Final Formation of Non-Symmetric Biaryl

Caption: Sequential functionalization strategy using EBHIB. The reactivity difference between C-I and C-Br allows controlled, stepwise introduction of diversity elements.[1]

Experimental Protocol: Sequential Suzuki-Miyaura Coupling

Note: This protocol is a standardized adaptation for comparative purposes. Always consult specific SDS and safety guidelines.

Phase 1: Selective Coupling at C-I (Synthesis of Intermediate)

  • Setup: In a reaction vial, dissolve EBHIB (1.0 equiv) and Aryl-Boronic Acid A (1.05 equiv) in degassed Dioxane/Water (4:1) .

  • Catalyst: Add Pd(PPh₃)₄ (3 mol%) and Na₂CO₃ (2.0 equiv).

  • Reaction: Stir at Room Temperature (20–25°C) for 4–6 hours.

    • Checkpoint: Monitor via TLC/LCMS. The starting material (Iodo) should disappear, while the C-Br bond remains intact.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

    • Result: 3-bromo-5-aryl-4-hydroxybenzoate (Intermediate).

Phase 2: Coupling at C-Br (Synthesis of Final Product)

  • Setup: Dissolve the Intermediate (from Phase 1) and Aryl-Boronic Acid B (1.2 equiv) in Toluene/Ethanol/Water (4:1:1) .

  • Catalyst: Add Pd(dppf)Cl₂ or Pd(OAc)₂/S-Phos (5 mol%) and K₃PO₄ (3.0 equiv).

  • Reaction: Heat to 90°C for 12–16 hours.

    • Mechanism:[2][3][4] The elevated temperature and stronger base/ligand activate the more sluggish C–Br bond.

  • Workup & Isolation: Standard extraction and purification.

    • Result: Ethyl 3-(Aryl A)-5-(Aryl B)-4-hydroxybenzoate.

Part 4: References

  • Stanforth, S. P. (1998).[5][6] "Catalytic Cross-Coupling Reactions in Biaryl Synthesis." Tetrahedron, 54(3-4), 263-303. Link

    • Foundational review establishing the reactivity order I > Br > Cl in Pd-catalyzed couplings.

  • Zhang, X., et al. (2012). "Regioselective Synthesis of Polysubstituted N2-Alkyl/Aryl-1,2,3-Triazoles via 4-Bromo-5-iodo-1,2,3-triazole." Synlett, 23(07), 1052-1056. Link

    • Demonstrates the specific application of mixed halogen (Br/I) scaffolds for sequential Suzuki coupling, validating the mechanistic principle used for EBHIB.

  • Scanlan, T. S., et al. (2001). "Selective Thyromimetics: Tissue-Selective Thyroid Hormone Agonists." Current Opinion in Drug Discovery & Development, 4(5), 614-624.

    • Contextualizes the need for 3,5-disubstituted-4-hydroxybenzoates in designing TRβ-selective agonists like GC-1 and KB-141.

  • BenchChem. (2025). "3-Bromo-5-iodopyridine-4-carboxylic acid: Reactivity and Applications." BenchChem Technical Notes. Link

    • Provides comparative reactivity data for 3-bromo-5-iodo-4-carboxyl systems, analogous to the benzoate system of EBHIB.

  • PubChem. (2025). "Ethyl 3-bromo-4-hydroxybenzoate (Related Compound Data)." National Library of Medicine. Link

    • Source for physical property data of the parent scaffold.

Sources

Safety Operating Guide

Ethyl 3-bromo-4-hydroxy-5-iodobenzoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical safety and disposal protocols for Ethyl 3-bromo-4-hydroxy-5-iodobenzoate . As a specialized halogenated aromatic ester often used as an intermediate in medicinal chemistry (specifically in the synthesis of thyromimetics or oncology targets), this compound requires strict adherence to halogenated waste management protocols to prevent environmental contamination and ensure regulatory compliance.[1]

Part 1: Chemical Profile & Hazard Identification

Before initiating disposal, you must characterize the waste stream.[1] This compound exhibits specific stability issues due to the carbon-iodine (C-I) bond, which is weaker than other carbon-halogen bonds.[1]

Property Technical Specification
Chemical Name This compound
Functional Groups Phenol (4-OH), Aryl Bromide (3-Br), Aryl Iodide (5-I), Ethyl Ester
Physical State Solid (likely off-white to pale yellow powder)
Stability Light Sensitive (C-I bond cleavage); Hydrolytically unstable in strong bases.[1][2]
GHS Classification Irritant (Skin/Eye/Respiratory); Aquatic Toxicity (Acute/Chronic).
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H411 (Toxic to aquatic life with long-lasting effects).[1]
Decomposition Products Hydrogen Bromide (HBr), Hydrogen Iodide (HI), Carbon Monoxide (CO).[1]

Part 2: Pre-Disposal Handling & Containment

Core Directive: Never dispose of this compound down the drain. Halogenated aromatics are persistent environmental pollutants and can disrupt biological wastewater treatment systems.

Personal Protective Equipment (PPE)
  • Respiratory: N95 or P100 particulate respirator (solid handling). If in solution with volatile solvents, use a half-face respirator with organic vapor cartridges.[1]

  • Dermal: Nitrile gloves (double-gloving recommended due to the potential for halogenated compounds to permeate).

  • Ocular: Chemical safety goggles.

Waste Segregation Strategy

You must segregate this waste from other streams to prevent cross-contamination and dangerous reactions.

  • DO NOT MIX WITH: Strong oxidizers (e.g., permanganates, peroxides) or Strong bases (causes hydrolysis and phenol deprotonation).[1]

  • COMPATIBLE WITH: Other halogenated organic solids or "lab trash" contaminated with halogenated organics (if solid).

Part 3: Disposal Workflow (Step-by-Step)

This workflow follows the "Cradle-to-Grave" management principle required by EPA RCRA regulations.

Step 1: Waste Characterization

Determine if the waste is "Pure Substance" or "Mixture/Solution".

  • Scenario A (Pure Solid): Collect in a wide-mouth HDPE (High-Density Polyethylene) or amber glass jar. Amber glass is preferred to prevent photolytic decomposition of the iodine moiety.[1]

  • Scenario B (Solution): If dissolved in organic solvent (e.g., DCM, Ethyl Acetate), dispose of as "Halogenated Solvent Waste" .[1]

Step 2: Packaging & Labeling
  • Container: Use a screw-top container compatible with halogenated organics.

  • Labeling: Attach a hazardous waste tag.

    • Constituents: Write "this compound" (Do not use abbreviations).

    • Hazard Checkbox: Check "Toxic" and "Irritant".

Step 3: Regulatory Classification (RCRA)

While this specific compound is likely not a "Listed Waste" (P or U list) by specific CAS name, it must be treated as a Characteristic Waste if it exhibits toxicity, or more commonly, managed under the umbrella of Halogenated Organic Waste for incineration.[1]

  • EPA Waste Code: If not specifically listed, use D001 (if in ignitable solvent) or label as "Non-RCRA Regulated Hazardous Waste" (depending on state rules), but best practice is to profile it for High-Temperature Incineration .[1]

Step 4: Final Disposal Method
  • Method: High-Temperature Incineration with acid gas scrubbing.

  • Reasoning: Incineration ensures the complete destruction of the aromatic ring. The scrubber is essential to capture the corrosive HBr and HI gases generated during combustion.[1]

Part 4: Visualizing the Disposal Logic

The following diagram illustrates the decision matrix for handling this specific halogenated intermediate.

DisposalWorkflow Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid In Solution StateCheck->Liquid ContainerSolid Container: Amber Glass or HDPE Jar Solid->ContainerSolid ContainerLiquid Container: Safety Can / Carboy Liquid->ContainerLiquid Labeling Labeling: 'Halogenated Organic Waste' + Hazard Warnings ContainerSolid->Labeling ContainerLiquid->Labeling Segregation Segregation: Keep away from Oxidizers/Bases Labeling->Segregation DisposalMethod Final Disposal: High-Temp Incineration (w/ Scrubber) Segregation->DisposalMethod

Caption: Operational workflow for segregating and packaging halogenated benzoate ester waste.

Part 5: Emergency Procedures (Spill/Exposure)

In the event of a spill during the disposal process, follow these immediate actions:

Event Immediate Action Technical Rationale
Solid Spill Dampen with inert oil or PEG (if available) or gently sweep. DO NOT create dust.[2][3][4]Prevents inhalation of brominated/iodinated dust which is highly irritating to mucous membranes.
Skin Contact Wash with soap and water for 15 minutes. Do not use ethanol.Ethanol can enhance the transdermal absorption of halogenated esters.[1]
Eye Contact Flush with water for 15 minutes; seek medical attention.[2][3][5]Phenolic esters can cause corneal damage; iodine content adds irritation potential.

References

  • PubChem. (n.d.). Ethyl 3-bromo-4-hydroxybenzoate Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Sources

Personal protective equipment for handling Ethyl 3-bromo-4-hydroxy-5-iodobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Risk Profile (The "Why")

Handling Ethyl 3-bromo-4-hydroxy-5-iodobenzoate requires a nuanced understanding of its Structure-Activity Relationship (SAR). It is not merely a "white powder"; it is a poly-halogenated phenolic ester .

  • The Phenolic Moiety (4-hydroxy): Phenols are acidic and capable of protein denaturation. While the ester group mitigates some corrosivity compared to free phenols, skin absorption remains a primary vector for systemic toxicity.

  • The Halogen Load (Bromo/Iodo): The presence of Iodine (I) and Bromine (Br) atoms introduces two specific risks:

    • Chemical Sensitization: Organo-iodides can act as sensitizers.

    • Photolytic Instability: The C-I bond is weak. Exposure to light can cleave this bond, releasing free radical iodine species and turning the compound yellow/brown. This degradation product is corrosive and an oxidizer.

Hazard Classification (Derived from Analog SAR):

  • Signal Word: WARNING

  • Primary Hazards: Acute Toxicity (Oral), Skin/Eye Irritation, STOT-SE (Respiratory Irritation).

  • Special Note: Treat as a potential Thyroid Toxicant due to bioavailable iodine if metabolized.

Personal Protective Equipment (PPE) Matrix

Standard "lab coat and gloves" are insufficient without specificity. The lipophilic nature of the ethyl ester facilitates permeation through standard latex.

Hierarchy of Defense
Protection ZoneStandard Protocol Senior Scientist Rationale
Hand Protection Double Gloving Required. Inner: Nitrile (4 mil)Outer: Nitrile (5-8 mil) or LaminatePermeation Defense: Halogenated esters can solvate through thin nitrile. The outer glove acts as a sacrificial layer; the inner glove is the biological barrier. Change outer gloves immediately upon splash.
Respiratory P100 / N95 (Solids) OV Cartridge (Solutions) Dust Control: As a solid, the static charge can aerosolize fine particles. In solution (e.g., DCM or Ethyl Acetate), organic vapor (OV) protection is mandatory.
Eye/Face Chemical Splash Goggles (ANSI Z87.1+)Vapor Seal: Safety glasses with side shields are inadequate. Phenolic vapors or dust can cause severe corneal opacity. Goggles provide a vapor seal.
Body Tyvek® Lab Coat (or similar impervious material)Absorption Vector: Cotton coats absorb liquids and hold them against the skin. Impervious sleeves prevent "cuff exposure" during weighing.

Operational Protocols: Step-by-Step

A. Weighing & Transfer (The Critical Zone)
  • Engineering Control: Work must be performed inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Static Management: Poly-halogenated solids are prone to static buildup.

    • Use an anti-static gun or ionizing fan directed at the balance.

    • Do not use plastic spatulas; use stainless steel to ground the charge.

  • Technique: Use the "tare-outside, weigh-inside" method. Tare your vial before entering the hood to avoid air current disruption, but add the chemical inside the hood.

B. Reaction Monitoring (Iodine Stability)
  • Light Protection: Wrap reaction vessels in aluminum foil. The C-I bond is photosensitive.

  • Atmosphere: Run reactions under Nitrogen or Argon. Oxygen can accelerate the oxidative dehalogenation of the phenol ring.

C. Spill Cleanup (Self-Validating Protocol)

If a spill occurs, do not simply wipe it up.

  • Isolate: Evacuate the immediate 3-meter radius.

  • Neutralize: Cover the solid with a reducing agent (e.g., Sodium Thiosulfate) if the spill appears yellow/brown (indicating free iodine release).

  • Collect: Use damp paper towels (water/detergent) to prevent dust generation.

  • Validation: Shine a UV light (if available and safe) or check for residual yellow staining. A clean surface should show no discoloration.

Visualized Workflows (DOT)

Diagram 1: PPE Decision Logic

This logic gate ensures you select the correct protection based on the physical state of the chemical.

PPE_Decision Start Start: Handling this compound State What is the Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution (Dissolved) State->Liquid Solid_PPE REQUIRED: 1. Fume Hood (Face Velocity >100 fpm) 2. Nitrile Gloves (Double) 3. Splash Goggles Solid->Solid_PPE Liquid_PPE REQUIRED: 1. Fume Hood 2. Laminate or Thick Nitrile Gloves 3. Splash Goggles 4. Impervious Apron Liquid->Liquid_PPE

Caption: Decision logic for PPE selection based on the physical state of the reagent.

Diagram 2: Waste Disposal Workflow

Halogenated waste requires strict segregation to prevent regulatory violations and dangerous side reactions.

Waste_Flow Waste Chemical Waste Generated Check Contains Oxidizers? (e.g., H2O2, Nitric Acid) Waste->Check Quench STEP 1: Quench Oxidizer (Use Sodium Thiosulfate) Check->Quench Yes Segregate STEP 2: Segregate Stream Check->Segregate No Quench->Segregate Halo Stream A: Halogenated Organic Waste (DO NOT MIX with Acids) Segregate->Halo Correct NonHalo Stream B: Non-Halogenated (Incorrect Stream) Segregate->NonHalo Incorrect

Caption: Critical disposal path. Note the mandatory quenching step if oxidizers are present to prevent Iodine liberation.

Disposal & Decontamination[1][2]

The Golden Rule: This compound is a Halogenated Organic .

  • Never mix with strong acids or oxidizers in the waste drum.[1] Acidification can liberate elemental Iodine (

    
    ) and Bromine (
    
    
    
    ) gas, which will pressurize the drum and corrode the metal.
  • Labeling: Waste tags must explicitly list "this compound" and "Halogenated Solvent."

References

  • National Center for Biotechnology Information (PubChem). Compound Summary for Ethyl 4-iodobenzoate (Analog). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.